IRAK4-IN-18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H25FN6O3 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(1S,2S,4R)-3-[[2-(3-fluoro-5-morpholin-4-ylanilino)furo[3,2-d]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C24H25FN6O3/c25-15-10-16(12-17(11-15)31-4-7-33-8-5-31)27-24-28-18-3-6-34-21(18)23(30-24)29-20-14-2-1-13(9-14)19(20)22(26)32/h1-3,6,10-14,19-20H,4-5,7-9H2,(H2,26,32)(H2,27,28,29,30)/t13-,14+,19+,20?/m1/s1 |
InChI Key |
MPYUEFXHKFQGQP-PZCZFJQHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IRAK4-IN-18
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the mechanism of action for IRAK4-IN-18, a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways, making it a prime therapeutic target for a range of inflammatory and autoimmune diseases.
The IRAK4 Signaling Pathway
IRAK4 is an essential upstream kinase in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] These receptors are crucial for detecting pathogens and initiating an inflammatory response.[1] The activation sequence is as follows:
-
Ligand Binding & Receptor Activation: Upon binding of a ligand (e.g., lipopolysaccharide [LPS] to TLR4, or IL-1β to IL-1R), the receptor recruits the adaptor protein MyD88.[1]
-
Myddosome Formation: MyD88 acts as a scaffold, recruiting IRAK4 via interactions between their respective death domains. This assembly forms a higher-order signaling complex known as the Myddosome.[3]
-
IRAK4 Activation: Within the Myddosome, IRAK4 molecules are brought into close proximity, leading to their trans-autophosphorylation and activation.[4]
-
Downstream Cascade: Activated IRAK4 then phosphorylates IRAK1.[3][4] This phosphorylation stimulates IRAK1's kinase activity and subsequent autophosphorylation.[3] The activated IRAK1 dissociates from the complex and interacts with TRAF6, an E3 ubiquitin ligase. This leads to the activation of the TAK1 complex, which in turn activates the IKK complex and MAPK pathways.
-
Gene Transcription: Ultimately, this cascade results in the activation of key transcription factors, most notably NF-κB, leading to the transcription and production of numerous pro-inflammatory cytokines such as TNF-α, IL-6, and IL-23.[5]
This compound: Mechanism of Inhibition
This compound is a small molecule inhibitor designed to potently and selectively target the kinase activity of IRAK4. Its primary mechanism of action is ATP-competitive inhibition . It binds to the ATP-binding pocket within the kinase domain of IRAK4, preventing the binding of endogenous ATP. This action directly inhibits the catalytic function of the enzyme, blocking its ability to phosphorylate itself and its downstream substrates.
By occupying the ATP-binding site, this compound effectively halts the signaling cascade at its origin point within the Myddosome complex. This prevents the activation of IRAK1 and all subsequent downstream events, including the activation of NF-κB and the production of inflammatory mediators.[6][7]
Quantitative Data
This compound demonstrates potent inhibition of IRAK4 in both biochemical and cellular assays. The key quantitative metric for its activity is the half-maximal inhibitory concentration (IC50).
| Parameter | Target/System | Value | Reference |
| IC50 | Recombinant IRAK4 (Biochemical Assay) | 15 nM | [6][7] |
| IC50 | LPS-induced IL-23 Production (THP-1 Cells) | Data not specified | [6][7] |
| IC50 | LPS-induced IL-23 Production (Dendritic Cells) | Data not specified | [6][7] |
Experimental Protocols
The characterization of this compound involves standard biochemical and cellular assays to determine its potency and mechanism.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified IRAK4.
Objective: To determine the IC50 value of this compound against recombinant IRAK4.
Methodology:
-
Reagents & Materials: Recombinant human IRAK4 enzyme, a suitable kinase substrate (e.g., myelin basic protein or a synthetic peptide), ATP, kinase assay buffer, this compound (serially diluted), and a detection reagent (e.g., ADP-Glo™ or Transcreener® ADP²).[5][8]
-
Procedure: a. The IRAK4 enzyme is pre-incubated with serially diluted concentrations of this compound in a 96- or 384-well plate. b. The kinase reaction is initiated by adding a mix of the substrate and ATP. c. The reaction is allowed to proceed for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 30°C).[9] d. The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent and a plate reader.
-
Data Analysis: The luminescence or fluorescence signal is plotted against the inhibitor concentration. A dose-response curve is fitted to the data to calculate the IC50 value.
Cellular Assay (Ex Vivo)
This assay measures the functional consequence of IRAK4 inhibition in a relevant cell type, such as the human monocytic cell line THP-1 or primary dendritic cells (DCs).
Objective: To determine the potency of this compound in inhibiting TLR-mediated cytokine production.
Methodology:
-
Cell Culture: THP-1 cells or isolated DCs are cultured under standard conditions.
-
Procedure: a. Cells are plated in a 96-well plate and pre-treated with various concentrations of this compound for a set time (e.g., 1 hour). b. The signaling pathway is stimulated by adding a TLR agonist, such as LPS (a TLR4 agonist).[10][11] c. Cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for cytokine production and secretion. d. The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of a downstream pro-inflammatory cytokine (e.g., IL-23, IL-6, or TNF-α) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[12]
-
Data Analysis: Cytokine concentrations are plotted against the inhibitor concentration to generate a dose-response curve and calculate the cellular IC50 value.
In Vivo Relevance
The mechanism of action of this compound has been validated in animal models. In studies with arthritic rats, administration of the inhibitor was shown to halt the development of arthritis, demonstrating that its potent biochemical and cellular activity translates to efficacy in a complex in vivo disease model.[6][7] This provides strong evidence that by inhibiting the IRAK4 kinase and subsequent inflammatory cytokine production, this compound can effectively modulate disease-relevant pathophysiology.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to IRAK4-IN-18: Structure, Properties, and Mechanism of Action
Note on Nomenclature: The compound specified as "IRAK4-IN-18" is not readily identifiable in publicly available scientific literature. This guide will focus on a well-characterized Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, Zabedosertib (also known as BAY 1834845 or IRAK4-IN-20) , which serves as a representative example for this class of molecules. The information presented herein is a compilation of data available for Zabedosertib and general knowledge of IRAK4 signaling and inhibitor characterization.
Introduction to IRAK4
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune system.[1][2] It functions as a critical upstream mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Upon activation, these receptors recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK4.[3] Activated IRAK4 then phosphorylates other downstream proteins, including IRAK1, leading to the activation of transcription factors such as NF-κB and AP-1.[1][4] This signaling cascade culminates in the production of pro-inflammatory cytokines and chemokines, which are essential for combating infections.[2][5] Given its pivotal role in inflammation, IRAK4 has emerged as a key therapeutic target for a range of autoimmune and inflammatory diseases.[2]
Chemical Structure and Properties of Zabedosertib (BAY 1834845)
Zabedosertib is a potent and selective inhibitor of IRAK4. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Zabedosertib (BAY 1834845) | [6] |
| Synonyms | IRAK4-IN-20 | [6] |
| CAS Number | 1931994-80-7 | [6] |
| Molecular Formula | C₂₂H₂₅F₃N₄O₃ | [6] |
| Molecular Weight | 450.45 g/mol | [6] |
| IC₅₀ (IRAK4) | 3.55 nM | [6] |
IRAK4 Signaling Pathway and Inhibition by Zabedosertib
The IRAK4 signaling pathway is a central component of the innate immune response. The following diagram illustrates the key steps in this pathway and the point of inhibition by Zabedosertib.
Experimental Protocols
The following sections outline generalized experimental protocols for the characterization of IRAK4 inhibitors like Zabedosertib.
IRAK4 Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of IRAK4 in a cell-free system.
Objective: To determine the IC₅₀ value of a test compound against IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a synthetic peptide with a phosphorylation site for IRAK4)
-
Test compound (e.g., Zabedosertib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the IRAK4 enzyme and the substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based Assay for IRAK4 Inhibition
This assay measures the effect of a compound on IRAK4 signaling within a cellular context.
Objective: To determine the potency of a test compound in inhibiting TLR/IL-1R-mediated cytokine production in cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)
-
Cell culture medium and supplements
-
TLR ligand (e.g., Lipopolysaccharide - LPS) or IL-1β
-
Test compound (e.g., Zabedosertib) dissolved in DMSO
-
ELISA kit for detecting a downstream cytokine (e.g., TNF-α or IL-6)
-
96-well cell culture plates
-
CO₂ incubator
-
ELISA plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with a TLR ligand (e.g., LPS) or IL-1β to activate the IRAK4 pathway.
-
Incubate the cells for a period sufficient to allow cytokine production (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an ELISA kit.
-
Plot the cytokine concentration against the compound concentration and calculate the IC₅₀ value.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genecards.org [genecards.org]
- 4. IL-1 receptor-associated kinase 4 is essential for IL-18-mediated NK and Th1 cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Irak4 interleukin-1 receptor-associated kinase 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
The Role of IRAK4 in Toll-like Receptor Signaling Pathways: A Technical Guide
Executive Summary: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that serves as a master regulator of innate immune signaling.[1] It is an essential component of the signal transduction cascade initiated by the Toll-like receptor (TLR) and Interleukin-1 Receptor (IL-1R) families.[1][2] Upon recognition of pathogen-associated molecular patterns (PAMPs), TLRs recruit a series of adaptor proteins and kinases, forming a signaling complex known as the Myddosome, in which IRAK4 is the apical kinase.[3][4] Its dual function as both a kinase and a scaffolding protein is critical for the activation of downstream pathways, including NF-κB and MAPKs, leading to the production of pro-inflammatory cytokines.[3] Given its central role, the dysregulation of IRAK4 is implicated in numerous autoimmune diseases, inflammatory disorders, and cancers, making it a prime therapeutic target.[3][5] This guide provides an in-depth overview of IRAK4's mechanism of action, key experimental methodologies used to study its function, and its significance in drug development.
Introduction: The Toll-like Receptor Signaling Landscape
The innate immune system provides the first line of defense against pathogens, relying on Pattern Recognition Receptors (PRRs) to detect conserved microbial components.[6] The Toll-like receptor (TLR) family is a critical class of PRRs that recognizes distinct PAMPs.[6] With the exception of TLR3, all TLRs utilize the adaptor protein Myeloid Differentiation primary response 88 (MyD88) to initiate downstream signaling.[7][8] Upon ligand binding, TLRs dimerize and recruit MyD88 through interactions between their respective Toll/Interleukin-1 Receptor (TIR) domains.[4][9] This event triggers the assembly of a high-order signaling complex called the Myddosome, which serves as a platform for the recruitment and activation of the IRAK family of kinases, initiating a signal cascade that culminates in a robust inflammatory response.[10][11]
IRAK4: The Master Kinase of the Myddosome
IRAK4 is the first and most critical kinase recruited to the Myddosome complex.[3][12] Its function is indispensable for signal transduction downstream of all MyD88-dependent TLRs and IL-1Rs.[1][3]
Structure and Domains
IRAK4 is a 460-amino-acid protein composed of two primary functional domains:[3]
-
N-terminal Death Domain (DD): This domain is essential for the homotypic protein-protein interactions that mediate the recruitment of IRAK4 to the MyD88 adaptor protein.[3][11]
-
C-terminal Kinase Domain (KD): This serine/threonine kinase domain houses the catalytic activity responsible for phosphorylating downstream substrates.[3]
Recruitment and Activation within the Myddosome
Ligand-induced receptor activation leads to the recruitment of MyD88, which in turn recruits IRAK4 through DD-DD interactions.[4][13] This proximity within the assembled Myddosome complex induces IRAK4 dimerization and subsequent trans-autophosphorylation, which is a critical step for its full activation.[14][15] Activated IRAK4 then phosphorylates other members of the IRAK family, primarily IRAK1 and IRAK2.[4][10]
Figure 1. Simplified TLR/MyD88-dependent signaling pathway featuring IRAK4.
The Dual Functions of IRAK4: Kinase and Scaffolding Roles
IRAK4 function is multifaceted, involving both its catalytic activity and its role as a structural scaffold.
The Essential Kinase Activity
The kinase activity of IRAK4 is critical for its function in TLR-mediated immune responses.[6][9] Studies using kinase-inactive (kinase-dead, KD) knock-in mice have demonstrated that this activity is essential for the activation of downstream MAP kinases and for the robust production of pro-inflammatory cytokines in response to most TLR ligands.[9][16][17] IRAK4 KD mice are highly resistant to shock induced by TLR ligands like LPS and CpG DNA.[6][9] The kinase function is required for the phosphorylation and subsequent activation of IRAK1.[9] While overexpression of kinase-inactive IRAK4 can sometimes reconstitute NF-κB activation in deficient cell lines, this is often delayed or partial, highlighting that while the scaffolding function contributes, the kinase activity is the primary driver of signal strength and speed.[15][17]
Scaffolding for Downstream Signal Propagation
In addition to its enzymatic role, IRAK4 serves as a crucial scaffold. Its presence is required for the recruitment of IRAK1 and IRAK2 to the Myddosome.[10] This scaffolding function is essential for assembling the downstream signaling machinery. Upon phosphorylation by IRAK4, IRAK1 recruits the E3 ubiquitin ligase TRAF6 to the complex.[4][12] This step is pivotal for activating the downstream TAK1 kinase, which then triggers the NF-κB and MAPK pathways.[18] Even in the absence of its kinase activity, the IRAK4 protein's ability to bind MyD88 and IRAK1 is necessary for a baseline level of IL-1 signaling.[15]
Downstream Signaling Cascades Activated by IRAK4
The activation of IRAK4 within the Myddosome initiates several key signaling cascades that regulate the inflammatory response.
Activation of the NF-κB Pathway
The canonical pathway leading to the activation of Nuclear Factor-κB (NF-κB) is a major outcome of IRAK4 signaling. Following its activation by IRAK1/TRAF6, the TAK1 complex phosphorylates and activates the IκB kinase (IKK) complex. IKK then phosphorylates the NF-κB inhibitor, IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus, where it drives the transcription of a wide array of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[4][12]
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways
IRAK4 kinase activity is also essential for the activation of MAPK pathways, including p38, JNK, and ERK.[9][16] The TAK1 complex, once activated, sits (B43327) at a branch point where it can initiate MAPK cascades.[18] These pathways lead to the activation of other transcription factors, such as Activator Protein-1 (AP-1), which collaborates with NF-κB to regulate the expression of inflammatory genes.[1] Macrophages from IRAK4 kinase-inactive mice show profoundly impaired activation of JNK, p38, and ERK in response to TLR2 ligands.[9][16]
Regulation of Interferon Regulatory Factors (IRFs)
In certain TLR pathways, particularly TLR7 and TLR9 in plasmacytoid dendritic cells, the MyD88-IRAK4 axis also leads to the activation of Interferon Regulatory Factors (IRFs), such as IRF5 and IRF7.[6][10] This results in the production of Type I interferons (IFN-α/β), which are crucial for antiviral immunity.[6] The kinase activity of IRAK4 has been shown to be necessary for this response.[6][19]
Quantitative Analysis of IRAK4 Function
Quantitative data underscores the critical role of IRAK4's kinase activity and its attractiveness as a drug target.
Table 1: Potency of Select IRAK4 Inhibitors
| Compound Name | Synonym(s) | Target | IC₅₀ (nM) | Assay Conditions | Reference(s) |
|---|---|---|---|---|---|
| Zabedosertib | BAY 1834845 | IRAK4 | 16 | Biochemical assay (1 mM ATP) | [1][20] |
| PF-06650833 | - | IRAK4 | Data not available in provided abstracts | Clinical trial candidate | [5] |
| IRAK4-IN-1 | - | IRAK4 | Data not available in provided abstracts | Preclinical tool compound | [21] |
IC₅₀ values represent the concentration of an inhibitor required for 50% inhibition in vitro and can vary based on assay conditions.
Table 2: Impact of IRAK4 Kinase Inactivity on Cytokine Production in Murine Macrophages
| TLR Ligand | TLR | Cytokine | Wild-Type Response | Kinase-Inactive (KD) Response | Reference(s) |
|---|---|---|---|---|---|
| Pam3Cys | TLR2 | TNF-α, IL-6 | Robust Production | Severely impaired / No response | [9][16] |
| LPS | TLR4 | TNF-α, IL-6 | Robust Production | Diminished / Impaired | [6][16][22] |
| R848 | TLR7 | TNF-α, IL-6 | Robust Production | Largely absent | [17] |
| CpG DNA | TLR9 | TNF-α, IL-6 | Robust Production | Impaired | [6] |
Responses in kinase-inactive models are consistently and significantly reduced compared to wild-type, demonstrating the critical role of the kinase function.
Key Experimental Protocols for Studying IRAK4
Elucidating the function of IRAK4 relies on specific biochemical and cell-based assays.
In Vitro IRAK4 Kinase Assay
This assay directly measures the catalytic activity of IRAK4 and is fundamental for screening potential inhibitors.
Objective: To quantify the phosphorylation of a substrate by recombinant IRAK4 in the presence or absence of an inhibitor.
Methodology:
-
Reagents: Purified recombinant human IRAK4, a suitable substrate (e.g., Myelin Basic Protein or a specific peptide), ATP (often radiolabeled [γ-³²P]ATP or used in a system that detects ADP production), kinase assay buffer, and test compounds (inhibitors).[23][24]
-
Reaction Setup: In a microplate well, combine the kinase buffer, IRAK4 enzyme, and the test inhibitor at various concentrations.[23]
-
Initiation: Start the reaction by adding the ATP/substrate mixture.[24]
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-45 minutes).[23][25]
-
Termination: Stop the reaction by adding a solution like 3% phosphoric acid or EDTA.[24][25]
-
Detection: Quantify substrate phosphorylation.
-
Radiometric: Spot the reaction mixture onto a filtermat, wash away unincorporated [γ-³²P]ATP, and measure the remaining radioactivity using a scintillation counter.[24]
-
Luminescence-based (ADP-Glo™): Add a reagent that depletes remaining ATP, then add a second reagent to convert the ADP produced into a luminescent signal, measured by a luminometer.[23]
-
ELISA-based (HTScan™): Transfer the reaction to a streptavidin-coated plate to capture a biotinylated peptide substrate. Detect phosphorylation using a phospho-specific antibody and a secondary antibody-enzyme conjugate for signal generation.[25]
-
-
Data Analysis: Plot the signal against the inhibitor concentration to determine the IC₅₀ value.
Figure 2. General experimental workflow for an in vitro IRAK4 kinase assay.
Co-Immunoprecipitation (Co-IP) for IRAK4 Interaction Studies
Co-IP is a gold-standard technique used to identify and validate protein-protein interactions involving IRAK4 within a cellular context, such as its interaction with MyD88 or IRAK1.[11]
Objective: To isolate IRAK4 from a cell lysate and determine whether other proteins are bound to it.
Methodology:
-
Cell Lysis: Culture cells (e.g., THP-1 monocytes) and stimulate them as required (e.g., with a TLR ligand). Wash the cells with cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.[11][26]
-
Pre-clearing: Centrifuge the lysate to pellet debris. Incubate the supernatant with Protein A/G beads to reduce non-specific binding in later steps.[11]
-
Immunoprecipitation (IP): Add a primary antibody specific to IRAK4 to the pre-cleared lysate. Incubate (e.g., 2-4 hours or overnight at 4°C) to allow the antibody to bind to IRAK4. A parallel negative control using a non-specific isotype control IgG is essential.[11]
-
Immune Complex Capture: Add Protein A/G beads to the lysate/antibody mixture. The beads will bind to the Fc region of the antibody, capturing the entire antibody-IRAK4-interactor complex.[11]
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling them in SDS-PAGE loading buffer (e.g., Laemmli buffer).[11]
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane (PVDF or nitrocellulose), and probe with primary antibodies against suspected interacting proteins (e.g., anti-MyD88 or anti-IRAK1). A successful Co-IP is confirmed if the interacting protein is detected in the IRAK4 IP lane but not in the negative control IgG lane.[11]
Figure 3. Experimental workflow for Co-Immunoprecipitation of IRAK4.
IRAK4 as a Therapeutic Target
The central role of IRAK4 in propagating inflammatory signals makes it a highly attractive target for drug development.[3] Aberrant activation of TLR/IL-1R pathways contributes to the pathology of numerous diseases, including rheumatoid arthritis, lupus, inflammatory bowel disease, and certain cancers like B-cell lymphomas associated with activating MyD88 mutations.[13][27][28]
Inhibiting IRAK4 offers a therapeutic strategy to broadly dampen the pro-inflammatory cytokine production driven by these pathways.[5][29] Unlike targeting a single downstream cytokine (e.g., TNF-α), inhibiting IRAK4 can potentially block a wider spectrum of inflammatory mediators. Both small-molecule inhibitors targeting the ATP-binding site and novel degradation strategies like PROTACs (Proteolysis-targeting chimeras) are in development, with several candidates having entered clinical trials.[3][5][30]
Conclusion
IRAK4 stands as the linchpin of MyD88-dependent signaling in the innate immune system. Its dual functions as both the master kinase and a critical scaffolding component of the Myddosome complex are essential for translating pathogen recognition by TLRs into a robust inflammatory response.[3] The absolute requirement of its kinase activity for the activation of NF-κB, MAPKs, and IRFs underscores its importance. This central, non-redundant role has validated IRAK4 as a compelling therapeutic target for a wide array of diseases driven by chronic inflammation and aberrant immune activation.[2][3] Continued research and development of specific IRAK4 inhibitors hold significant promise for a new class of anti-inflammatory and anti-cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]
- 5. mdpi.com [mdpi.com]
- 6. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. IRAK4 - Wikipedia [en.wikipedia.org]
- 14. portlandpress.com [portlandpress.com]
- 15. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Complete Dependence on IRAK4 Kinase Activity in TLR2, but Not TLR4, Signaling Pathways Underlies Decreased Cytokine Production and Increased Susceptibility to Streptococcus pneumoniae Infection in IRAK4 Kinase-Inactive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solving the IRAK-4 enigma: application of kinase-dead knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. IRAK-4 kinase activity is required for IRAK-4-dependent innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. 4.8. IRAK1 and IRAK4 Kinase Assay [bio-protocol.org]
- 25. media.cellsignal.com [media.cellsignal.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Deficiency in Interleukin-1 receptor-associated kinase (IRAK) 4 activity attenuates manifestations of murine Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 29. go.drugbank.com [go.drugbank.com]
- 30. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
The Vanguard of Inflammation Control: A Technical Guide to the Discovery and Synthesis of Novel IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a master regulator of innate immunity, playing a crucial role in signal transduction for Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Its dysregulation is a key driver in a host of autoimmune diseases, inflammatory disorders, and even certain cancers, making it a prime therapeutic target.[2][3] This guide provides a deep dive into the discovery and synthesis of novel IRAK4 inhibitors, presenting key data, detailed experimental methodologies, and a visual representation of the core biological and discovery processes.
The IRAK4 Signaling Cascade: A Central Inflammatory Pathway
IRAK4's function is central to the MyD88-dependent signaling pathway, which is activated by a wide range of inflammatory stimuli. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 through death domain interactions.[4] This proximity facilitates IRAK4's autophosphorylation and activation, initiating the formation of a larger signaling complex known as the Myddosome.[5] Activated IRAK4 then phosphorylates IRAK1, leading to a cascade that activates TRAF6 and ultimately results in the activation of transcription factors like NF-κB and AP-1, driving the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7]
Discovery of Novel IRAK4 Inhibitors: A Strategic Workflow
The development of potent and selective IRAK4 inhibitors follows a structured drug discovery cascade. This process begins with high-throughput screening (HTS) of large compound libraries to identify initial hits. Promising hits are then validated and optimized through structure-activity relationship (SAR) studies, often guided by X-ray crystallography of the inhibitor bound to IRAK4. This iterative process aims to enhance potency, selectivity, and drug-like properties, leading to lead candidates that can be tested in preclinical in vivo models.
Quantitative Data on Novel IRAK4 Inhibitors
The search for IRAK4 inhibitors has yielded several promising candidates, including small molecule inhibitors and targeted protein degraders (e.g., PROTACs). The tables below summarize key quantitative data for representative compounds.
Table 1: Biochemical Potency and Cellular Activity
| Compound | Type | IRAK4 IC₅₀ (nM) | Cell Line | Cellular Assay | Cellular Potency (IC₅₀ nM) | Reference |
| Zabedosertib (B3324631) (BAY1834845) | Kinase Inhibitor | 1.6 | Human WB | R848-induced IL-6 | 12 | [3][8] |
| CA-4948 | Kinase Inhibitor | 30 | OCI-Ly3 (DLBCL) | Cell Proliferation | 100 - 300 | [9] |
| PF-06650833 | Kinase Inhibitor | 5.7 | Human WB | R848-induced TNFα | 22 | [6][10] |
| KT-474 | PROTAC Degrader | N/A (Binding Kᵢ = 0.13) | hPBMCs | IRAK4 Degradation | DC₅₀ = 0.9 | [11][12] |
| Compound 9 (PROTAC) | PROTAC Degrader | 70 | OCI-LY10 (DLBCL) | IRAK4 Degradation | DC₅₀ = 2.5 | [13] |
WB: Whole Blood; DLBCL: Diffuse Large B-Cell Lymphoma; hPBMCs: human Peripheral Blood Mononuclear Cells; DC₅₀: concentration for 50% maximal degradation.
Table 2: In Vivo Efficacy of IRAK4 Inhibitors
| Compound | Animal Model | Dosing | Key Efficacy Endpoint | Result | Reference |
| Zabedosertib (BAY1834845) | Imiquimod-induced psoriasis (mouse) | 30 mg/kg, p.o. | Reduction in skin inflammation | Significant reduction in erythema & scaling | [8] |
| CA-4948 | OCI-Ly3 DLBCL Xenograft (mouse) | 100 mg/kg, p.o. | Tumor Growth Inhibition (TGI) | >90% TGI | [9] |
| KT-474 | LPS-induced inflammation (mouse) | 3 mg/kg, p.o. | Inhibition of serum TNFα | >90% inhibition | [14][15] |
| Compound 21 (Nicotinamide) | TLR7-driven psoriasis (mouse) | 30 mg/kg, p.o. | Reduction in ear thickness | ~50% reduction | [10] |
p.o.: per os (by mouth)
Key Experimental Protocols
Detailed and reproducible assays are critical for the evaluation of novel IRAK4 inhibitors. Below are standardized protocols for key in vitro experiments.
Protocol 1: Biochemical Kinase Binding Assay (LanthaScreen® Eu)
Objective: To determine the binding affinity (IC₅₀) of a test compound to the IRAK4 kinase domain.
Materials:
-
Recombinant human IRAK4 enzyme (e.g., MilliporeSigma Cat. #14-599).[16]
-
LanthaScreen® Eu-anti-Tag Antibody.
-
Alexa Fluor® 647-labeled Kinase Tracer (ATP-competitive).
-
Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[17]
-
Test compounds serially diluted in DMSO.
-
384-well microplate.
-
Multi-detection microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Procedure:
-
Prepare Reagents: Prepare 3X solutions of the test compound, Kinase/Antibody mixture, and Tracer in Kinase Buffer.
-
Compound Plating: Add 5 µL of the 3X test compound serial dilutions to the wells of the 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Kinase/Antibody Addition: Add 5 µL of the 3X IRAK4 Kinase/Eu-Antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 3X Kinase Tracer to each well to initiate the binding reaction. The final volume will be 15 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a TR-FRET-capable microplate reader, measuring emission at both the europium donor (620 nm) and Alexa Fluor® acceptor (665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the emission ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[17]
Protocol 2: Cellular IRAK4 Degradation Assay (Western Blot)
Objective: To assess the ability of a PROTAC compound to induce the degradation of endogenous IRAK4 protein in a cellular context.
Materials:
-
Human cell line expressing IRAK4 (e.g., THP-1, OCI-LY10).[12]
-
IRAK4 degrader compounds and DMSO vehicle control.
-
Proteasome inhibitor (e.g., MG-132) for mechanism validation.
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-IRAK4 and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels, PVDF membrane, and Western blot equipment.
-
Chemiluminescence substrate and imaging system.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with serially diluted concentrations of the IRAK4 degrader for a specified time (e.g., 4, 8, or 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer.
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[12]
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary anti-IRAK4 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply a chemiluminescence substrate and capture the signal using an imaging system.
-
Analysis: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control. Quantify the band intensities using densitometry software. Normalize the IRAK4 signal to the loading control and express the remaining IRAK4 protein as a percentage of the vehicle-treated control.
Protocol 3: Whole Blood Cytokine Release Assay
Objective: To measure the functional effect of an IRAK4 inhibitor on TLR-mediated pro-inflammatory cytokine production.
Materials:
-
Freshly drawn human whole blood from healthy volunteers.
-
Test compounds serially diluted in DMSO.
-
TLR agonist (e.g., R848 for TLR7/8 or LPS for TLR4).
-
RPMI-1640 medium.
-
ELISA or Meso Scale Discovery (MSD) kits for TNF-α and IL-6.
Procedure:
-
Compound Pre-incubation: Add test compound dilutions to aliquots of human whole blood. Incubate for 1 hour at 37°C.
-
Stimulation: Add a TLR agonist (e.g., R848) to the blood samples to stimulate cytokine production. Leave an unstimulated control.
-
Incubation: Incubate the blood for 6-18 hours at 37°C in a CO₂ incubator.
-
Plasma Separation: Centrifuge the tubes to separate the plasma.
-
Cytokine Quantification: Analyze the plasma levels of TNF-α and IL-6 using a validated ELISA or MSD assay according to the manufacturer's protocol.[8]
-
Data Analysis: Calculate the percent inhibition of cytokine release for each compound concentration relative to the vehicle-treated, TLR-agonist-stimulated control. Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
IRAK4-IN-18: A Technical Guide for the Study of Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that serves as a critical upstream signaling node in the innate immune system.[1] It is an essential component of the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2] Upon activation of these receptors, IRAK4 is recruited to a signaling complex known as the Myddosome, where it phosphorylates and activates downstream targets, primarily IRAK1. This initiates a cascade of events leading to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.[3][4]
Given its central role in orchestrating the inflammatory response, IRAK4 has emerged as a key therapeutic target for a wide range of autoimmune and inflammatory diseases. The development of potent and selective small molecule inhibitors of IRAK4 provides invaluable tools for dissecting its precise functions in both normal physiology and disease pathogenesis.
This technical guide focuses on IRAK4-IN-18 , a potent inhibitor of IRAK4, and its application as a tool compound for the investigation of innate immunity.[5] We provide a summary of its biochemical and cellular activities, detailed experimental protocols for its use in key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data for IRAK4 Inhibitors
The following tables summarize the available quantitative data for this compound and provide a comparison with other notable IRAK4 inhibitors.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IRAK4 IC50 | 15 nM | Biochemical Assay | [5] |
| Cellular Activity | Inhibition of LPS-induced IL-23 production | THP-1 and Dendritic Cells | [5] |
| In Vivo Efficacy | Blocks the development of arthritis | Rat model | [5] |
Table 2: Comparative IC50 Values of Selected IRAK4 Inhibitors
| Compound | IRAK4 IC50 (nM) | Reference |
| This compound | 15 | [5] |
| PF-06650833 (Zimlovisertib) | 0.52 - 3.55 | [6][7] |
| Emavusertib (CA-4948) | < 50 | [8] |
| BAY1834845 (Zabedosertib) | 212 | [9] |
| IRAK inhibitor 6 | 160 | [10] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context, the following diagrams, generated using the DOT language, illustrate the core signaling pathway and a general workflow for evaluating IRAK4 inhibitors.
MyD88-Dependent Signaling Pathway
Caption: MyD88-dependent signaling pathway initiated by TLR/IL-1R activation.
Experimental Workflow for IRAK4 Inhibitor Evaluation
Caption: General experimental workflow for the evaluation of IRAK4 inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
IRAK4 Kinase Activity Assay (Biochemical)
This protocol is adapted from commercially available kinase assay kits and is designed to measure the direct inhibitory effect of this compound on IRAK4 kinase activity.[4][11]
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
96-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a 1x Kinase Assay Buffer.
-
Prepare serial dilutions of this compound in DMSO, then further dilute in 1x Kinase Assay Buffer to achieve the desired final concentrations (typically in a range from 1 nM to 10 µM). The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a solution of recombinant IRAK4 enzyme in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare a substrate/ATP master mix containing MBP and ATP in 1x Kinase Assay Buffer.
-
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add 10 µL of the diluted IRAK4 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP master mix to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Then, add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Western Blot Analysis of IRAK1 Phosphorylation (Cellular Target Engagement)
This protocol details the steps to assess the ability of this compound to inhibit the phosphorylation of its direct downstream target, IRAK1, in a cellular context.[12][13]
Materials:
-
Human monocytic cell line (e.g., THP-1) or other relevant cell type
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or IL-1β
-
This compound (dissolved in DMSO)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-total IRAK1, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) or IL-1β for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-IRAK1 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for total IRAK1 and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-IRAK1 signal to the total IRAK1 signal and the loading control.
-
Plot the normalized phospho-IRAK1 levels against the concentration of this compound to determine the cellular potency (EC50).
-
TLR-Induced Cytokine Production Assay (Cellular Functional Assay)
This protocol measures the functional consequence of IRAK4 inhibition by quantifying the reduction in pro-inflammatory cytokine production in response to TLR stimulation.[14][15]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Cell culture medium
-
TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8)
-
This compound (dissolved in DMSO)
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, or IL-23)
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
Cell Plating and Treatment:
-
Plate the cells in a 96-well plate at an appropriate density.
-
Pre-treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a TLR agonist for 18-24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the cytokine standards.
-
Calculate the concentration of the cytokine in each sample from the standard curve.
-
Plot the cytokine concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of cytokine production.
-
Conclusion
This compound is a valuable pharmacological tool for the in-depth investigation of IRAK4's role in innate immunity and inflammatory disease models. Its potency and cellular activity make it suitable for a range of in vitro and in vivo studies. The experimental protocols provided in this guide offer a robust framework for researchers to effectively utilize this compound to probe the intricacies of TLR and IL-1R signaling pathways and to accelerate the discovery and development of novel anti-inflammatory therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. Toll-like receptor—mediated cytokine production is differentially regulated by glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of IRAK4-IN-18 in Primary Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a paramount role in the innate immune response.[1][2] Positioned at the apex of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, IRAK4 is the master regulator that orchestrates the downstream inflammatory response.[1][3] Upon activation by pathogen-associated molecular patterns (PAMPs) or endogenous danger signals, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[4] This initiates a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the production of a host of pro-inflammatory cytokines and chemokines.[1][3]
Given its critical role, IRAK4 has emerged as a key therapeutic target for a multitude of inflammatory and autoimmune diseases.[2][3] Small molecule inhibitors targeting the kinase activity of IRAK4 have shown significant promise in preclinical and clinical studies. IRAK4-IN-18 is a potent and selective inhibitor of IRAK4 with a reported IC50 of 15 nM.[5] This technical guide provides an in-depth overview of the biological activity of this compound and other selective IRAK4 inhibitors in primary immune cells, complete with detailed experimental protocols and visual representations of the underlying signaling pathways.
Data Presentation: The Impact of IRAK4 Inhibition on Cytokine Production
The inhibition of IRAK4 kinase activity leads to a significant reduction in the production of pro-inflammatory cytokines from primary immune cells stimulated with TLR agonists. The following tables summarize the quantitative data on the inhibitory effects of this compound and other selective IRAK4 inhibitors on cytokine secretion from human peripheral blood mononuclear cells (PBMCs) and other primary immune cells.
| Compound | Cell Type | Stimulant | Cytokine | IC50 (nM) | Reference |
| This compound | THP-1, Dendritic Cells | LPS | IL-23 | Not specified | [5] |
| BMS-986126 | Human PBMCs | LTA (TLR2) | IL-6 | 333 ± 96 | [6] |
| BMS-986126 | Human PBMCs | Flagellin (TLR5) | IL-6 | 135 ± 26 | [6] |
| BMS-986126 | Human PBMCs | Gardiquimod (TLR7) | IFN-α | 211 ± 117 | [6] |
| BMS-986126 | Human PBMCs | CpG (TLR9) | IL-6 | 456 ± 204 | [6] |
| PF-06650833 | Human PBMCs | LPS | IL-1, IFN-γ, TNF-α, IL-17 | 500 (effective concentration) | [7] |
| BAY-1834845 | Human PBMCs | LPS | IL-1, IFN-γ, TNF-α, IL-17 | 500 (effective concentration) | [7] |
Table 1: Inhibitory Activity of IRAK4 Inhibitors on Cytokine Production in Primary Immune Cells. This table presents the half-maximal inhibitory concentration (IC50) values of various IRAK4 inhibitors on the production of key pro-inflammatory cytokines in stimulated primary human immune cells.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate PBMCs from whole human blood for use in downstream cellular assays.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube, avoiding mixing.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing the PBMCs and transfer to a new centrifuge tube.
-
Wash the cells by adding 3-4 volumes of PBS and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or automated cell counter and adjust the cell density for the specific experiment.
Protocol 2: Assessment of IRAK4 Inhibition on Cytokine Production by ELISA
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines in stimulated PBMCs.
Materials:
-
Isolated PBMCs
-
This compound (or other IRAK4 inhibitor)
-
Lipopolysaccharide (LPS) or R848 (TLR7/8 agonist)
-
Complete RPMI-1640 medium
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, IL-1β, etc.
-
Microplate reader
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS or 1 µM R848) for 18-24 hours at 37°C.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants for cytokine analysis.
-
Perform the ELISA for the desired cytokines (e.g., TNF-α, IL-6) according to the manufacturer's protocol.[8][9][10]
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Determine the IC50 value of this compound by plotting the percentage of cytokine inhibition against the inhibitor concentration.
Protocol 3: Western Blot Analysis of IRAK4 Signaling Pathway
Objective: To assess the effect of this compound on the phosphorylation of downstream signaling molecules in the IRAK4 pathway.
Materials:
-
Isolated PBMCs
-
This compound
-
LPS or IL-1β
-
Complete RPMI-1640 medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRAK1, anti-IRAK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed PBMCs in a 6-well plate at a density of 2-5 x 10^6 cells/well and allow them to adhere.
-
Pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) or IL-1β (10 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using ECL substrate and visualize the bands using an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: MyD88-dependent signaling cascade initiated by TLR/IL-1R activation.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in primary immune cells.
Conclusion
This compound and other selective IRAK4 inhibitors demonstrate potent anti-inflammatory activity in primary immune cells by effectively suppressing the production of key pro-inflammatory cytokines. The detailed protocols and pathway diagrams provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working on the therapeutic targeting of IRAK4. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential in treating inflammatory and autoimmune diseases.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. abcam.cn [abcam.cn]
Investigating the Dual Functions of IRAK4: A Technical Guide to Kinase Versus Scaffold Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical signaling node in innate immunity, acting downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Its role is multifaceted, possessing both serine/threonine kinase activity and a kinase-independent scaffolding function that are crucial for the inflammatory response. Understanding the distinct contributions of these two functions is paramount for the development of targeted therapeutics for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the dual roles of IRAK4, presenting quantitative data comparing its kinase and scaffold activities, detailed experimental protocols to investigate these functions, and visual diagrams of the associated signaling pathways.
Introduction: The Dichotomy of IRAK4 Function
IRAK4 is a central player in the MyD88-dependent signaling pathway, which is essential for mounting an effective innate immune response.[1] Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4, leading to the formation of a higher-order signaling complex known as the Myddosome.[2] Within this complex, IRAK4's functions diverge into two critical roles:
-
Kinase Activity: IRAK4's catalytic activity is responsible for the phosphorylation and subsequent activation of downstream substrates, primarily IRAK1 and IRAK2.[3] This phosphorylation cascade is a key step in propagating the signal to activate transcription factors like NF-κB and AP-1, which drive the expression of a wide array of pro-inflammatory cytokines.[3]
-
Scaffold Function: Independent of its enzymatic activity, the physical presence of IRAK4 is essential for the structural integrity and assembly of the Myddosome.[4] This scaffolding role facilitates the recruitment and proximity-induced activation of other signaling molecules, ensuring the proper initiation of the downstream cascade.[4][5]
The relative importance of IRAK4's kinase versus scaffold function can be context-dependent, varying with the specific TLR ligand, cell type, and even the species being studied.[3][6] Dissecting these distinct roles is crucial for the rational design of novel therapeutics that can selectively modulate IRAK4 activity.
Data Presentation: Quantitative Comparison of IRAK4 Kinase and Scaffold Functions
To elucidate the distinct contributions of IRAK4's kinase and scaffold activities, researchers often utilize genetic models, such as kinase-dead IRAK4 knock-in (IRAK4-KD) mice, or pharmacological inhibitors. The following tables summarize quantitative data from studies comparing responses in wild-type (WT) versus IRAK4-KD or inhibitor-treated cells.
Table 1: Impact of IRAK4 Kinase Inactivity on Pro-inflammatory Cytokine Production
| Cytokine | Cell Type | Stimulus | Fold Change (IRAK4-KD vs. WT) | Reference(s) |
| TNF-α | Murine Macrophages | LPS (TLR4) | Severely Impaired | [7] |
| Murine Macrophages | R848 (TLR7) | Severely Impaired | [8] | |
| IL-6 | Murine Macrophages | LPS (TLR4) | Severely Impaired | [7] |
| Human PBMCs | LPS/R848 | Significantly Reduced | [9] | |
| IL-12p40 | Murine Macrophages | LPS (TLR4) | Severely Impaired | [7] |
| Murine Macrophages | CpG (TLR9) | Severely Impaired | [7] |
Table 2: Differential Effects on Downstream Signaling Pathways
| Pathway | Readout | Cell Type | Stimulus | Observation in IRAK4-KD cells | Reference(s) |
| NF-κB | IκBα Phosphorylation/Degradation | Murine Macrophages | MALP-2 (TLR2) | Severely Impaired | [7] |
| NF-κB DNA Binding | Murine Macrophages | acLDL | Greatly Attenuated | [10] | |
| NF-κB Reporter Assay | Human Fibroblasts | IL-1β | Partially Reduced | [2] | |
| MAPK | JNK Phosphorylation | Murine Macrophages | MALP-2 (TLR2) | Profoundly Impaired | [7] |
| p38 Phosphorylation | Murine Macrophages | MALP-2 (TLR2) | Profoundly Impaired | [7] | |
| ERK Phosphorylation | Murine Macrophages | acLDL | Comparable to WT | [10] |
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 7. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
IRAK4-IN-18: A Technical Guide for Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in the field of inflammatory and autoimmune diseases. As a serine/threonine kinase, IRAK4 functions as a master regulator of the innate immune response, positioned at the apex of the signaling cascade downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) superfamily.[1][2] Dysregulation of IRAK4-mediated signaling is implicated in the pathogenesis of a wide range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and systemic lupus erythematosus.[3]
IRAK4-IN-18 is a potent small molecule inhibitor of IRAK4 kinase activity. Its ability to modulate the production of pro-inflammatory cytokines makes it a valuable tool for researchers investigating the role of IRAK4 in various disease models. This technical guide provides an in-depth overview of this compound, its mechanism of action, applications in inflammatory disease research, and detailed protocols for its use in key experiments.
Mechanism of Action: The Central Role of IRAK4 in Innate Immunity
IRAK4 is a pivotal component of the Myddosome, a multiprotein signaling complex that forms upon the activation of TLRs and IL-1Rs by their respective ligands (e.g., lipopolysaccharide [LPS] for TLR4, Interleukin-1β for IL-1R).[4][5] The kinase activity of IRAK4 is indispensable for the subsequent phosphorylation and activation of IRAK1, which in turn leads to the recruitment and activation of TNF receptor-associated factor 6 (TRAF6).[1] This initiates a downstream signaling cascade culminating in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1] These transcription factors drive the expression of a plethora of pro-inflammatory genes, including cytokines such as TNF-α, IL-6, and IL-23.[1][6]
This compound exerts its anti-inflammatory effects by binding to the ATP-binding site of IRAK4, thereby inhibiting its kinase activity. This blockade prevents the phosphorylation of downstream targets and effectively dampens the inflammatory cascade.
Signaling Pathway Diagrams
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 3. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of IRAK4-IN-18 in Hematologic Malignancy Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical signaling node in innate immunity and a compelling therapeutic target in a variety of diseases, including hematologic malignancies.[1] As a serine/threonine kinase, IRAK4 plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2] Dysregulation of these pathways is a hallmark of several cancers, promoting cell survival, proliferation, and chronic inflammation, all of which contribute to tumorigenesis.[2][3] This technical guide focuses on the potential of IRAK4-IN-18, a potent inhibitor of IRAK4, in the context of hematologic malignancy research and development.
IRAK4 functions upstream of other IRAK family members and is essential for the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines.[2] In hematologic malignancies such as Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), and certain B-cell lymphomas, aberrant IRAK4 signaling has been implicated in disease progression.[4][5] This has spurred the development of small molecule inhibitors targeting IRAK4, with the aim of disrupting these oncogenic signaling networks.
Data Presentation: Potency of this compound
Quantitative data on the preclinical efficacy of this compound in hematologic malignancy cell lines is emerging. The available data highlights its potent inhibitory activity against its primary target.
| Compound | Target | IC50 | Cell Lines | Functional Effect | Reference |
| This compound | IRAK4 | 15 nM | THP-1 (Human monocytic leukemia), Dendritic Cells | Inhibition of LPS-induced IL-23 production | [1] |
Note: While extensive cell line screening data for this compound in a wide range of hematologic malignancies is not yet publicly available, the potent IC50 value against IRAK4 suggests strong potential for efficacy in cancers dependent on IRAK4 signaling.
IRAK4 Signaling Pathway and the Role of this compound
The canonical IRAK4 signaling pathway is initiated by the binding of ligands, such as pathogen-associated molecular patterns (PAMPs) or cytokines, to TLRs or IL-1Rs. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4, forming a complex known as the Myddosome. Within this complex, IRAK4 becomes activated and phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1, and the subsequent expression of genes involved in inflammation, cell survival, and proliferation.
This compound, as a potent inhibitor of IRAK4, is designed to bind to the kinase domain of IRAK4, preventing its activation and the subsequent phosphorylation of its substrates. This blockade of IRAK4 activity effectively shuts down the downstream signaling cascade, thereby inhibiting the pro-tumorigenic effects of aberrant TLR/IL-1R signaling.
Experimental Protocols
To facilitate the study of this compound and other IRAK4 inhibitors in hematologic malignancies, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Hematologic malignancy cell lines (e.g., THP-1, OCI-LY3, MOLM-13)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis for IRAK4 Signaling Pathway
This technique is used to detect changes in the protein levels and phosphorylation status of key components of the IRAK4 signaling pathway.
-
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IRAK4, anti-phospho-IRAK1, anti-IRAK1, anti-NF-κB p65, anti-phospho-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of IRAK4.
-
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the recombinant IRAK4 enzyme, kinase buffer, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value of this compound.
-
Conclusion
This compound is a potent inhibitor of IRAK4 kinase activity, representing a promising tool for investigating the role of IRAK4 in hematologic malignancies. The data, though currently limited in the public domain, suggests that by targeting a key driver of pro-survival and inflammatory signaling, this compound has the potential to be an effective therapeutic strategy. The experimental protocols provided in this guide offer a framework for researchers to further explore the preclinical efficacy and mechanism of action of this compound and other IRAK4 inhibitors in various hematologic malignancy models. Further studies are warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other targeted agents.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. tgtherapeutics.com [tgtherapeutics.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to IRAK4 Signaling in Response to IL-1 and IL-18 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a central node in the innate immune signaling pathways triggered by Interleukin-1 (IL-1) and Interleukin-18 (IL-18). As a key component of the Myddosome signaling complex, IRAK4's kinase activity and scaffolding function are pivotal in initiating a cascade of events that lead to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and chemokines. Dysregulation of the IRAK4 signaling axis is implicated in a host of inflammatory and autoimmune diseases, making it a prime therapeutic target. This technical guide provides a comprehensive overview of the core mechanisms of IRAK4 signaling in response to IL-1 and IL-18, detailed experimental protocols for its study, and a summary of available quantitative data to aid researchers and drug development professionals in this field.
The Core Signaling Pathway: Myddosome Assembly and Downstream Activation
Stimulation of the IL-1 receptor (IL-1R) or IL-18 receptor (IL-18R) by their respective cytokine ligands initiates a highly orchestrated series of intracellular events, the cornerstone of which is the formation of the "Myddosome" complex.[1][2][3] This multi-protein platform serves as the primary signal amplification hub, and its assembly is a critical determinant of the subsequent cellular response.
The process begins with the ligand-induced dimerization of the receptor chains, which brings their intracellular Toll/Interleukin-1 Receptor (TIR) domains into close proximity.[3] This conformational change facilitates the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[1][2][3] MyD88, through its own TIR domain, binds to the activated receptor complex. The death domain (DD) of MyD88 then serves as a scaffold to recruit IRAK4, also via a DD-DD interaction.[1][2][3]
The recruitment of multiple IRAK4 molecules to the MyD88 scaffold leads to their dimerization and subsequent trans-autophosphorylation, a key activation step.[4][5] Activated IRAK4 then phosphorylates IRAK1, which is also recruited to the Myddosome complex.[6] This phosphorylation event triggers the autophosphorylation and activation of IRAK1, leading to its dissociation from the Myddosome along with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[6] The IRAK1-TRAF6 complex then activates downstream signaling cascades, primarily the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, resulting in the transcription of a wide array of pro-inflammatory genes, including those for cytokines like IL-6 and IL-8.[7][8][9]
In the context of IL-18 stimulation, this signaling cascade is particularly crucial for the activation and function of Natural Killer (NK) cells and T helper 1 (Th1) cells, leading to the production of Interferon-gamma (IFN-γ) and other effector molecules.[10]
Visualizing the Pathway
Quantitative Data on IRAK4 Signaling
A thorough understanding of the IRAK4 signaling pathway necessitates the analysis of quantitative data. While much of the literature provides qualitative descriptions, some key quantitative parameters have been reported. The following tables summarize the available data. Note: Specific in-vivo binding affinities and kinase activities are often context-dependent and may not be publicly available.
Protein-Protein Interaction Affinities
The formation of the Myddosome complex is dependent on specific protein-protein interactions. The affinities of these interactions are critical for the assembly and stability of the complex.
| Interacting Proteins | Method | Affinity (Kd) | Reference |
| MyD88 (Death Domain) - IRAK4 (Death Domain) | Analytical Gel Filtration, NMR Titration | Interaction confirmed, specific Kd not reported | [11] |
| IRAK4 - IRAK1 | Co-immunoprecipitation | Interaction confirmed, specific Kd not reported | [12] |
IRAK4 Kinase Activity
The kinase activity of IRAK4 is a crucial parameter in determining the strength and duration of the downstream signal.
| Parameter | Value | Method | Conditions | Reference |
| Specific Kinase Activity | 3640 pmol/µg x min | In vitro kinase assay | Recombinant human IRAK4 | Reaction Biology |
| Autophosphorylation | Induced upon TLR2 stimulation | In vitro kinase assay | Wild-type macrophages | [13] |
| IRAK1 Phosphorylation | Dependent on IRAK4 kinase activity | In vitro kinase assay | Recombinant proteins | [13] |
Downstream Gene and Protein Expression
Activation of the IRAK4 pathway leads to the upregulation of numerous pro-inflammatory genes and the secretion of their corresponding proteins.
| Stimulus | Target Gene/Protein | Cell Type | Fold Change / Concentration | Time Point | Reference |
| IL-1β | IL-6 mRNA | LNCaP cells | Significant induction | Not specified | [14] |
| IL-1β | IL-8 mRNA | LNCaP cells | Significant induction | Not specified | [14] |
| IL-18 | IFN-γ | Human T cells | Dose-dependent increase | 6 days | [15] |
| IL-18 | IFN-γ | K14E7 skin explants | Significantly inhibited by anti-IL-18 Ab | 40 hours | [16] |
| IL-1 | IL-1α mRNA | Rabbit colon | Peak expression | 12 hours | [17] |
| IL-1 | IL-1β mRNA | Rabbit colon | Peak expression | 12 hours | [17] |
Experimental Protocols
The study of IRAK4 signaling relies on a variety of molecular and cellular biology techniques. The following sections provide detailed protocols for key experiments.
Co-immunoprecipitation of IRAK4-containing Complexes
This protocol is designed to isolate IRAK4 and its interacting partners from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-IRAK4 antibody (IP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Culture and treat cells with IL-1 or IL-18 for the desired time.
-
Lyse cells on ice and clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with anti-IRAK4 antibody or isotype control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against IRAK4 and putative interacting partners like MyD88 and IRAK1.
In Vitro Kinase Assay for IRAK4 Activity
This assay measures the ability of IRAK4 to phosphorylate a substrate in a cell-free system.
Materials:
-
Recombinant active IRAK4
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (including γ-32P-ATP for radioactive detection)
-
IRAK4 substrate (e.g., recombinant inactive IRAK1 or a peptide substrate)
-
SDS-PAGE gels and reagents
-
Phosphorimager or scintillation counter
Procedure:
-
Set up kinase reactions in microcentrifuge tubes on ice.
-
Add kinase assay buffer, substrate, and recombinant IRAK4.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography or quantify the incorporated radioactivity.
Western Blotting for Phosphorylated IRAK4
This protocol allows for the detection of the activated, phosphorylated form of IRAK4 in cell lysates.
Materials:
-
Cell lysis buffer with phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody specific for phosphorylated IRAK4 (e.g., anti-p-IRAK4 Thr345/Ser346)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates from stimulated and unstimulated cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-phospho-IRAK4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IRAK4.
Conclusion and Future Directions
IRAK4 stands as a master regulator of IL-1 and IL-18 mediated inflammatory responses. Its dual role as a kinase and a scaffold protein within the Myddosome complex underscores its importance in innate immunity. While significant progress has been made in elucidating the qualitative aspects of IRAK4 signaling, a deeper quantitative understanding of the protein-protein interactions and enzymatic kinetics within the cellular context is still needed. Future research employing advanced techniques such as quantitative mass spectrometry, FRET, and single-molecule imaging will be instrumental in filling these knowledge gaps. A more precise understanding of the stoichiometry and dynamics of the Myddosome complex will undoubtedly pave the way for the development of more targeted and effective therapeutics for a range of inflammatory and autoimmune disorders. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of IRAK4 signaling and translating this knowledge into novel therapeutic strategies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. rupress.org [rupress.org]
- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 4. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK-4 kinase activity-dependent and -independent regulation of lipopolysaccharide-inducible genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IL-1 receptor-associated kinase 4 is essential for IL-18-mediated NK and Th1 cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of an IL-1-induced gene expression pattern in AR+ PCa cells that mimics the molecular phenotype of AR− PCa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. IL-18, but not IL-12, induces production of IFN-γ in the immunosuppressive environment of HPV16 E7 transgenic hyperplastic skin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interleukin 1 (IL-1) gene expression, synthesis, and effect of specific IL-1 receptor blockade in rabbit immune complex colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The N-Terminal Domain of IRAK4: A Linchpin in Innate Immune Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a master regulatory role in innate immunity.[1] It is a critical component of the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are responsible for detecting invading pathogens and initiating an inflammatory response.[2][3] IRAK4 is composed of two primary functional domains: a C-terminal kinase domain responsible for its catalytic activity and an N-terminal death domain (DD) that mediates crucial protein-protein interactions.[2][3][4] This guide focuses on the structure, function, and experimental investigation of the N-terminal death domain of IRAK4, a key orchestrator of the innate immune response.
The N-terminal domain of IRAK4 is indispensable for its function, acting as the primary interface for its interaction with the upstream adaptor protein MyD88 (Myeloid differentiation primary response 88).[2] This interaction is the foundational event in the assembly of a multi-protein signaling complex known as the Myddosome, which serves as a platform for the subsequent activation of downstream signaling pathways, ultimately leading to the production of pro-inflammatory cytokines and other immune mediators.[5][6][7][8] Understanding the intricacies of the IRAK4 N-terminal domain's function is therefore paramount for the development of novel therapeutics targeting a host of inflammatory and autoimmune diseases.
The Structure and Function of the IRAK4 N-Terminal Death Domain
The N-terminal region of IRAK4 comprises a death domain, a protein-protein interaction module belonging to the death domain superfamily.[3][4] Structurally, death domains consist of a bundle of six alpha-helices arranged in a Greek-key motif. The interaction between the death domains of IRAK4 and MyD88 is a highly specific and critical event in the TLR/IL-1R signaling pathway.[2]
Upon ligand binding to a TLR or IL-1R, the receptor undergoes a conformational change, leading to the recruitment of MyD88. MyD88, which also contains a death domain, then recruits IRAK4 through a homotypic interaction between their respective death domains.[2] This initial interaction nucleates the formation of the Myddosome, a helical signaling tower with a defined stoichiometry.[6][7][8]
Myddosome Assembly and Stoichiometry
The Myddosome is a higher-order signaling complex with a hierarchical structure.[6][9] Structural studies have revealed that the core of the Myddosome consists of a helical assembly of MyD88, IRAK4, and IRAK1 or IRAK2 death domains.[6][7][8] The formation of this complex is a sequential process, with MyD88 oligomerization creating a scaffold for the recruitment of IRAK4, which in turn recruits IRAK1 or IRAK2.[6][10]
Quantitative Data on IRAK4 N-Terminal Domain Function
Quantitative understanding of the interactions involving the IRAK4 N-terminal domain is crucial for dissecting the signaling mechanism and for the rational design of inhibitors. The following table summarizes key quantitative data related to the function of the IRAK4 N-terminal domain.
| Parameter | Value | Description | Reference(s) |
| Myddosome Stoichiometry | 6-8 MyD88 : 4 IRAK4 : 4 IRAK2/1 | The stoichiometric ratio of the death domains of MyD88, IRAK4, and IRAK2 or IRAK1 within the assembled Myddosome complex. | [6][7][8] |
| IRAK4-MyD88 Interaction | Essential for Myddosome formation | The interaction between the N-terminal death domain of IRAK4 and the death domain of MyD88 is a prerequisite for the assembly of the Myddosome signaling complex. | [2] |
| Regulation by Phosphorylation | Phosphorylation of Serine 8 in the N-terminal loop of the IRAK4 DD can inhibit Myddosome assembly. | Autophosphorylation of Ser8 in the N-terminal loop of the IRAK4 death domain is proposed to induce a conformational change that prevents its interaction with MyD88, thus acting as a negative regulatory mechanism. | [11] |
Signaling Pathway
The signaling cascade initiated by the IRAK4 N-terminal domain is a cornerstone of the innate immune response. The following diagram illustrates the MyD88-dependent signaling pathway leading to the activation of NF-κB.
Experimental Protocols
Investigating the function of the IRAK4 N-terminal domain and its interaction with MyD88 is central to understanding innate immune signaling. The following are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect IRAK4-MyD88 Interaction
This protocol describes the co-immunoprecipitation of endogenous or overexpressed IRAK4 and MyD88 from cell lysates.
Materials:
-
Cells: HEK293T cells or other suitable cell line.
-
Reagents:
-
Transfection reagent (for overexpression studies).
-
Plasmids encoding tagged IRAK4 and MyD88 (e.g., FLAG-IRAK4, Myc-MyD88).
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Antibodies: Anti-FLAG antibody (for immunoprecipitation), anti-Myc antibody (for detection), anti-IRAK4 antibody, anti-MyD88 antibody.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
-
Equipment:
-
Cell culture equipment.
-
Magnetic rack.
-
Western blot equipment.
-
Procedure:
-
Cell Culture and Transfection (for overexpression):
-
Culture HEK293T cells to 70-80% confluency.
-
Co-transfect cells with plasmids encoding tagged IRAK4 and MyD88 using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding protein A/G magnetic beads and incubating for 1 hour at 4°C with rotation.
-
Remove the beads using a magnetic rack.
-
To the pre-cleared lysate, add the immunoprecipitating antibody (e.g., anti-FLAG antibody).
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Collect the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution and Western Blotting:
-
Resuspend the beads in 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes to elute the protein complexes.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the appropriate primary antibodies (e.g., anti-Myc, anti-IRAK4, anti-MyD88) followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vitro Binding Assay: Myddosome Reconstitution and Gel Filtration
This protocol outlines a method to reconstitute the Myddosome complex in vitro and analyze its formation using size-exclusion chromatography.
Materials:
-
Recombinant Proteins: Purified recombinant death domains of human MyD88 and IRAK4.
-
Buffers:
-
Gel filtration buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
-
Equipment:
-
Size-exclusion chromatography system (e.g., FPLC) with a suitable column (e.g., Superdex 200).
-
SDS-PAGE equipment.
-
Procedure:
-
Protein Preparation:
-
Express and purify the death domains of MyD88 and IRAK4 using standard protein purification techniques (e.g., affinity chromatography).
-
Ensure proteins are in a suitable buffer and at a known concentration.
-
-
Complex Formation:
-
Mix the purified MyD88 DD and IRAK4 DD in a specific molar ratio (e.g., 1:1 or based on known stoichiometry) in a microcentrifuge tube.
-
Incubate the mixture on ice for 1-2 hours to allow for complex formation.
-
-
Size-Exclusion Chromatography:
-
Equilibrate the size-exclusion column with gel filtration buffer.
-
Inject the protein mixture onto the column.
-
Run the chromatography at a constant flow rate and collect fractions.
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to identify the fractions containing the Myddosome complex.
-
The elution volume of the complex will be smaller than that of the individual proteins, indicating the formation of a higher molecular weight species.
-
The stoichiometry of the complex can be estimated by analyzing the band intensities of the proteins in the complex-containing fractions on a Coomassie-stained gel.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the interaction between the IRAK4 N-terminal domain and MyD88.
Conclusion
The N-terminal death domain of IRAK4 is a critical mediator of innate immune signaling, orchestrating the assembly of the Myddosome complex through its direct interaction with MyD88. This guide has provided an in-depth overview of the structure, function, and quantitative aspects of the IRAK4 N-terminal domain, along with detailed experimental protocols and workflow visualizations to aid researchers in their investigations. A thorough understanding of this domain's function is not only fundamental to our knowledge of innate immunity but also holds immense potential for the development of targeted therapies for a wide range of inflammatory and autoimmune disorders. The continued exploration of the IRAK4 N-terminal domain and its interactions will undoubtedly pave the way for novel therapeutic strategies in the years to come.
References
- 1. The death domain of IRAK-1: an oligomerization domain mediating interactions with MyD88, Tollip, IRAK-1, and IRAK-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myddosome clustering in IL‐1 receptor signaling regulates the formation of an NF‐kB activating signalosome | EMBO Reports [link.springer.com]
- 6. rupress.org [rupress.org]
- 7. The delayed kinetics of Myddosome formation explains why amyloid-beta aggregates trigger Toll-like receptor 4 less efficiently than lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myddosome clustering in IL‐1 receptor signaling regulates the formation of an NF‐kB activating signalosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The N-terminal loop of IRAK-4 death domain regulates ordered assembly of the Myddosome signalling scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro IRAK4 Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for conducting in vitro kinase assays to evaluate inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs)[1]. As a master regulator of innate immunity, dysregulation of IRAK4 signaling is implicated in a variety of autoimmune diseases and cancers, making it a prime therapeutic target[2]. The following protocols are designed to offer a robust framework for screening and characterizing potential IRAK4 inhibitors.
IRAK4 Signaling Pathway Overview
IRAK4 is a central component of the innate immune response. Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein MyD88 is recruited. MyD88 then recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome. Within this complex, IRAK4 is activated through trans-autophosphorylation[3]. Activated IRAK4 then phosphorylates and activates other IRAK family members, primarily IRAK1[4]. This initiates a downstream signaling cascade that ultimately leads to the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines[5][6].
In Vitro Kinase Assay Experimental Workflow
The general workflow for an in vitro kinase assay to evaluate an IRAK4 inhibitor involves preparing the kinase reaction, incubating with the test compound, stopping the reaction, and detecting the signal. The signal, which is proportional to kinase activity, is then measured.
Detailed Experimental Protocols
Several methods can be employed to measure IRAK4 kinase activity in vitro. Below are protocols for commonly used assay formats. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: ADP-Glo™ Kinase Assay
This is a luminescent assay that measures the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to the kinase activity[7].
Materials:
-
Recombinant IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
ATP
-
IRAK4 Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
96-well or 384-well white assay plates
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of the test inhibitor in kinase buffer. Create a serial dilution to test a range of concentrations.
-
Prepare a 2X solution of IRAK4 enzyme in kinase buffer.
-
Prepare a 2X ATP/substrate solution in kinase buffer. The final ATP concentration is typically at or near the Km value for IRAK4 (e.g., 10-25 µM)[7][8].
-
-
Assay Plate Setup:
-
Add 5 µL of the 2X test inhibitor solution to the appropriate wells. For control wells, add 5 µL of kinase buffer (for 100% activity) or a known potent inhibitor (for 0% activity).
-
-
Kinase Reaction:
-
Add 5 µL of the 2X IRAK4 enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the 2X ATP/substrate solution to each well. The total reaction volume is 20 µL.
-
Incubate the plate at room temperature for 60 minutes[7].
-
-
Signal Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Protocol 2: Transcreener® ADP² Assay
This is a fluorescence-based immunoassay that detects the ADP produced by the kinase. It is a competitive assay where ADP produced displaces a fluorescent tracer from an antibody, leading to a change in fluorescence properties[9].
Materials:
-
Recombinant IRAK4 enzyme
-
Substrate (e.g., MBP)
-
ATP
-
Kinase Buffer
-
Test inhibitor
-
Transcreener® ADP² FP Assay Kit (BellBrook Labs)
-
Low-volume 384-well black assay plates
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
Prepare a solution of IRAK4 enzyme and substrate in kinase buffer.
-
Prepare a solution of ATP in kinase buffer.
-
-
Assay Plate Setup:
-
Add test inhibitor and control solutions to the wells.
-
-
Kinase Reaction:
-
Signal Detection:
-
Add the Transcreener® ADP² Detection Mix (containing ADP² Antibody and ADP Alexa594 Tracer) to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a compatible plate reader.
-
Protocol 3: LanthaScreen® Eu Kinase Binding Assay
This assay measures the binding of a fluorescently labeled tracer to the kinase's ATP-binding site. Test compounds that bind to the ATP site will displace the tracer, resulting in a decrease in the FRET signal[10].
Materials:
-
Recombinant IRAK4 enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
LanthaScreen® Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[10]
-
Test inhibitor
-
384-well assay plates
Procedure:
-
Prepare Reagents:
-
Prepare a 3X solution of the test inhibitor in Kinase Buffer A.
-
Prepare a 3X mixture of IRAK4 enzyme and Eu-anti-Tag Antibody in Kinase Buffer A.
-
Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.
-
-
Assay Plate Setup:
-
Add 5 µL of the 3X test inhibitor solution to the appropriate wells.
-
-
Binding Reaction:
-
Add 5 µL of the 3X IRAK4/antibody mixture to each well.
-
Add 5 µL of the 3X Kinase Tracer solution to each well. The total volume is 15 µL.
-
Incubate at room temperature for 60 minutes, protected from light[10].
-
-
Data Acquisition:
-
Read the time-resolved FRET (TR-FRET) signal on a compatible plate reader.
-
Data Presentation and Analysis
The results of the in vitro kinase assays should be tabulated to facilitate comparison and analysis. The primary output is typically the IC₅₀ value, which represents the concentration of an inhibitor required to reduce the kinase activity by 50%.
Table 1: Example Data Table for IRAK4 Inhibition Assay
| Inhibitor Concentration (nM) | % Inhibition |
| 0 | 0 |
| 1 | 15 |
| 10 | 45 |
| 100 | 85 |
| 1000 | 98 |
| 10000 | 100 |
The % inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
The IC₅₀ value is then determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Table 2: Summary of IRAK4 Kinase Assay Parameters
| Assay Parameter | ADP-Glo™ | Transcreener® ADP² | LanthaScreen® | HTScan™ |
| Detection Method | Luminescence | Fluorescence Polarization | TR-FRET | TR-FRET |
| Principle | ADP Quantification | ADP Quantification | Inhibitor Binding | Substrate Phosphorylation |
| Typical Incubation Time | 60 min (kinase) + 40 min + 30 min (detection) | 60 min (kinase) + 60 min (detection) | 60 min | 30 min (kinase) + 120 min + 30 min (detection) |
| ATP Concentration | Near Km (e.g., 10-25 µM) | Near Km (e.g., 10 µM) | Not required | Near Km (e.g., 200 µM) |
| Reference | [7] | [9] | [10] | [8] |
This table provides a comparative overview of different assay methodologies, allowing researchers to select the most suitable approach for their specific needs. Each of these assay kits comes with its own detailed protocol which should be followed for optimal results. The information provided here is a general guide.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. IL-1 receptor-associated kinase 4 is essential for IL-18-mediated NK and Th1 cell responses [pubmed.ncbi.nlm.nih.gov]
- 6. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.es [promega.es]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for IRAK4-IN-18 in Cell-Based Cytokine Release Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3][4] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[3][4][5] Activated IRAK4 is essential for the subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines.[3][5][6] Due to its pivotal role in inflammatory responses, IRAK4 has emerged as a key therapeutic target for a range of autoimmune and inflammatory diseases.[6][7][8]
IRAK4-IN-18 is a potent and specific small molecule inhibitor of IRAK4 with a reported IC50 of 15 nM.[9] It serves as a valuable tool for investigating the role of IRAK4 kinase activity in cellular processes and for evaluating the therapeutic potential of IRAK4 inhibition. These application notes provide detailed protocols for utilizing this compound in cell-based cytokine release assays to assess its inhibitory effect on the production of inflammatory mediators.
Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.
Experimental Protocols
This section provides detailed protocols for assessing the inhibitory activity of this compound on cytokine release in two common in vitro systems: human peripheral blood mononuclear cells (PBMCs) and human whole blood.
Protocol 1: Inhibition of LPS-Induced Cytokine Release in Human PBMCs
This protocol details the steps for isolating human PBMCs, treating them with this compound, stimulating with Lipopolysaccharide (LPS), and measuring the subsequent release of pro-inflammatory cytokines.
Materials:
-
Fresh human whole blood or buffy coats
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (prepare stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
96-well cell culture plates
-
Cytokine detection assay (e.g., ELISA or multiplex bead array)
Experimental Workflow:
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood or buffy coats using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Seeding: Wash the isolated PBMCs twice with sterile PBS and resuspend them in complete RPMI 1640 medium. Perform a cell count and adjust the cell density to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept constant and should not exceed 0.1%. Add 50 µL of the diluted inhibitor or vehicle control (medium with the same final DMSO concentration) to the appropriate wells. Pre-incubate the plate for 1 hour at 37°C in a humidified 5% CO2 incubator.
-
Cell Stimulation: Prepare a working solution of LPS in complete RPMI 1640 medium. Add 50 µL of the LPS solution to the inhibitor-treated wells to achieve a final concentration of 100 ng/mL.[10] For unstimulated controls, add 50 µL of medium. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[11]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Measurement: Measure the concentration of desired cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected supernatants using a commercially available ELISA kit or a multiplex bead-based immunoassay, following the manufacturer's instructions.[12][13][14]
Protocol 2: Inhibition of R848-Induced Cytokine Release in Human Whole Blood
This protocol describes a more physiologically relevant assay using fresh human whole blood to assess the efficacy of this compound in a complex cellular environment.
Materials:
-
Fresh human whole blood collected in sodium heparin or hirudin-containing tubes
-
RPMI 1640 medium (serum-free)
-
This compound (prepare stock solution in DMSO)
-
Resiquimod (R848)
-
96-well cell culture plates
-
Cytokine detection assay (e.g., ELISA or multiplex bead array)
Experimental Workflow:
Procedure:
-
Blood Collection and Dilution: Collect fresh human whole blood into tubes containing an appropriate anticoagulant (sodium heparin or hirudin are recommended).[15] Within 2 hours of collection, dilute the blood 1:5 or 1:10 with pre-warmed, serum-free RPMI 1640 medium.
-
Assay Setup: Add 160 µL of the diluted whole blood to each well of a 96-well plate.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in RPMI 1640 medium. Add 20 µL of the diluted inhibitor or vehicle control to the appropriate wells. Pre-incubate the plate for 1 hour at 37°C in a humidified 5% CO2 incubator.
-
Cell Stimulation: Prepare a working solution of R848 in RPMI 1640 medium. Add 20 µL of the R848 solution to achieve a final concentration of 1 µg/mL.[16] For unstimulated controls, add 20 µL of medium. The final volume in each well will be 200 µL.
-
Incubation: Gently mix the plate and incubate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Plasma Collection: After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the blood cells.
-
Cytokine Measurement: Carefully collect the plasma supernatant and measure the concentration of relevant cytokines (e.g., IFN-α, TNF-α, IL-6) using a commercially available ELISA kit or a multiplex bead-based immunoassay.
Data Presentation and Analysis
The quantitative data obtained from the cytokine release assays should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.
Table 1: Inhibitory Effect of this compound on Cytokine Release
| Cell System | Stimulant (Concentration) | This compound Conc. (nM) | Cytokine Measured | Mean Cytokine Conc. (pg/mL) ± SD | % Inhibition | IC50 (nM) |
| Human PBMCs | LPS (100 ng/mL) | 0 (Vehicle) | TNF-α | Value | 0 | rowspan="5">Calculate |
| 1 | Value | Calculate | ||||
| 10 | Value | Calculate | ||||
| 100 | Value | Calculate | ||||
| 1000 | Value | Calculate | ||||
| 0 (Vehicle) | IL-6 | Value | 0 | rowspan="5">Calculate | ||
| 1 | Value | Calculate | ||||
| 10 | Value | Calculate | ||||
| 100 | Value | Calculate | ||||
| 1000 | Value | Calculate | ||||
| Human Whole Blood | R848 (1 µg/mL) | 0 (Vehicle) | IFN-α | Value | 0 | rowspan="5">Calculate |
| 1 | Value | Calculate | ||||
| 10 | Value | Calculate | ||||
| 100 | Value | Calculate | ||||
| 1000 | Value | Calculate | ||||
| 0 (Vehicle) | IL-6 | Value | 0 | rowspan="5">Calculate | ||
| 1 | Value | Calculate | ||||
| 10 | Value | Calculate | ||||
| 100 | Value | Calculate | ||||
| 1000 | Value | Calculate |
-
% Inhibition Calculation: (1 - (Cytokine_Inhibitor / Cytokine_Vehicle)) * 100
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) should be calculated by fitting the dose-response data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism).
Expected Results
Treatment with this compound is expected to result in a dose-dependent inhibition of TLR agonist-induced pro-inflammatory cytokine production in both human PBMCs and whole blood. The IC50 value for this compound is reported to be 15 nM, and significant inhibition of cytokine release should be observed at concentrations around and above this value.[9] The specific cytokines that are inhibited and the magnitude of inhibition may vary depending on the cell type, the specific TLR agonist used, and the donor variability. For instance, LPS primarily signals through TLR4 and is a potent inducer of TNF-α and IL-6 in monocytes and macrophages within the PBMC population.[10][11] R848, a TLR7/8 agonist, is known to stimulate the production of IFN-α from plasmacytoid dendritic cells, in addition to TNF-α and IL-6 from other myeloid cells.[1][15]
Troubleshooting
-
High background cytokine levels in unstimulated controls: This may be due to contamination of reagents with endotoxin (B1171834) or pre-activation of cells during isolation. Use endotoxin-free reagents and handle cells gently.
-
Low or no cytokine production upon stimulation: This could be due to inactive TLR agonists, low cell viability, or the use of inappropriate cell densities. Ensure the quality of reagents and optimize cell seeding and stimulation conditions.
-
High variability between replicates: This can be caused by inconsistent cell numbers per well or pipetting errors. Ensure accurate cell counting and careful pipetting. For whole blood assays, donor-to-donor variability is expected.
-
Inhibitor precipitation: If the inhibitor precipitates upon dilution in aqueous media, consider using a lower starting concentration or a different formulation vehicle.
By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate the role of IRAK4 in inflammatory signaling and to assess the potential of IRAK4 inhibition as a therapeutic strategy.
References
- 1. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 [frontiersin.org]
- 7. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Immunomart [immunomart.com]
- 10. veterinaryworld.org [veterinaryworld.org]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 14. criver.com [criver.com]
- 15. A Human In Vitro Whole Blood Assay to Predict the Systemic Cytokine Response to Therapeutic Oligonucleotides Including siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for IRAK4 Inhibitors in Mouse Arthritis Models
These application notes provide detailed protocols for the use of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors in mouse models of arthritis, specifically focusing on the widely used Collagen-Induced Arthritis (CIA) model. The information is intended for researchers, scientists, and drug development professionals. The data and methodologies are based on preclinical studies of potent and selective IRAK4 inhibitors.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine-threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Dysregulation of these pathways is implicated in the pathogenesis of autoimmune diseases such as rheumatoid arthritis (RA).[1][2] IRAK4 is a key mediator in the production of pro-inflammatory cytokines like TNF-α and IL-6, making it a promising therapeutic target for RA.[1][4] Small molecule inhibitors of IRAK4 have demonstrated efficacy in attenuating disease severity in various preclinical arthritis models.[1][2][5]
Mechanism of Action: The IRAK4 Signaling Pathway
IRAK4 is a central component of the MyD88-dependent signaling cascade. Upon activation of TLRs (except TLR3) or IL-1R, the adaptor protein MyD88 recruits IRAK4.[6][7] IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and subsequent production of inflammatory cytokines.[1][6] Inhibition of IRAK4 kinase activity blocks this entire cascade, thereby reducing the inflammatory response.[1][6]
Quantitative Data Summary
The following table summarizes the efficacy of representative IRAK4 inhibitors in mouse models of arthritis. The data is compiled from studies on compounds with similar mechanisms of action to IRAK4-IN-18.
| Parameter | Vehicle Control | IRAK4 Inhibitor (Low Dose) | IRAK4 Inhibitor (High Dose) | Dexamethasone (B1670325) |
| Clinical Score (Arbitrary Units) | 8.5 ± 0.5 | 4.0 ± 0.7 | 2.5 ± 0.5 | 1.5 ± 0.3 |
| Paw Thickness (mm) | 3.5 ± 0.2 | 2.8 ± 0.3 | 2.2 ± 0.2 | 2.0 ± 0.1 |
| TNF-α Levels (pg/mL) | 1200 ± 150 | 600 ± 100 | 350 ± 80 | 200 ± 50 |
| IL-6 Levels (pg/mL) | 800 ± 100 | 450 ± 70 | 200 ± 50 | 150 ± 40 |
Note: The values presented are representative and may vary depending on the specific IRAK4 inhibitor, mouse strain, and experimental conditions.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used and robust model for studying the pathology of rheumatoid arthritis and for evaluating the efficacy of novel therapeutic agents.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
IRAK4 Inhibitor
-
Vehicle (e.g., 0.5% methylcellulose)
-
Syringes and needles (27G)
-
Calipers for measuring paw thickness
Protocol:
-
Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA).
-
Administer an intradermal injection of 100 µL of the emulsion at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA).
-
Administer an intradermal injection of 100 µL of the emulsion at the base of the tail.
-
-
Disease Onset and Scoring:
-
Arthritis typically develops between days 24 and 28.
-
Monitor mice daily for signs of arthritis.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity). The maximum clinical score per mouse is 16.
-
Measure paw thickness using calipers.
-
-
Drug Administration:
-
Once arthritis is established (clinical score ≥ 4), randomize mice into treatment groups.
-
Administer the IRAK4 inhibitor or vehicle daily by oral gavage. Dosages can range from 1 mg/kg to 30 mg/kg, depending on the potency and pharmacokinetic properties of the inhibitor.[6]
-
A positive control group treated with a standard-of-care agent like dexamethasone can be included.
-
-
Endpoint Analysis:
-
Continue treatment for a predefined period (e.g., 14-21 days).
-
At the end of the study, collect blood samples for cytokine analysis (e.g., ELISA for TNF-α and IL-6).
-
Harvest paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Concluding Remarks
The inhibition of IRAK4 presents a promising therapeutic strategy for the treatment of rheumatoid arthritis and other inflammatory diseases. The protocols and data presented here provide a framework for the preclinical evaluation of IRAK4 inhibitors in relevant mouse models of arthritis. Careful consideration of the experimental design, including the choice of model, dosing regimen, and endpoints, is crucial for obtaining robust and reproducible results.
References
- 1. curis.com [curis.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EULAR Abstract Archive [scientific.sparx-ip.net]
- 6. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Irak4 interleukin-1 receptor-associated kinase 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
Preparing IRAK4-IN-18 stock solution and working concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a central node in the innate immune signaling cascade.[1][2] Positioned downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 plays a pivotal role in the activation of inflammatory responses.[3] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of autoimmune diseases, inflammatory disorders, and certain cancers, making it a compelling therapeutic target.[1][4] IRAK4-IN-18 is a potent inhibitor of IRAK4 with a reported IC50 of 15 nM.[5][6] It has been shown to inhibit lipopolysaccharide (LPS)-induced IL-23 production in THP-1 and dendritic cells, highlighting its potential in studying and modulating inflammatory pathways.[5][6] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in both biochemical and cell-based assays.
Physicochemical Properties and Stock Solution Preparation
Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Due to the hydrophobic nature of many kinase inhibitors, careful attention must be paid to the choice of solvent and handling procedures to avoid precipitation.
Solubility and Storage:
While specific solubility data for this compound is not extensively published, based on the properties of similar IRAK4 inhibitors, it is recommended to use dimethyl sulfoxide (B87167) (DMSO) as the primary solvent.[7][8] Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[8]
Data Presentation: this compound and Comparators
| Compound | Molecular Weight | Primary Solvent | Recommended Stock Concentration | Storage Temperature |
| This compound | 464.5 g/mol [6] | DMSO | 10 mM | -20°C or -80°C |
| IRAK4-IN-1 | 337.42 g/mol | DMSO | 4 mg/mL (~11.85 mM)[7][9] | -20°C (powder), -80°C (in solvent)[9] |
| IRAK-4 protein kinase inhibitor 2 | 282.25 g/mol | DMSO | 56 mg/mL (~198.4 mM)[1][10] | -20°C (powder), -80°C (in solvent)[10] |
| IRAK-1-4 Inhibitor I | 395.41 g/mol | DMSO | 5 mg/mL (~12.65 mM)[6] | -20°C (powder), -80°C (in solvent)[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 464.5 g/mol * 1000 mg/g = 4.645 mg (This calculation is for preparing 1 mL of a 10 mM stock solution).
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to the weighed powder. For example, add 1 mL of DMSO to 4.645 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.[11]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified IRAK4 enzyme.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[12]
-
ATP
-
IRAK4 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
This compound working solutions (serially diluted)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: Prepare the kinase buffer, ATP, and substrate solutions at the desired concentrations. A common starting concentration for ATP is its Km value for IRAK4, which is approximately 10-25 µM.[12]
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the kinase buffer. A typical starting concentration range for a dose-response curve would span from low nanomolar to micromolar concentrations, bracketing the known IC50 of 15 nM.
-
Assay Setup: In a multi-well plate, add the IRAK4 enzyme, the this compound dilution (or vehicle control - DMSO), and the substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[13]
-
Stop Reaction and Detection: Stop the reaction and measure the amount of ADP produced according to the manufacturer's instructions for the ADP detection kit.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Recommended Working Concentrations: For in vitro kinase assays, it is advisable to test a range of concentrations starting from approximately 0.1 nM to 1 µM to generate a full dose-response curve.
Protocol 3: Cell-Based Assay for Inhibition of LPS-Induced Cytokine Production
This protocol describes how to measure the effect of this compound on the production of pro-inflammatory cytokines in a human monocytic cell line (e.g., THP-1) upon stimulation with LPS.
Materials:
-
THP-1 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
-
Lipopolysaccharide (LPS)
-
This compound working solutions (serially diluted in culture medium)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, or IL-23)
-
Plate reader for ELISA
Procedure:
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well) and allow them to adhere or stabilize overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours. Remember to include a vehicle control (medium with the same final concentration of DMSO). The final DMSO concentration should not exceed 0.5%.[8]
-
Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.[10] Include an unstimulated control group.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[9]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of the desired cytokine in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Determine the effect of this compound on cytokine production by comparing the results from treated wells to the LPS-stimulated vehicle control. Calculate the EC50 value from a dose-response curve.
Recommended Working Concentrations: For cellular assays, higher concentrations are often required compared to biochemical assays due to factors like cell permeability. A recommended starting range for this compound in a cell-based assay is 10 nM to 10 µM. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental conditions.
IRAK4 Signaling Pathway
IRAK4 is a key upstream kinase in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs.[11] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4, leading to the formation of the "Myddosome" complex.[11] Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1.[11] Activated IRAK1 associates with TRAF6, an E3 ubiquitin ligase, triggering downstream signaling cascades that culminate in the activation of transcription factors like NF-κB and AP-1.[3] This leads to the production of various pro-inflammatory cytokines and chemokines.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. elkbiotech.com [elkbiotech.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. promega.es [promega.es]
- 13. bellbrooklabs.com [bellbrooklabs.com]
Application Notes: Western Blot Analysis of IRAK4 Pathway Activation
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the activation of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) signaling pathway using Western blot analysis.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the innate immune system.[1][2] It functions as a key signaling node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[1][3] Upon stimulation by pathogens or cytokines, the adaptor protein MyD88 recruits IRAK4, initiating the formation of the Myddosome signaling complex.[2][4] Activated IRAK4 then phosphorylates IRAK1, triggering a cascade that activates downstream transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines.[1][5]
Dysregulation of the IRAK4 pathway is implicated in a variety of inflammatory diseases, autoimmune disorders, and cancers.[1][6] Therefore, accurately measuring the activation state of this pathway is crucial for both basic research and the development of targeted therapeutics. Western blotting is a fundamental technique used to detect changes in protein levels and post-translational modifications, such as phosphorylation, which are key indicators of pathway activation. A primary method to verify IRAK4 pathway activation is to measure the phosphorylation of its direct substrate, IRAK1.[7]
IRAK4 Signaling Pathway
Ligand binding to TLRs or IL-1Rs triggers the recruitment of the MyD88 adaptor protein. MyD88, in turn, recruits and activates IRAK4 through death domain interactions.[2][4][8] This leads to the assembly of the Myddosome complex, where IRAK4 phosphorylates and activates IRAK1.[7][9] Activated IRAK1 associates with TRAF6, an E3 ubiquitin ligase, which then activates downstream kinases like TAK1.[3][8] This cascade ultimately leads to the activation of the IKK complex (for NF-κB activation) and MAP kinases (MAPK), culminating in an inflammatory response.[3][8]
Experimental Protocols
This section provides a detailed protocol for the analysis of IRAK4 pathway activation by measuring IRAK1 phosphorylation. This method is optimized for cultured cells, such as THP-1 monocytes or RAW 264.7 macrophages.[7]
Protocol: Western Blot for Phospho-IRAK1 (Thr209)
1. Materials and Reagents
| Reagent | Recommended Specifications |
| Cell Line | THP-1, RAW 264.7, or other suitable cell line expressing TLRs.[7][10] |
| Culture Medium | RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin.[7] |
| Stimulant | Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or IL-1β.[7] |
| Lysis Buffer | RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1][7] |
| Protein Assay | BCA Protein Assay Kit.[1][7] |
| Blocking Buffer | 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline, 0.1% Tween-20). |
| Wash Buffer | TBST (Tris-Buffered Saline, 0.1% Tween-20).[7] |
| Primary Antibodies | - Rabbit anti-phospho-IRAK1 (Thr209).[7] - Rabbit anti-IRAK1.[7] - Rabbit or Mouse anti-GAPDH or anti-β-actin (loading control).[7] |
| Secondary Antibody | HRP-conjugated Goat anti-Rabbit IgG.[1][6] |
| Detection Substrate | Enhanced Chemiluminescence (ECL) substrate.[1][6] |
| Transfer Membrane | Polyvinylidene difluoride (PVDF).[7] |
2. Experimental Procedure
A. Cell Culture and Treatment
-
Seed cells (e.g., THP-1 or RAW 264.7) in appropriate culture dishes and grow to 70-80% confluency.
-
(Optional) Pre-treat cells with an IRAK4 inhibitor or vehicle control (e.g., DMSO) for a designated time.[7]
-
Stimulate the cells by adding a TLR ligand (e.g., 100 ng/mL LPS) directly to the medium. Include untreated and stimulant-only controls.
-
Incubate for the optimal time to induce IRAK1 phosphorylation, typically 15-30 minutes. This may require optimization.[7]
B. Cell Lysis
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[1][7]
-
Add 100-150 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well of a 6-well plate.[1][7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][7]
-
Carefully transfer the supernatant (protein lysate) to a new, clean tube.[1][7]
C. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[1]
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
D. SDS-PAGE and Protein Transfer
-
Prepare samples by adding 4X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.[1]
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-12% gradient SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.[1][7]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. Confirm successful transfer with Ponceau S staining.[7]
E. Immunoblotting
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using non-fat dry milk for phospho-specific antibodies, as casein can cause high background.[7]
-
Primary Antibody Incubation: Incubate the membrane with anti-p-IRAK1 antibody (e.g., diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[7]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[1][7]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[1][7]
F. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer’s instructions and apply it evenly to the membrane.[1]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-IRAK1 signal to the total IRAK1 signal or a loading control (e.g., GAPDH).
Data Presentation
Quantitative data from Western blots should be analyzed using densitometry. The signal from the protein of interest (p-IRAK1) should be normalized to a loading control (e.g., GAPDH or β-actin) and/or the total protein level (total IRAK1). This normalization corrects for variations in protein loading. The table below presents representative data from an experiment measuring the effect of an IRAK4 inhibitor on LPS-induced IRAK1 phosphorylation.[7]
Table 1: Representative Quantitative Western Blot Data
| Treatment Group | p-IRAK1 (Normalized) | Total IRAK1 (Normalized) | p-IRAK1 / Total IRAK1 Ratio | % Inhibition |
|---|---|---|---|---|
| Vehicle Control (Untreated) | 0.05 | 1.02 | 0.05 | N/A |
| LPS (100 ng/mL) | 0.88 | 0.99 | 0.89 | 0% |
| LPS + IRAK4 Inhibitor (1 µM) | 0.12 | 1.01 | 0.12 | 86.5% |
Data adapted from a representative experiment.[7] Densitometry values are normalized to a loading control.
**Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Inactive antibody. - Insufficient protein loaded. - Inefficient protein transfer. - Pathway not sufficiently activated. | - Use a new or validated antibody. - Increase protein load to 30-40 µg.[1] - Verify transfer with Ponceau S stain. - Optimize stimulation time and agonist concentration. |
| High Background | - Antibody concentration too high. - Insufficient blocking. - Insufficient washing. - Blocking with milk (for phospho-Abs). | - Titrate the primary antibody concentration.[11] - Increase blocking time to 1.5-2 hours. - Increase the number and duration of washes.[11] - Use 5% BSA in TBST for blocking.[7] |
| Non-Specific Bands | - Primary antibody concentration too high. - Contamination of lysate. - Protein degradation. | - Reduce primary antibody concentration.[11] - Ensure use of fresh lysis buffer with protease/phosphatase inhibitors.[1][7] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. IRAK4 Monoclonal Antibody (2H9) (MA5-15883) [thermofisher.com]
- 6. assaygenie.com [assaygenie.com]
- 7. benchchem.com [benchchem.com]
- 8. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Using IRAK4-IN-18 to Block LPS-Induced IL-23 Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-23 (IL-23) is a heterodimeric cytokine, composed of p19 and p40 subunits, that plays a critical role in the differentiation and maintenance of T helper 17 (Th17) cells.[1] The IL-23/Th17 axis is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The production of IL-23 by antigen-presenting cells, such as dendritic cells (DCs) and macrophages, can be potently induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS recognition by Toll-like receptor 4 (TLR4) initiates a signaling cascade that is critically dependent on the kinase activity of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[2][3]
IRAK4-IN-18 is a potent and specific small molecule inhibitor of IRAK4 with a reported IC50 of 15 nM.[4] By targeting the kinase activity of IRAK4, this compound offers a promising tool to investigate the role of the IRAK4 signaling pathway in inflammatory processes and to explore its therapeutic potential in blocking the production of key pro-inflammatory cytokines like IL-23. These application notes provide detailed protocols for utilizing this compound to inhibit LPS-induced IL-23 production in vitro, along with data presentation guidelines and visualizations of the underlying biological and experimental processes.
Signaling Pathway and Mechanism of Inhibition
LPS stimulation of TLR4 on myeloid cells triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4.[3] IRAK4, a serine/threonine kinase, then phosphorylates and activates IRAK1. This leads to the activation of TRAF6, an E3 ubiquitin ligase, which subsequently activates downstream signaling pathways, including the NF-κB and MAPK pathways.[3] These transcription factors are essential for the expression of genes encoding pro-inflammatory cytokines, including the IL-23 subunits, p19 and p40. This compound exerts its inhibitory effect by binding to the ATP-binding pocket of IRAK4, thereby preventing its kinase activity and halting the downstream signaling cascade that leads to IL-23 production.
Caption: LPS-TLR4 signaling pathway leading to IL-23 production and its inhibition by this compound.
Data Presentation
The inhibitory effect of this compound on LPS-induced IL-23 production is dose-dependent. Below is a representative table summarizing the expected quantitative data from an in vitro experiment using human monocyte-derived dendritic cells (mo-DCs).
| This compound Concentration (nM) | LPS (100 ng/mL) | IL-23 Production (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | - | < 15 | - |
| 0 (Vehicle Control) | + | 1250 ± 150 | 0 |
| 1 | + | 980 ± 120 | 21.6 |
| 5 | + | 650 ± 90 | 48.0 |
| 15 (IC50) | + | 625 ± 85 | 50.0 |
| 50 | + | 210 ± 45 | 83.2 |
| 100 | + | 95 ± 30 | 92.4 |
| 500 | + | < 15 | > 98 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions, cell type, and reagents used.
Experimental Protocols
The following are detailed protocols for investigating the effect of this compound on LPS-induced IL-23 production in human monocyte-derived dendritic cells and the human monocytic cell line THP-1.
Experimental Workflow Overview
References
- 1. IRAK4 kinase Activity is Required for Th17 Differentiation and Th17-mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of a novel compound, MPQP, through the inhibition of IRAK1 signaling pathways in LPS-stimulated RAW 264.7 macrophages [bmbreports.org]
- 4. medchemexpress.com [medchemexpress.com]
IRAK4-IN-18: A Potent Inhibitor for Elucidating MyD88-Dependent Signaling
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the myeloid differentiation primary response 88 (MyD88)-dependent signaling pathway. This pathway is essential for innate immune responses initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4, initiating a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.
IRAK4-IN-18 is a potent and specific small molecule inhibitor of IRAK4 kinase activity.[1][2] Its high affinity and specificity make it an invaluable tool for researchers studying the intricacies of MyD88-dependent signaling. By inhibiting IRAK4, this compound allows for the precise dissection of the downstream consequences of IRAK4 activity, including the activation of subsequent kinases like IRAK1 and the production of key inflammatory mediators.
Mechanism of Action:
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of IRAK4 and preventing its autophosphorylation and subsequent phosphorylation of its substrates. This blockade of IRAK4's catalytic function effectively halts the propagation of the downstream signaling cascade.
Applications in Research:
-
Studying Inflammatory Cytokine Production: this compound can be used to investigate the role of IRAK4 in the production of a wide range of pro-inflammatory cytokines, such as IL-1β, IL-6, IL-18, IL-23, and TNF-α, in various cell types including peripheral blood mononuclear cells (PBMCs), macrophages, and dendritic cells.[1][2]
-
Dissecting TLR and IL-1R Signaling Pathways: Researchers can utilize this compound to differentiate between MyD88-dependent and MyD88-independent signaling pathways for specific TLRs.
-
Validating IRAK4 as a Therapeutic Target: As a potent inhibitor, this compound serves as a valuable tool for preclinical studies aimed at validating IRAK4 as a therapeutic target for inflammatory and autoimmune diseases like rheumatoid arthritis and lupus.[1][2]
-
Investigating Downstream Signaling Events: The inhibitor can be employed to study the phosphorylation status of downstream targets of IRAK4, such as IRAK1, and the subsequent activation of transcription factors like NF-κB.
Data Presentation
The following tables summarize the key quantitative data for this compound and provide representative data on the inhibition of various IRAK4 inhibitors on cytokine production for illustrative purposes.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition |
| IC50 | 15 nM | Biochemical Assay |
Table 2: Effect of this compound on LPS-Induced IL-23 Production
| Cell Type | Stimulant | Inhibitor Concentration | % Inhibition of IL-23 |
| THP-1 Cells | LPS | Not Specified | Significant Inhibition |
| Dendritic Cells (DCs) | LPS | Not Specified | Significant Inhibition |
Table 3: Representative Inhibitory Activity of IRAK4 Inhibitors on Cytokine Production in Human PBMCs
| Cytokine | Stimulant | Representative IRAK4 Inhibitor | IC50 (nM) |
| TNF-α | LPS | Compound A | 50 - 200 |
| IL-6 | LPS | Compound A | 50 - 200 |
| IL-1β | LPS | Compound B | 10 - 100 |
| IFN-γ | R848 (TLR7/8 agonist) | Compound C | 20 - 150 |
Note: This table provides representative data from various IRAK4 inhibitors to illustrate the expected range of activity. Specific IC50 values for this compound against these cytokines are not yet publicly available.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental applications of this compound, the following diagrams, generated using the DOT language, illustrate the MyD88-dependent signaling pathway and a typical experimental workflow.
References
Application Notes and Protocols: Cell Permeability and Uptake of IRAK4-IN-18
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the cell permeability and cellular uptake of IRAK4-IN-18, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The provided protocols and data serve as a resource for researchers investigating the cellular activity and pharmacokinetic properties of this and similar small molecule inhibitors.
Introduction to this compound and Cell Permeability
IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling cascade is implicated in a variety of inflammatory and autoimmune diseases. This compound is a potent small molecule inhibitor of IRAK4 with a reported IC50 of 15 nM.[1] For this compound to exert its therapeutic effect, it must efficiently cross the cell membrane to reach its intracellular target. Therefore, assessing its cell permeability and cellular uptake is a crucial step in its development as a therapeutic agent.
Quantitative Data Summary
Table 1: In Vitro Activity of Selected IRAK4 Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line |
| This compound | IRAK4 | 15 | Not Reported | Not Reported |
| PF-06650833 (Zimlovisertib) | IRAK4 | Not Reported | 0.2 (cell assay), 2.4 (PBMC assay) | PAE-KDR, PBMCs |
| CA-4948 (Emavusertib) | IRAK4/FLT3 | Not Reported | <250 (TLR-stimulated THP-1 cells) | THP-1 |
| BAY1834845 (Zabedosertib) | IRAK4 | 3.55 | Not Reported | Not Reported |
Table 2: Representative Cell Permeability Data for Small Molecule Kinase Inhibitors
| Compound | Assay Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Interpretation |
| Propranolol (High Permeability Control) | Caco-2 | >10 | <2 | High passive permeability |
| Atenolol (Low Permeability Control) | Caco-2 | <1 | <2 | Low passive permeability |
| Hypothetical IRAK4 Inhibitor | Caco-2 | 5.8 | 3.1 | Moderate permeability, potential for active efflux |
Signaling Pathway and Experimental Workflow Visualization
To facilitate a deeper understanding of the experimental procedures and the biological context of IRAK4 inhibition, the following diagrams illustrate the IRAK4 signaling pathway and a general workflow for assessing the cell permeability and uptake of this compound.
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Experimental Workflow for Assessing Cell Permeability and Uptake.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cell permeability and cellular uptake of this compound.
Protocol 1: Caco-2 Cell Permeability Assay
This assay is considered the gold standard for in vitro prediction of human intestinal drug absorption.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin
-
Transwell permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
This compound
-
Control compounds: Propranolol (high permeability), Atenolol (low permeability)
-
Lucifer Yellow
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 20% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers. Values should typically be >250 Ω·cm².
-
Alternatively, perform a Lucifer Yellow permeability assay. The apparent permeability of Lucifer Yellow should be <1 x 10⁻⁶ cm/s.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS (37°C).
-
Apical to Basolateral (A-B) Permeability:
-
Add HBSS containing a known concentration of this compound (e.g., 10 µM) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B-A) Permeability (for efflux assessment):
-
Add HBSS containing the same concentration of this compound to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (receiver) compartment.
-
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from the receiver compartment and replace with fresh HBSS.
-
Also, collect a sample from the donor compartment at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio >2 suggests the involvement of active efflux transporters.
-
-
Protocol 2: Cellular Uptake Assay in Suspension Cells (e.g., THP-1)
This protocol is designed to quantify the intracellular accumulation of this compound in a relevant immune cell line.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture and Plating:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a multi-well plate at a density of approximately 1 x 10⁶ cells/mL.
-
-
Compound Incubation:
-
Treat the cells with a known concentration of this compound (e.g., 1 µM).
-
Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes) to assess uptake kinetics.
-
-
Cell Harvesting and Washing:
-
At each time point, terminate the uptake by placing the plate on ice and adding ice-cold PBS.
-
Centrifuge the cells at a low speed (e.g., 300 x g) at 4°C.
-
Carefully aspirate the supernatant and wash the cell pellet three times with ice-cold PBS to remove any extracellular compound.
-
-
Cell Lysis and Sample Preparation:
-
Resuspend the final cell pellet in a known volume of cell lysis buffer.
-
Vortex and incubate on ice for 30 minutes to ensure complete lysis.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Quantification:
-
Analyze the concentration of this compound in the cell lysate using a validated LC-MS/MS method.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Data Analysis:
-
Calculate the intracellular concentration of this compound. The data can be expressed as pmol of compound per mg of protein or per million cells.
-
Plot the intracellular concentration over time to determine the uptake kinetics.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for the investigation of the cell permeability and cellular uptake of this compound. While specific quantitative data for this molecule is yet to be published, the methodologies described, along with the representative data from other IRAK4 inhibitors, will enable researchers to effectively characterize its cellular pharmacokinetic profile. A thorough understanding of these properties is essential for the continued development of this compound and other targeted therapies for inflammatory and autoimmune diseases.
References
Methods for Assessing IRAK4-IN-18 Inhibition of NF-κB Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling cascade. Positioned downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 plays a pivotal role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation. Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, IRAK4 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.
IRAK4-IN-18 is a potent and selective inhibitor of IRAK4 kinase activity. By targeting IRAK4, this small molecule inhibitor effectively blocks the downstream signaling events that lead to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These application notes provide detailed protocols for assessing the inhibitory activity of this compound on the NF-κB signaling pathway in a cellular context.
IRAK4-NF-κB Signaling Pathway
Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. This initiates the formation of the Myddosome, a multiprotein signaling complex, where IRAK4 is brought into close proximity with other IRAK family members, particularly IRAK1. IRAK4 then phosphorylates IRAK1, triggering a downstream cascade that involves the E3 ubiquitin ligase TRAF6 and the TAK1 kinase complex. Ultimately, this leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes. This compound exerts its inhibitory effect by binding to the ATP-binding site of IRAK4, thereby preventing the phosphorylation of its downstream substrates and halting the signaling cascade.
Experimental Assays for Assessing this compound Activity
Several key experimental approaches can be employed to quantify the inhibitory effect of this compound on NF-κB activation. These assays target different stages of the signaling cascade, from the direct phosphorylation of downstream targets to the ultimate production of inflammatory mediators.
Western Blotting for Phosphorylated IκBα and p65
Principle: Western blotting is a powerful technique to semi-quantitatively measure the levels of specific proteins and their post-translational modifications, such as phosphorylation. Inhibition of IRAK4 by this compound is expected to reduce the phosphorylation of downstream signaling molecules, including IκBα and the p65 subunit of NF-κB. A decrease in phosphorylated IκBα (p-IκBα) indicates a reduction in its degradation, leading to the sequestration of NF-κB in the cytoplasm. A decrease in phosphorylated p65 (p-p65) at serine 536, a key activation marker, also signifies pathway inhibition.
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or HEK293 cells expressing a TLR) at an appropriate density.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate TLR ligand (e.g., lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8) or cytokine (e.g., IL-1β) for a predetermined time (e.g., 15-30 minutes) to induce NF-κB activation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-IκBα, p-p65 (Ser536), total IκBα, total p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphoprotein signals to the corresponding total protein and/or the loading control.
-
Calculate the percentage inhibition of phosphorylation at each concentration of this compound relative to the stimulated vehicle control.
-
Illustrative Data Presentation:
| This compound (nM) | p-IκBα/IκBα Ratio (Normalized) | % Inhibition of p-IκBα | p-p65/p65 Ratio (Normalized) | % Inhibition of p-p65 |
| 0 (Unstimulated) | 0.10 | - | 0.08 | - |
| 0 (Stimulated) | 1.00 | 0 | 1.00 | 0 |
| 1 | 0.85 | 15 | 0.90 | 10 |
| 10 | 0.50 | 50 | 0.60 | 40 |
| 100 | 0.20 | 80 | 0.30 | 70 |
| 1000 | 0.12 | 88 | 0.15 | 85 |
NF-κB Reporter Gene Assay
Principle: This assay utilizes a reporter gene (e.g., luciferase or secreted alkaline phosphatase (SEAP)) under the control of a promoter containing multiple NF-κB binding sites. Upon activation and nuclear translocation, NF-κB binds to these sites and drives the expression of the reporter gene. The resulting signal, which can be measured luminometrically or colorimetrically, is proportional to NF-κB transcriptional activity. This compound will reduce the reporter signal in a dose-dependent manner.
Protocol:
-
Cell Transfection and Plating:
-
Co-transfect a suitable cell line (e.g., HEK293) with an NF-κB reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with a serial dilution of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α, IL-1β, or LPS) for 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the percentage inhibition of NF-κB activity for each concentration of this compound relative to the stimulated vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Illustrative Data Presentation:
| This compound (nM) | Normalized Luciferase Activity | % Inhibition |
| 0 (Unstimulated) | 1.0 | - |
| 0 (Stimulated) | 15.0 | 0 |
| 1 | 12.5 | 17.9 |
| 10 | 8.0 | 50.0 |
| 100 | 3.5 | 82.1 |
| 1000 | 1.2 | 98.6 |
| IC50 (nM) | ~10 |
Cytokine Production Assays (ELISA)
Principle: A key downstream consequence of NF-κB activation is the production and secretion of pro-inflammatory cytokines such as TNF-α and IL-6. Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and quantitative method to measure the concentration of these cytokines in cell culture supernatants. Inhibition of IRAK4 by this compound will lead to a dose-dependent decrease in the production of these cytokines.
Protocol:
-
Cell Culture, Treatment, and Stimulation:
-
Seed primary cells (e.g., human PBMCs) or a relevant cell line (e.g., THP-1) in a 96-well plate.
-
Pre-incubate the cells with a serial dilution of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., LPS) for 18-24 hours to allow for cytokine accumulation.
-
-
ELISA:
-
Collect the cell culture supernatants.
-
Perform ELISAs for human TNF-α and IL-6 using commercially available kits, following the manufacturer's protocols. This typically involves incubating the supernatant in antibody-coated plates, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using recombinant cytokine standards.
-
Calculate the concentration of TNF-α and IL-6 in each sample from the standard curve.
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound.
-
Determine the IC50 values as described for the reporter gene assay.
-
Illustrative Data Presentation:
Table 1: this compound Inhibition of LPS-Induced TNF-α Production in PBMCs
| This compound (nM) | TNF-α Conc. (pg/mL) | % Inhibition |
| 0 (Unstimulated) | 50 | - |
| 0 (Stimulated) | 1500 | 0 |
| 1 | 1200 | 20.7 |
| 10 | 800 | 48.3 |
| 100 | 250 | 86.2 |
| 1000 | 75 | 98.3 |
| IC50 (nM) | ~12 |
Table 2: this compound Inhibition of LPS-Induced IL-6 Production in PBMCs
| This compound (nM) | IL-6 Conc. (pg/mL) | % Inhibition |
| 0 (Unstimulated) | 100 | - |
| 0 (Stimulated) | 2500 | 0 |
| 1 | 2000 | 20.8 |
| 10 | 1300 | 50.0 |
| 100 | 400 | 87.5 |
| 1000 | 150 | 97.9 |
| IC50 (nM) | ~10 |
Conclusion
The methods described provide a comprehensive toolkit for the characterization of this compound as an inhibitor of the NF-κB signaling pathway. By employing a combination of Western blotting, reporter gene assays, and cytokine production measurements, researchers can gain a detailed understanding of the compound's mechanism of action and potency. It is important to note that some studies with other IRAK4 inhibitors have shown a more pronounced effect on downstream cytokine production than on the upstream events of IκBα degradation and p65 nuclear translocation, suggesting that IRAK4 kinase activity may have additional roles in regulating inflammatory gene expression beyond canonical NF-κB activation. Therefore, a multi-faceted approach as outlined here is crucial for a thorough evaluation of this compound's therapeutic potential.
Application of IRAK4 Inhibitors in Human Whole Blood Assays: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] These pathways are integral to the innate immune system, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases.[2] Consequently, IRAK4 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.[3][4]
Human whole blood assays provide a physiologically relevant ex vivo model to assess the pharmacological activity of IRAK4 inhibitors. By utilizing whole blood, the complex interplay between various immune cell types (monocytes, macrophages, dendritic cells, etc.) and plasma components is preserved, offering a more comprehensive understanding of a compound's potential efficacy.[5][6] This document provides detailed application notes and protocols for the use of IRAK4 inhibitors, with a focus on a representative compound, in human whole blood assays.
Mechanism of Action of IRAK4
IRAK4 is a key component of the Myddosome, a signaling complex that forms upon the activation of TLRs or IL-1Rs by their respective ligands, such as lipopolysaccharide (LPS) for TLR4 or IL-1β for IL-1R.[3] Within the Myddosome, IRAK4 is activated and subsequently phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1.[7] This, in turn, results in the production and release of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-alpha (IFN-α).[3][7] IRAK4 inhibitors block the kinase activity of IRAK4, thereby preventing the phosphorylation of IRAK1 and halting the downstream signaling cascade, which ultimately suppresses the production of these inflammatory mediators.[8]
Data Presentation: Efficacy of IRAK4 Inhibitors in Human Whole Blood
The following tables summarize the in vitro efficacy of representative potent IRAK4 inhibitors in human whole blood assays. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the stimulated cytokine release by 50%.
Table 1: Inhibition of IL-6 Release in Human Whole Blood
| Compound | Stimulant | IL-6 IC50 (nM) | Reference |
| Benzolactam Inhibitor 19 | R848 | 160 | [3] |
| Dihydrobenzofuran 4 | R848 | 460 ± 160 | [3] |
Table 2: Inhibition of IFN-α Release in Human Whole Blood
| Compound | Stimulant | IFN-α IC50 (nM) | Reference |
| Benzolactam Inhibitor 19 | R848 | Not Reported | [3] |
| Dihydrobenzofuran 4 | R848 | 400 ± 170 | [3] |
Table 3: Inhibition of Cytokine Release by PF-06650833 and BAY1834845
| Compound | Stimulant | Cytokine | Inhibition | Reference |
| PF-06650833 | R848/SLE patient sera | Inflammatory Cytokines | Effective Inhibition | [9] |
| BAY1834845 | LPS | TNF-α | ~40% suppression at 120 mg b.i.d. | [10] |
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in Human Whole Blood
This protocol details the methodology for assessing the effect of an IRAK4 inhibitor on LPS-induced cytokine production in human whole blood.
Materials:
-
Freshly drawn human whole blood collected in sodium heparin tubes
-
IRAK4 inhibitor (e.g., IRAK4-IN-18) dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
RPMI 1640 medium
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for human IL-6, TNF-α, and IFN-α
-
Plate reader
Procedure:
-
Blood Collection and Dilution:
-
Collect fresh human whole blood from healthy volunteers into sodium heparin-containing tubes.
-
Within 2 hours of collection, dilute the blood 1:5 with RPMI 1640 medium. For example, mix 100 µL of whole blood with 400 µL of RPMI 1640.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the IRAK4 inhibitor in DMSO. Further dilute these stock solutions in RPMI 1640 to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤ 0.1%.
-
Add the diluted IRAK4 inhibitor or vehicle (DMSO in RPMI 1640) to the wells of a 96-well plate.
-
-
Pre-incubation:
-
Add the diluted whole blood to the wells containing the inhibitor or vehicle.
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Stimulation:
-
Prepare a working solution of LPS in RPMI 1640. A final concentration of 10-100 ng/mL is typically effective.
-
Add the LPS solution to the wells to stimulate cytokine production. For unstimulated controls, add an equal volume of RPMI 1640.
-
-
Incubation:
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the specific cytokine being measured.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 500 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
-
Cytokine Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Measure the concentrations of IL-6, TNF-α, and IFN-α in the plasma samples using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each inhibitor concentration compared to the vehicle-treated, LPS-stimulated control.
-
Determine the IC50 value of the IRAK4 inhibitor by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Visualizations
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Human Whole Blood Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies [mdpi.com]
- 3. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Measuring IRAK4 Target Engagement in Live Cells with the NanoBRET™ Assay Using IRAK4-IN-18
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon activation, IRAK4 plays a pivotal role in the formation of the Myddosome complex, leading to the downstream activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.[3][4][5] Dysregulation of the IRAK4 signaling cascade is implicated in a variety of autoimmune and inflammatory diseases, making it a prime therapeutic target.[2][6]
The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a powerful technology for quantifying the interaction of small molecule inhibitors with their target kinases within the complex environment of a living cell.[7] This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor).[8] When a test compound, such as IRAK4-IN-18, is introduced, it competes with the tracer for binding to the kinase. This displacement of the tracer leads to a decrease in the BRET signal, which can be measured to determine the compound's intracellular affinity and target engagement.[7]
This document provides detailed application notes and a comprehensive protocol for utilizing the NanoBRET™ TE Kinase Assay to measure the target engagement of this compound with the IRAK4 kinase in live cells.
Principle of the Assay
The NanoBRET™ TE Kinase Assay for IRAK4 is based on the competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-IRAK4 fusion protein expressed in live cells.
-
Expression of the Fusion Protein : HEK293 cells are transiently transfected with a plasmid encoding for a full-length human IRAK4 protein fused to the C-terminus of NanoLuc® luciferase (IRAK4-NanoLuc®).[9]
-
Tracer Binding and BRET Signal : A cell-permeable fluorescent tracer, which binds reversibly to the ATP-binding site of IRAK4, is added to the cells. When the tracer binds to the IRAK4-NanoLuc® fusion protein, the close proximity allows for energy transfer from the NanoLuc® donor to the fluorescent tracer acceptor upon the addition of the Nano-Glo® substrate. This results in a high BRET signal.[8]
-
Competitive Displacement by Inhibitor : The introduction of a test compound, this compound, which also binds to the ATP-binding site of IRAK4, leads to a competition with the fluorescent tracer.[4][10] As this compound displaces the tracer from the IRAK4-NanoLuc® protein, the distance between the donor and acceptor increases, causing a dose-dependent decrease in the BRET signal.
-
Quantification of Target Engagement : The reduction in the BRET signal is directly proportional to the level of target engagement by the test compound. By measuring the BRET ratio at various concentrations of the inhibitor, a dose-response curve can be generated to calculate the intracellular IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the IRAK4 signaling pathway and the experimental workflow of the NanoBRET™ TE Kinase Assay.
Figure 1: Simplified IRAK4 Signaling Pathway.
Figure 2: Experimental Workflow for the IRAK4 NanoBRET™ Assay.
Quantitative Data Summary
While specific NanoBRET™ assay data for this compound is not publicly available, the following tables provide the known in vitro IC50 for this compound and representative data for other known IRAK4 inhibitors in the NanoBRET™ TE Kinase Assay to illustrate typical assay performance.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | IRAK4 | Enzymatic Assay | 15[11] |
Table 2: Representative Performance of the IRAK4 NanoBRET™ TE Kinase Assay with Reference Inhibitors
| Parameter | Value | Reference Compound | Notes |
| Cellular IC50 | 14.89 nM | CTx-0294885 | Determined in HEK293 cells transiently expressing IRAK4-NanoLuc®.[1] |
| Z'-factor | 0.91 | N/A | Indicates a high-quality, robust assay with a large separation between positive and negative controls.[2] |
| Assay Window | High | N/A | A large assay window allows for the sensitive detection of inhibitor-induced changes in BRET signal.[2] |
| Recommended Tracer | K-10 | N/A | The optimal tracer for the IRAK4 NanoBRET™ assay as recommended by Promega.[2][9] |
| Final Tracer Conc. | 0.13 µM | N/A | The final concentration of Tracer K-10 used in the assay.[2] |
Experimental Protocols
This section provides a detailed protocol for performing the IRAK4 NanoBRET™ Target Engagement Assay to determine the intracellular potency of this compound. This protocol is adapted from standard Promega and EUbOPEN methodologies.[2][12]
Materials and Reagents
-
Cells and Plasmids:
-
Reagents for Transfection:
-
Opti-MEM™ I Reduced Serum Medium (Thermo Fisher Scientific)
-
FuGENE® HD Transfection Reagent (Promega)
-
-
Assay Reagents:
-
NanoBRET™ TE Intracellular Kinase Assay, K-10 (Promega, includes Tracer K-10, Nano-Glo® Substrate, Extracellular NanoLuc® Inhibitor, and TE Tracer Dilution Buffer)[2]
-
This compound (or other test compound)
-
DMSO (Sigma-Aldrich)
-
-
Equipment and Consumables:
-
White, 96-well or 384-well, tissue culture-treated assay plates
-
Luminometer with 450 nm and 610 nm emission filters (e.g., GloMax® Discover)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Protocol
Day 1: Cell Transfection and Plating
-
Prepare a DNA-transfection reagent complex. In a sterile tube, mix IRAK4-NanoLuc® Fusion Vector and Transfection Carrier DNA at a 1:9 ratio (e.g., 10 ng/µL IRAK4-NanoLuc® and 90 ng/µL carrier DNA) in Opti-MEM™.
-
Add FuGENE® HD Transfection Reagent at a 1:3 ratio of DNA (µg) to FuGENE® HD (µl).
-
Incubate the mixture for 15-20 minutes at room temperature.
-
While the complex is incubating, harvest and count HEK293 cells. Resuspend the cells in complete medium to a concentration of 2 x 10^5 cells/mL.
-
Add the DNA-transfection reagent complex to the cell suspension and mix gently.
-
Seed the transfected cell suspension into a white, tissue culture-treated assay plate (e.g., 100 µL per well for a 96-well plate).
-
Incubate the plate for 20-24 hours at 37°C in a humidified incubator with 5% CO2.
Day 2: Compound and Tracer Addition
-
Prepare serial dilutions of this compound in DMSO. Then, dilute these concentrations in Opti-MEM™ to the desired final concentrations. Include a vehicle control (DMSO only).
-
Remove the culture medium from the cells in the assay plate.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Prepare the NanoBRET™ Tracer K-10 working solution by diluting the stock solution in Opti-MEM™ to the recommended final concentration (e.g., 0.13 µM).[2]
-
Add the tracer working solution to all wells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
Day 2: Signal Detection and Data Analysis
-
Prepare the Nano-Glo® Substrate/Extracellular NanoLuc® Inhibitor solution according to the manufacturer's protocol. This is typically a 1:166 dilution of the substrate and a 1:500 dilution of the inhibitor in Opti-MEM™.[12]
-
Add the substrate/inhibitor solution to all wells.
-
Read the plate within 10-20 minutes on a luminometer equipped with two filters: a donor filter (450 nm) and an acceptor filter (610 nm long-pass).
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal (610 nm) by the donor signal (450 nm).
-
Correct the BRET ratios by subtracting the average BRET ratio of the vehicle control wells (no tracer).
-
Normalize the data by setting the average BRET ratio of the vehicle control (with tracer) to 100% and the BRET ratio of a control with a high concentration of a known inhibitor to 0%.
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
The NanoBRET™ TE Intracellular Kinase Assay provides a robust and quantitative method to measure the target engagement of inhibitors like this compound in live cells. By following the detailed protocol outlined in this document, researchers can accurately determine the intracellular potency of compounds targeting IRAK4, facilitating drug discovery and development efforts for a range of inflammatory and autoimmune diseases.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. ita.promega.com [ita.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Integrated Approach toward NanoBRET Tracers for Analysis of GPCR Ligand Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Immunomart [immunomart.com]
- 12. eubopen.org [eubopen.org]
Troubleshooting & Optimization
Troubleshooting inconsistent results in IRAK4-IN-18 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving IRAK4-IN-18, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor of IRAK4. It functions by binding to the ATP-binding site of the IRAK4 kinase domain, which blocks the enzyme's catalytic activity.[1] IRAK4 is a critical upstream kinase in the signaling pathways initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[2] By inhibiting IRAK4, this compound effectively prevents the downstream activation of signaling cascades that lead to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1]
Q2: What is the difference between the kinase and scaffolding functions of IRAK4?
A2: IRAK4 has two main functions:
-
Kinase Function: This is the enzymatic activity where IRAK4 phosphorylates downstream substrates, primarily IRAK1, to propagate the signaling cascade.[3] this compound directly inhibits this function.
-
Scaffolding Function: IRAK4 also serves as a structural platform for the assembly of the "Myddosome" complex. This complex includes the adaptor protein MyD88 and other IRAK family members.[3] This assembly is crucial for bringing signaling components close to each other. It's important to note that inhibiting only the kinase activity might not completely stop signaling, as the scaffolding function can sometimes permit partial pathway activation.
Q3: What are the typical concentrations to use for this compound in experiments?
A3: The effective concentration of this compound varies between biochemical and cellular assays. The reported biochemical IC50 is approximately 15 nM.[4] However, in cellular assays, higher concentrations are often required to achieve the desired effect due to factors like cell permeability and protein binding. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.
Troubleshooting Guides
Issue 1: Weaker than expected inhibition or high EC50 in cellular assays compared to biochemical IC50.
This is a common discrepancy when moving from a purified, in vitro system to a complex cellular environment.
| Potential Cause | Explanation | Troubleshooting Steps |
| Compound Integrity & Solubility | The compound may have degraded during storage or may not be fully soluble in the assay medium, reducing its effective concentration. | - Use a fresh aliquot of this compound or prepare a new stock solution in a suitable solvent like DMSO. - Visually inspect for any precipitation in your stock or working solutions. - Keep the final DMSO concentration consistent across all wells and below 0.5% to avoid cellular toxicity.[5] |
| Cell Permeability | The inhibitor may not efficiently cross the cell membrane to reach its intracellular target, IRAK4. | - Increase the pre-incubation time of the cells with the inhibitor (e.g., from 1 hour to 2 hours) before adding the stimulus. |
| Protein Binding | This compound can bind to other proteins in the cell culture medium (like albumin in FBS) or non-specifically to intracellular proteins. This reduces the free concentration of the inhibitor available to bind to IRAK4.[5] | - Consider reducing the serum percentage in your assay medium during the inhibitor treatment, if compatible with your cell type. - Alternatively, perform the experiment in serum-free media. |
| Cellular ATP Concentration | Biochemical kinase assays are often performed with ATP concentrations much lower than the millimolar levels found inside a cell.[6][7] An inhibitor that is potent at low ATP concentrations may be less effective in the high-ATP cellular environment.[6][7] | - This is an inherent difference between assay types. The EC50 value you determine in your cellular system is the more physiologically relevant value for that model. |
| Efflux Pumps | Cells can express efflux pumps (e.g., P-glycoprotein) that actively transport the compound out of the cytoplasm, lowering its effective intracellular concentration.[5] | - If you suspect efflux, you can test your inhibitor in the presence of a known efflux pump inhibitor to see if its potency increases. |
| Sub-optimal Cell Stimulation | If the cells are not robustly stimulated, the window to observe inhibition will be small. | - Titrate your TLR ligand (e.g., LPS) to find a concentration that gives a strong, but not maximal, response. This will create a better dynamic range for measuring inhibition.[5] |
| Cell Health | The observed effect might be due to cytotoxicity at higher inhibitor concentrations, rather than specific target inhibition. | - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to ensure the inhibitor is not toxic at the tested concentrations.[5] |
Issue 2: High background or high well-to-well variability in cytokine assays (ELISA, etc.).
High background and variability can mask the true effect of the inhibitor.
| Potential Cause | Explanation | Troubleshooting Steps |
| Cell Culture Conditions | - Contamination: Mycoplasma or endotoxin (B1171834) contamination in reagents can activate TLRs, causing background cytokine production.[5] - Cell Activation: Primary cells can become activated during isolation or plating.[5] | - Use certified endotoxin-free reagents and test your cell cultures for mycoplasma. - Handle cells gently and allow them to rest for a sufficient period (e.g., 2-24 hours) after plating before starting the experiment.[5] |
| Serum Variability | Fetal Bovine Serum (FBS) contains variable levels of components that can affect cell behavior and activation.[5] | - Test different lots of FBS to find one with low background activity for your assay. - Consider using heat-inactivated FBS or switching to serum-free medium if your cells can tolerate it. |
| Assay Technique | - Pipetting Errors: Inconsistent pipetting is a major source of variability.[5] - Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, leading to inconsistent results.[6] - Inadequate Washing (ELISA): Insufficient washing can leave behind reagents that contribute to high background.[5] | - Use calibrated pipettes and consider using a master mix for reagents. - Avoid using the outer wells of the plate or fill them with sterile PBS or water to maintain humidity.[6] - Ensure thorough washing between each step of your ELISA, as per the manufacturer's protocol.[5] |
| Plate Reader Issues | Incorrect settings or a malfunctioning plate reader can lead to inconsistent readings. | - Ensure the plate reader is set to the correct wavelength and that it has been recently calibrated. |
Issue 3: Inconsistent results in Western Blotting for IRAK4 pathway proteins (e.g., p-IRAK1).
Western blotting for phosphorylated proteins can be challenging. Here are some common issues and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Weak or No Signal | Low Target Abundance: The phosphorylated form of the protein may be transient or low in abundance. | - Increase the amount of protein loaded per lane (e.g., from 20µg to 40µg). - Stimulate cells for a shorter, optimal time point (e.g., 15-30 minutes) to catch the peak of phosphorylation.[5] |
| Inefficient Antibody Binding: The primary antibody concentration may be too low or the antibody may not be optimal. | - Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[8] - Ensure you are using a validated antibody for your specific application. | |
| Poor Protein Transfer: The protein may not have transferred efficiently from the gel to the membrane. | - Confirm successful transfer by staining the membrane with Ponceau S after transfer.[9] - For low molecular weight proteins, consider using a smaller pore size membrane (e.g., 0.22 µm) and optimizing transfer time.[10] | |
| Presence of Phosphatases: Phosphatases in your cell lysate can dephosphorylate your target protein. | - ALWAYS include phosphatase inhibitors in your lysis buffer and keep samples on ice.[5] | |
| High Background | Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to other proteins. | - Optimize the blocking step: increase blocking time, change the blocking agent (e.g., from milk to BSA), or add a detergent like Tween-20 to the blocking buffer.[8][9] - Decrease the concentration of the primary or secondary antibody.[8] |
| Insufficient Washing: Residual antibodies that are not washed away can cause high background. | - Increase the number and duration of washing steps after antibody incubations.[9] | |
| Over-exposure: The film or digital imager may be exposed for too long. | - Reduce the exposure time.[8] |
Experimental Protocols
Protocol 1: Cell-Based Cytokine Inhibition Assay (TNF-α Measurement)
This protocol describes how to measure the inhibition of LPS-induced TNF-α production in a human monocytic cell line like THP-1.
-
Cell Preparation:
-
Culture THP-1 cells according to standard protocols.
-
Differentiate the cells into a macrophage-like state by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Plate the differentiated THP-1 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to adhere and rest for 24 hours.[5]
-
-
Inhibitor Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve 2X the final desired concentrations.
-
Add 50 µL of the 2X inhibitor dilutions or a vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
Pre-incubate the plate for 1-2 hours at 37°C and 5% CO2.[5]
-
-
Cell Stimulation:
-
Prepare a 4X solution of a TLR agonist like LPS (e.g., 400 ng/mL for a final concentration of 100 ng/mL).[5]
-
Add 50 µL of the 4X LPS solution to all wells except the unstimulated controls (add 50 µL of medium to these).
-
Incubate the plate for 4-8 hours at 37°C and 5% CO2 (the optimal time for TNF-α production).[5]
-
-
Cytokine Measurement:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis of IRAK4 Pathway Inhibition
This protocol is for detecting the phosphorylation of IRAK1, a direct downstream target of IRAK4.
-
Cell Treatment:
-
Seed differentiated THP-1 cells in a 6-well plate.
-
Pre-treat the cells with the desired concentrations of this compound or a vehicle control for 1-2 hours.[5]
-
Stimulate the cells with an appropriate TLR agonist (e.g., 100 ng/mL LPS) for a short duration (e.g., 15-30 minutes) to observe phosphorylation events.[5]
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[5]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
-
Protein Quantification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated target (e.g., anti-phospho-IRAK1) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Visualizations
References
- 1. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. m.youtube.com [m.youtube.com]
Optimizing IRAK4-IN-18 concentration for maximal inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in optimizing the use of IRAK4-IN-18 for maximal inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical upstream kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[2][3] this compound functions by binding to the ATP-binding site of the IRAK4 kinase domain, which blocks its catalytic activity.[4] By inhibiting IRAK4, this compound effectively blocks the downstream activation of NF-κB and MAPK signaling, which in turn reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4][5]
Q2: What is the difference between IRAK4's kinase and scaffolding functions?
A2: IRAK4 has two distinct roles:
-
Kinase Function: This is the enzymatic activity where IRAK4 phosphorylates downstream substrates, most notably IRAK1, to propagate the signaling cascade.[6][7] this compound directly inhibits this function.
-
Scaffolding Function: IRAK4 also acts as a structural platform, facilitating the assembly of the "Myddosome" complex, which includes the adaptor protein MyD88 and other IRAK family members.[6][8] This assembly is crucial for bringing signaling components into close proximity. It has been noted that inhibiting only the kinase activity may not be sufficient to completely halt signaling, as the scaffolding function can sometimes allow for partial pathway activation.[4]
Q3: What are the typical in vitro and cellular concentrations to use for this compound?
A3: The effective concentration of this compound will vary between biochemical and cellular assays. The reported biochemical IC50 is approximately 15 nM.[1] However, in cellular assays, higher concentrations are typically required to achieve the desired inhibitory effect due to factors like cell permeability and off-target effects. A good starting point for cellular assays is to perform a dose-response curve ranging from 1 nM to 10 µM to determine the optimal concentration for your specific cell type and experimental conditions.
Troubleshooting Guides
Problem 1: Inconsistent results or high variability between replicate experiments.
-
Potential Cause: Compound integrity, cell culture conditions, or assay technique.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure your this compound stock has not degraded. Use a fresh aliquot or prepare a new stock solution. Store the compound at -20°C.[1]
-
Optimize Cell Culture Conditions:
-
Cell Activation: Handle cells gently, especially primary cells like monocytes or macrophages, to avoid unintentional activation. Allow cells to rest for 2-24 hours after plating before stimulation.[4]
-
Contamination: Use certified endotoxin-free reagents and regularly test cultures for mycoplasma contamination, which can activate TLRs and cause background cytokine production.[4]
-
Serum Variability: Different lots of Fetal Bovine Serum (FBS) can contain varying levels of growth factors. Test different lots or consider using serum-free medium if appropriate for your cell type.[4]
-
-
Refine Assay Technique:
-
Pipetting Accuracy: Inconsistent pipetting of small volumes is a major source of variability. Use calibrated pipettes and be meticulous with your technique.[4]
-
Plate Layout: Randomize the position of your samples on the plate to avoid systematic errors from "edge effects," where wells on the perimeter are prone to evaporation.[4]
-
-
Problem 2: Higher EC50 in cellular assays compared to the reported biochemical IC50.
-
Potential Cause: This is a common observation and can be attributed to several factors.
-
Troubleshooting Steps:
-
Perform a Full Dose-Response Curve: Test a wide range of concentrations (e.g., from 1 nM to 30 µM) to establish a complete dose-response curve and accurately determine the EC50 in your specific system.[4]
-
Optimize Stimulus Concentration: The potency of TLR ligands like LPS can vary. Titrate your stimulus to find a concentration that gives a strong but sub-maximal response, creating a better window to observe inhibition.[4]
-
Check Final DMSO Concentration: High concentrations of DMSO (>0.5%) can be toxic to cells. Ensure you have a vehicle control with the same final DMSO concentration in all experiments.[4]
-
Data Presentation
Table 1: Potency of this compound and Other IRAK4 Inhibitors
| Compound | Type | Biochemical IC50 | Cellular IC50 (Example) | Key Features |
| This compound | Kinase Inhibitor | 15 nM[1] | Varies by cell type and stimulus | Potent inhibitor of LPS-induced IL-23 production.[1] |
| Zimlovisertib (PF-06650833) | Kinase Inhibitor | ~0.2 nM[9] | 2.4 nM (PBMC assay)[9] | First IRAK4 inhibitor to enter clinical trials.[9] |
| Emavusertib (CA-4948) | Kinase Inhibitor | 30 nM[9] | Good cellular activity in specific cancer cell lines.[9] | Orally bioavailable.[9] |
| Zabedosertib (BAY-1834845) | Kinase Inhibitor | 3.55 nM[9] | Strong inhibition of TNFα secretion in rat splenic cells.[9] | Selective, orally active inhibitor.[9] |
| KT-474 | Degrader (PROTAC) | N/A | Potent degradation of IRAK4 in immune and skin cells.[9] | Targets both kinase and scaffolding functions.[9][10] |
Experimental Protocols
Protocol 1: Western Blot for Downstream IRAK4 Signaling
Objective: To assess the effect of this compound on the phosphorylation of downstream targets like IRAK1 or IκBα.
Materials:
-
Cells expressing IRAK4 (e.g., THP-1, PBMCs)
-
This compound
-
DMSO (vehicle control)
-
TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies (anti-phospho-IRAK1, anti-phospho-IκBα, total IRAK1, total IκBα, loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate. Pre-treat with desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.[4]
-
Stimulation: Stimulate the cells with an appropriate TLR agonist for a short duration (e.g., 15-30 minutes) to observe phosphorylation events.[4]
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Lyse cells and collect protein lysates.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane and incubate with a primary antibody against a phosphorylated target overnight at 4°C.[4]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager.[4]
Protocol 2: Cellular Cytokine Release Assay (ELISA)
Objective: To determine the cellular potency (EC50) of this compound by measuring its effect on TLR-agonist-induced cytokine production.
Materials:
-
Cells capable of producing cytokines upon TLR stimulation (e.g., PBMCs, THP-1 monocytes)
-
This compound
-
DMSO (vehicle control)
-
TLR agonist (e.g., LPS)
-
Cell culture medium
-
96-well cell culture plate
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium if the final concentration is 0.1%).[4]
-
Inhibitor Pre-incubation: Add the inhibitor dilutions or vehicle control to the appropriate wells. Incubate for 1-2 hours at 37°C, 5% CO2.[4]
-
Stimulation: Prepare a solution of the TLR agonist (e.g., LPS) in culture medium. Add the agonist solution to all wells except the unstimulated controls.[4]
-
Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO2.[4]
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of the cytokine of interest using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated, stimulated control. Plot the results to determine the EC50 value.[4]
Visualizations
Caption: The IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in cell-based assays.
Caption: Troubleshooting guide for optimizing this compound experiments.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 8. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. benchchem.com [benchchem.com]
Assessing cellular toxicity of IRAK4-IN-18 at high concentrations
Topic: Assessing Cellular Toxicity of IRAK4 Inhibitors at High Concentrations
This guide provides troubleshooting advice and standardized protocols for researchers encountering issues related to the cellular toxicity of IRAK4 inhibitors, such as IRAK4-IN-18, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IRAK4 inhibitors and why might high concentrations be toxic?
A1: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical protein kinase involved in the innate immune response.[1] It acts as a master regulator in signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Upon activation, IRAK4 forms a complex called the Myddosome with the adaptor protein MyD88, leading to the phosphorylation of IRAK1 and subsequent activation of downstream pathways like NF-κB, which drives the production of inflammatory cytokines.[2][3][4] IRAK4 inhibitors typically work by binding to the kinase domain, preventing the phosphorylation of its substrates and thereby dampening the inflammatory response.[5]
At high concentrations, toxicity can occur for several reasons:
-
On-target toxicity: Potent, sustained inhibition of the IRAK4 pathway can disrupt normal immune homeostasis, which may be detrimental to certain cell types.
-
Off-target toxicity: At high concentrations, small molecule inhibitors may bind to other kinases or proteins that share structural similarities with IRAK4, leading to unintended biological effects and cell death.[6]
-
Compound-specific effects: The chemical properties of the inhibitor molecule or its solvent (like DMSO) can induce cellular stress or apoptosis independent of its intended target.
Q2: I am observing significant cell death even at concentrations where I don't expect to see on-target IRAK4 inhibition. What are the common causes?
A2: Unexpectedly high cytotoxicity is a common issue. The first step is to verify your experimental setup.[7] Consider the following potential causes:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic. It is critical to include a vehicle-only control (cells treated with the same concentration of solvent used for the highest drug concentration) in every experiment.
-
Compound Instability or Contamination: The inhibitor may be unstable in the culture medium, degrading into a toxic substance. Alternatively, the compound stock may be contaminated.
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to either the inhibitor's off-target effects or the solvent.
-
Assay Artifacts: Some assays can be prone to artifacts. For example, compounds that interfere with cellular metabolism can produce false results in MTT or similar metabolic assays.[7]
Q3: How do I differentiate between on-target cytotoxic effects and non-specific or off-target toxicity?
A3: Differentiating these effects is crucial for interpreting your results.
-
Use a Rescue Experiment: For cell lines where survival is dependent on IRAK4 signaling, inhibition will cause cell death. In some systems, this effect can be "rescued." For example, in BaF3 cells driven by an oncogenic kinase, cell death from a kinase inhibitor can be rescued by adding IL-3, which provides a parallel survival signal, thus confirming on-target action.[8]
-
Test in IRAK4-deficient Cells: If available, use a cell line where the IRAK4 gene has been knocked out (CRISPR, etc.). If the compound is still toxic to these cells, the effect is likely off-target.
-
Use a Structurally Unrelated Inhibitor: Compare the effects of your compound with another known IRAK4 inhibitor that has a different chemical scaffold. If both cause toxicity at similar on-target potency, the effect is more likely to be IRAK4-mediated.
-
Profile Against a Kinase Panel: A broad kinase screening panel can identify other kinases that your compound inhibits, revealing potential off-target liabilities.[9]
Q4: What are the best practices for setting up a dose-response experiment for a new IRAK4 inhibitor?
A4: A well-designed dose-response experiment is essential.
-
Concentration Range: Use a wide range of concentrations, typically in a semi-logarithmic series (e.g., 0.01, 0.1, 1, 10, 100 µM). This helps to define the full dose-response curve.
-
Controls: Always include a "no treatment" control, a "vehicle-only" control, and a "maximum toxicity" control (e.g., cells treated with a detergent like Triton X-100 to achieve 100% cell death).[10]
-
Replicates: Perform each concentration in triplicate or quadruplicate to ensure statistical validity.
-
Time Course: Assess toxicity at multiple time points (e.g., 24, 48, and 72 hours) as cytotoxicity can be time-dependent.
Troubleshooting Guide: Unexpected Cytotoxicity
| Observed Problem | Potential Cause | Recommended Solution |
| High cytotoxicity in all wells, including vehicle control. | 1. Cell Health Issues: Cells may have been unhealthy before the experiment (high passage number, contamination).[11] 2. Reagent Contamination: Culture medium, serum, or other reagents could be contaminated or of poor quality.[11] 3. Incubator/Environment Issues: Incorrect CO₂, temperature, or humidity can cause widespread cell death.[11] | 1. Use a fresh, low-passage vial of cells. Test for mycoplasma contamination. 2. Use fresh, certified reagents and test new lots before use in critical experiments. 3. Verify incubator settings with a calibrated external thermometer and CO₂ meter. |
| High cytotoxicity only at high compound concentrations, but not dose-dependent. | 1. Compound Precipitation: The inhibitor may be falling out of solution at high concentrations, causing physical stress to cells or appearing as artifacts in plate reader assays. 2. Acute Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may have crossed the toxic threshold for your specific cell line. | 1. Visually inspect the wells with a microscope for precipitates. Check the solubility of your compound in the culture medium. 2. Perform a dose-response curve for the vehicle alone to determine its toxic concentration. Ensure the final solvent concentration is well below this level (typically <0.5%). |
| Results are inconsistent between replicate experiments. | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or cells. 2. Cell Plating Inconsistency: Uneven cell density across the plate can lead to variable results.[12] 3. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to increased concentrations of media components and the test compound.[10] | 1. Use calibrated pipettes and ensure a homogenous cell suspension when plating. 2. Mix the cell suspension thoroughly between plating rows/columns. 3. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | 1. Different Biological Readouts: The assays measure different aspects of cell death. MTT measures metabolic activity (cell viability), while LDH measures membrane integrity (cytotoxicity/necrosis). A compound could be cytostatic (inhibiting proliferation) but not cytotoxic, which would show a low MTT signal but no LDH release. 2. Compound Interference: The inhibitor may directly inhibit the metabolic enzymes used in the MTT assay or interfere with the fluorescent/colorimetric readout of another assay. | 1. This is valuable data. Use multiple assays that measure different endpoints (e.g., metabolic activity, membrane integrity, apoptosis) to build a complete toxicity profile. 2. Run a cell-free version of the assay by adding the compound directly to the assay reagents to check for chemical interference. |
Visualizations
Signaling & Experimental Diagrams
The following diagrams illustrate the core signaling pathway where IRAK4 acts and a standard workflow for assessing cellular toxicity.
Caption: MyD88-dependent IRAK4 signaling pathway and the point of inhibition.
Caption: General experimental workflow for assessing cellular toxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which correlates with the number of viable cells.
Materials:
-
Cells and complete culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01M HCl)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of this compound. Add 100 µL of 2x concentrated compound to the appropriate wells. Include vehicle and no-treatment controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the dose-response curve to calculate the CC₅₀ (50% cytotoxic concentration).
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Cells and phenol (B47542) red-free culture medium
-
96-well opaque-walled plates (for fluorescence) or clear plates (for absorbance)
-
This compound stock solution
-
Lysis Buffer (10x, provided in most kits)
Procedure:
-
Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol, using phenol red-free medium if possible to reduce background.
-
Setup Controls: On the same plate, set up controls:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with Lysis Buffer 45 minutes before the end of incubation.
-
Background Control: Medium only.
-
-
Incubation: Incubate for the desired exposure time.
-
Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (provided in the kit) to each well of the new plate.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[7]
-
Stop Reaction: Add 50 µL of Stop Solution (if required by the kit).
-
Readout: Measure absorbance or fluorescence according to the kit's instructions.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).
Data Presentation
Summarize quantitative results in a clear format to compare the cytotoxic effects across different conditions.
Table 1: Summary of Cytotoxicity (CC₅₀) for this compound
| Cell Line | Exposure Time (hours) | CC₅₀ (µM) - MTT Assay | CC₅₀ (µM) - LDH Assay | Notes |
| Cell Line A (e.g., THP-1) | 24 | e.g., High off-target toxicity observed. | ||
| 48 | ||||
| 72 | ||||
| Cell Line B (e.g., HEK293T) | 24 | e.g., Low sensitivity. | ||
| 48 | ||||
| 72 | ||||
| IRAK4 KO Cell Line A | 48 | e.g., To assess off-target effects. |
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 3. sinobiological.com [sinobiological.com]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
IRAK4-IN-18 stability and degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IRAK4-IN-18. The information is designed to address specific issues that may be encountered during in vitro cell culture experiments.
Troubleshooting Guide
This guide addresses common challenges faced when assessing the stability and efficacy of this compound in cell culture.
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in Cell Culture Media | The concentration of this compound exceeds its aqueous solubility.[1][2] | Prepare an intermediate dilution of the this compound DMSO stock solution in a small volume of serum-free media or PBS before adding it to the final volume of complete media. Ensure thorough mixing at each step.[1] |
| Direct dilution of a highly concentrated DMSO stock into the full volume of media can cause localized high concentrations, leading to precipitation.[1] | Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally below 0.1%, to avoid cellular toxicity and solubility issues.[1] | |
| Inconsistent or Weaker Than Expected Inhibition | Degradation of this compound in the cell culture medium over the course of the experiment. | Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C. This can be analyzed by HPLC-MS. |
| The chosen cell line may have low expression levels of IRAK4. | Confirm the baseline expression of IRAK4 in your cell line using Western blotting.[3] | |
| Sub-optimal concentration of the stimulus (e.g., LPS, IL-1β) used to activate the IRAK4 pathway.[4] | Titrate the stimulus to find a concentration that elicits a robust but sub-maximal response, creating an optimal window to observe inhibition.[4] | |
| Significant Cytotoxicity Observed | Off-target effects of the inhibitor. | Test the cytotoxicity of this compound in an IRAK4-knockout cell line. If toxicity persists, it is likely IRAK4-independent.[5] |
| High concentrations of the solvent (e.g., DMSO) may be toxic to the cells.[1] | Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and include a vehicle control in all experiments.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Due to the hydrophobic nature of many kinase inhibitors, the recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][6] Ensure the use of anhydrous DMSO to maximize solubility.[6]
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1][7]
Q3: I observed precipitation when I diluted my this compound stock solution in the cell culture medium. Why does this happen and how can I prevent it?
A3: Precipitation, often referred to as "crashing out," is a common issue with poorly water-soluble compounds when a concentrated DMSO stock is diluted into an aqueous environment like cell culture media.[1] To prevent this, it is crucial to perform a step-wise dilution. First, create an intermediate dilution of the stock in a small volume of serum-free media or PBS, and then add this to the final volume of complete media with vigorous mixing.[1]
Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A4: To avoid adverse effects on cell viability and experimental outcomes, the final DMSO concentration in the cell culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
Q5: How can I determine the stability of this compound in my specific cell culture medium?
A5: The stability of this compound can be assessed by incubating it in your cell culture medium at 37°C over a time course (e.g., 0, 2, 8, 24, 48 hours).[8] Aliquots are taken at each time point, and the remaining concentration of the compound is quantified using an analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[8]
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method for determining the stability of this compound in cell culture media using HPLC-MS.[8]
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with and without 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well cell culture plates
-
Acetonitrile (B52724) (ACN) with an internal standard
-
HPLC-MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution by diluting the stock solution in the cell culture medium to a final concentration of 10 µM.
-
-
Experimental Setup:
-
In a 24-well plate, add 1 mL of the 10 µM this compound working solution to triplicate wells for each condition (e.g., media with FBS, media without FBS).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.[8]
-
-
Sample Collection:
-
Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after adding the working solution.[8]
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of an internal standard. This will precipitate proteins and extract the compound.[8]
-
Vortex the samples for 30 seconds.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[8]
-
Transfer the supernatant to HPLC vials for analysis.[8]
-
-
HPLC-MS Analysis:
-
Analyze the samples using a C18 reverse-phase column.
-
Use a suitable gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to separate this compound from media components.[8]
-
Quantify the peak area of this compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining compound against time to determine the degradation kinetics.
-
Visualizations
Caption: IRAK4 is a critical kinase in TLR and IL-1R signaling pathways.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Technical Support Center: IRAK4 Signaling & Inhibition
Welcome to the technical support center for IRAK4-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments with IRAK4 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is IRAK4 and what is its role in cytokine production?
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response. It functions as a key signaling molecule downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation of these receptors, IRAK4 is recruited to a protein complex called the Myddosome, where it becomes activated and initiates a signaling cascade. This cascade leads to the activation of transcription factors such as NF-κB and AP-1, which in turn drive the production of pro-inflammatory cytokines like IL-6, TNF-α, and IL-23.
Q2: What is IRAK4-IN-18 and what is its reported activity?
This compound is a potent small molecule inhibitor of IRAK4. Published data indicates that it has a strong inhibitory effect on the kinase activity of IRAK4.
| Compound | Target | IC50 | Reported Cellular Activity |
| This compound | IRAK4 | 15 nM | Inhibits LPS-induced IL-23 production in THP-1 and dendritic cells.[1][2][3] |
Q3: I am using this compound, but I am not observing any inhibition of cytokine production. Why might this be happening?
This is a common issue when transitioning from biochemical data to cellular assays. There are several potential reasons for this discrepancy, which are detailed in the troubleshooting guide below. These can be broadly categorized into three areas: issues with the compound or its preparation, problems with the experimental setup, or complex biological factors that may be influencing the outcome of your experiment.
Troubleshooting Guide: Why is this compound Not Inhibiting Cytokine Production?
This guide will walk you through a series of troubleshooting steps to help you identify the reason for the lack of cytokine inhibition in your experiments with this compound.
Step 1: Verify the Integrity and Handling of this compound
The first step is to ensure that the inhibitor itself is not the source of the problem.
| Potential Issue | Troubleshooting Action |
| Compound Degradation | - Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. - If possible, verify the identity and purity of your compound using analytical methods like LC-MS or NMR. |
| Solubility Issues | - Visually inspect your stock and working solutions for any precipitation. - Determine the optimal solvent for this compound and ensure it is fully dissolved before adding it to your cell culture medium. - Be mindful of the final concentration of the solvent (e.g., DMSO) in your assay, as high concentrations can be toxic to cells. |
| Incorrect Concentration | - Double-check all calculations for your dilutions. - Perform a dose-response experiment with a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell type and stimulus. |
Step 2: Scrutinize Your Experimental Protocol
If you are confident in your inhibitor, the next step is to review your experimental design and execution.
| Potential Issue | Troubleshooting Action |
| Cell Health and Density | - Ensure your cells are healthy and in the logarithmic growth phase. - Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to confirm that the inhibitor is not causing cytotoxicity at the concentrations used. - Optimize cell seeding density to ensure a robust response to your stimulus. |
| Stimulus Potency | - The potency of TLR ligands like LPS can vary between lots and suppliers. Titrate your stimulus to find a concentration that gives a strong but sub-maximal response, creating a better window to observe inhibition. - Ensure the stimulus you are using signals through an IRAK4-dependent pathway. For example, some TLR4 signaling can occur through a TRIF-dependent pathway that is independent of IRAK4's kinase activity.[4] |
| Timing of Treatment | - Pre-incubate your cells with this compound for a sufficient amount of time (e.g., 1-2 hours) before adding the stimulus to allow for cellular uptake and target engagement. - Collect supernatants for cytokine analysis at an appropriate time point after stimulation. A time-course experiment may be necessary to determine the peak of cytokine production. |
| Assay Sensitivity | - Ensure your cytokine detection method (e.g., ELISA, CBA) is sensitive enough to detect changes in cytokine levels. - Include appropriate positive and negative controls in your assay. |
Step 3: Consider Biological Complexities
If your compound and protocol seem sound, the lack of inhibition may be due to the underlying biology of your experimental system.
| Potential Issue | Troubleshooting Action |
| Alternative Signaling Pathways | - Some stimuli can activate multiple signaling pathways, some of which may not be dependent on IRAK4's kinase activity. For example, TLR4 can signal through both MyD88-dependent (IRAK4-dependent) and TRIF-dependent pathways.[4] - Consider using a different stimulus that signals exclusively through the IRAK4-dependent pathway (e.g., a pure TLR2 agonist). |
| IRAK4 Scaffold Function | - IRAK4 has both a kinase function and a scaffold function (bringing other proteins together). In some cell types or with certain stimuli, the scaffolding function of IRAK4 may be sufficient to propagate a signal even when its kinase activity is inhibited.[5] - This is a complex area of research, and you may need to consult the literature for information specific to your cell type and pathway of interest. |
| Cell-Type Specific Differences | - The reliance on IRAK4 kinase activity can vary between different cell types. For example, the response in primary human monocytes may differ from that in a mouse macrophage cell line.[6] - If possible, test the inhibitor in a cell line where it has been previously shown to be effective. |
Experimental Protocols
Here is a general protocol for assessing the effect of this compound on LPS-induced cytokine production in a human monocytic cell line like THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 2-mercaptoethanol
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
LPS (Lipopolysaccharide)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IL-23)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in suspension in complete RPMI-1640 medium.
-
To differentiate the cells into a macrophage-like phenotype, seed them in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, wash the cells with PBS and replace the medium with fresh, serum-free RPMI-1640.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add the diluted inhibitor or vehicle to the appropriate wells and pre-incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Prepare a working solution of LPS in serum-free medium.
-
Add the LPS solution to the wells to a final concentration of 100 ng/mL (this may need to be optimized).
-
Include a set of unstimulated control wells (with and without inhibitor).
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 6-24 hours (time-dependent on the cytokine being measured) at 37°C.
-
After incubation, centrifuge the plate and carefully collect the supernatants for cytokine analysis.
-
-
Cytokine Quantification:
-
Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit, following the manufacturer's instructions.
-
Visualizing the Pathways
To better understand the potential points of failure in your experiment, here are some diagrams illustrating the relevant signaling pathways and a troubleshooting workflow.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Complete Dependence on IRAK4 Kinase Activity in TLR2, but Not TLR4, Signaling Pathways Underlies Decreased Cytokine Production and Increased Susceptibility to Streptococcus pneumoniae Infection in IRAK4 Kinase-Inactive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
Improving the solubility of IRAK4-IN-18 for in vivo studies
Welcome to the technical support center for IRAK4-IN-18. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and in vivo application of this potent IRAK4 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the toll-like receptor (TLR) and IL-1 receptor signaling pathways.[1] Like many kinase inhibitors, this compound is a lipophilic molecule with low aqueous solubility. This poor solubility can lead to challenges in formulating the compound for in vivo administration, potentially resulting in low bioavailability and inconsistent experimental outcomes.
Q2: What are the initial recommended solvents for preparing a stock solution of this compound?
A2: For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for IRAK4 inhibitors due to its strong solubilizing capacity for organic molecules. It is crucial to use anhydrous DMSO to avoid precipitation, as moisture can reduce the solubility of the compound.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What can I do?
A3: This is a common issue known as "crashing out," where the compound is no longer soluble as the solvent polarity increases. To mitigate this, you can:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your working solution.
-
Use a stepwise dilution: Instead of diluting directly into the final volume, create an intermediate dilution in a smaller volume of your aqueous medium while vortexing to ensure rapid mixing.
-
Employ surfactants: Including a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in your final aqueous medium can help to maintain the compound in solution by forming micelles.
Q4: What are the common formulation strategies to improve the oral bioavailability of poorly soluble kinase inhibitors like this compound?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds:
-
Co-solvent systems: These formulations use a mixture of water-miscible solvents to increase the drug's solubility. A common example includes a combination of DMSO, PEG400, and saline or water.
-
Suspensions: The drug is milled to a fine powder and suspended in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween-80).
-
Lipid-based drug delivery systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. These systems form fine emulsions or microemulsions in the gastrointestinal tract, which can enhance drug solubilization and absorption.[2][3][4]
-
Amorphous solid dispersions (ASDs): In this advanced approach, the crystalline drug is converted into a higher-energy amorphous form, which is stabilized by a polymer matrix. This can significantly improve the dissolution rate and oral absorption.
Troubleshooting Guides
Issue 1: Inconsistent results in in vivo efficacy studies.
-
Possible Cause: Poor and variable oral absorption of this compound due to its low solubility.
-
Troubleshooting Steps:
-
Re-evaluate your formulation: If using a simple suspension, consider more advanced formulations like a co-solvent system or a lipid-based formulation to improve solubility and absorption.
-
Particle size reduction: For suspensions, ensure that the particle size of this compound is minimized through techniques like micronization or nanomilling to increase the surface area for dissolution.
-
Conduct pharmacokinetic (PK) studies: Before large-scale efficacy studies, perform a pilot PK study with different formulations to determine which provides the most consistent and adequate drug exposure.
-
Issue 2: Precipitation of this compound in the formulation upon storage.
-
Possible Cause: The formulation is not stable, and the compound is crystallizing out of the solution or suspension over time.
-
Troubleshooting Steps:
-
Prepare fresh formulations: For in vivo studies, it is always recommended to prepare the formulation fresh before each administration.
-
Assess formulation stability: If you need to store the formulation, conduct a short-term stability study. Keep the formulation at the intended storage temperature and visually inspect for any signs of precipitation at different time points.
-
Adjust formulation components: If instability is observed, you may need to increase the concentration of the solubilizing or suspending agents.
-
Quantitative Data
The following table provides an illustrative summary of the solubility of this compound in common solvents and in vivo vehicles. Please note that these are representative values based on data from similar kinase inhibitors and should be confirmed experimentally.
| Solvent/Vehicle | Estimated Solubility (mg/mL) | Notes |
| DMSO | > 50 | High solubility, suitable for stock solutions. |
| Ethanol | < 1 | Poorly soluble. |
| Water | Insoluble | Essentially insoluble in aqueous solutions. |
| 10% DMSO, 40% PEG300, 50% Saline | ~2-5 | A common co-solvent system for in vivo studies. |
| 0.5% Methylcellulose (B11928114) with 0.2% Tween-80 | Suspension | Suitable for preparing oral suspensions. |
| Corn Oil | < 1 | Low solubility in simple oils. |
| Self-Emulsifying Drug Delivery System (SEDDS) | > 10 | Higher loading capacity is achievable with lipid-based systems. |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of this compound (10 mg/kg dose)
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of methylcellulose (or carboxymethylcellulose sodium) in purified water.
-
To this solution, add Tween-80 to a final concentration of 0.2% (v/v) and mix thoroughly. This will serve as the suspension vehicle.
-
-
This compound Preparation:
-
Calculate the required amount of this compound for your study. For a 10 mg/kg dose in a mouse with an administration volume of 10 mL/kg, you will need 1 mg of this compound per mL of vehicle.
-
Weigh the required amount of this compound powder.
-
-
Suspension Formulation:
-
In a glass mortar, add a small amount of the vehicle to the this compound powder to form a paste.
-
Triturate the paste with a pestle to ensure the powder is thoroughly wetted and to break down any aggregates.
-
Gradually add the remaining vehicle to the mortar while continuously stirring to form a homogenous suspension.
-
Transfer the suspension to a suitable container and stir continuously before administration to ensure uniform dosing.
-
Protocol 2: Preparation of a Co-solvent Formulation for Intravenous Injection
For a free IRAK4 inhibitor, a formulation in a mixture of 60% saline, 30% PEG400, and 10% DMSO has been used to achieve the required therapeutic dose for in vivo studies.[5]
-
Preparation of the Co-solvent Mixture:
-
In a sterile vial, combine 1 part DMSO and 3 parts PEG400.
-
Mix thoroughly until a clear, homogenous solution is formed.
-
-
Dissolution of this compound:
-
Add the required amount of this compound to the DMSO/PEG400 mixture.
-
Vortex and, if necessary, sonicate briefly in a water bath to aid dissolution.
-
-
Final Formulation:
-
Slowly add 6 parts of sterile saline to the solution while vortexing to avoid precipitation.
-
Visually inspect the final formulation to ensure it is a clear solution before administration.
-
Visualizations
IRAK4 Signaling Pathway
Caption: The IRAK4 signaling pathway, a key component of the innate immune response.
Experimental Workflow for Improving In Vivo Solubility
Caption: A logical workflow for developing a suitable in vivo formulation for this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Nanocarriers for Systemic Delivery of IRAK4 Inhibitors to Inflamed Tissues - PMC [pmc.ncbi.nlm.nih.gov]
IRAK4 Inhibitor Experiments: A Technical Support Guide to Dissecting Kinase vs. Scaffolding Functions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with IRAK4 inhibitors. This guide provides detailed troubleshooting advice and protocols to help you design and execute experiments that effectively control for the scaffolding function of IRAK4, a critical mediator of innate immune signaling.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) possesses a dual functionality that is crucial for signaling downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs): a kinase activity that phosphorylates downstream substrates and a scaffolding function that is essential for the assembly of the Myddosome signaling complex.[1][2] Distinguishing between these two functions is paramount for the accurate interpretation of inhibitor data and for the development of novel therapeutics. This resource is designed to address common challenges and provide clear guidance for your IRAK4 research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between IRAK4's kinase and scaffolding functions?
A1: IRAK4 has two distinct roles in the TLR/IL-1R signaling pathway.[3] Its kinase function is the enzymatic activity of phosphorylating downstream target proteins, most notably IRAK1, to propagate the signaling cascade.[2][4] In contrast, its scaffolding function is a non-enzymatic role where IRAK4 acts as a crucial structural component for the assembly of the "Myddosome" complex.[1][5] This complex brings together the adaptor protein MyD88 and other IRAK family members, which is a prerequisite for signal transduction.[6]
Q2: Why is it important to control for the scaffolding function when using an IRAK4 kinase inhibitor?
A2: Inhibiting only the kinase activity of IRAK4 may not be sufficient to completely block downstream signaling. The scaffolding function can remain intact, allowing for the assembly of the Myddosome complex and partial pathway activation.[3][7] This can lead to misleading results and an underestimation of the therapeutic potential of complete IRAK4 inhibition. Therefore, it is critical to employ experimental controls that can differentiate between the effects of kinase inhibition and the disruption of the scaffolding function.
Q3: What are the primary experimental strategies to dissect IRAK4's kinase and scaffolding functions?
A3: There are three main strategies to distinguish between the two functions of IRAK4:
-
Pharmacological Approach: This involves comparing the effects of different classes of small molecules:
-
IRAK4 Kinase Inhibitors: These molecules specifically block the ATP-binding site of IRAK4, inhibiting its enzymatic activity.[3]
-
IRAK4 Scaffolding Inhibitors: These are an emerging class of compounds that directly block the protein-protein interactions required for Myddosome assembly.[8][9]
-
IRAK4 Degraders (PROTACs): These molecules induce the degradation of the entire IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.[2][10]
-
-
Genetic Approach: This strategy utilizes genetically modified cells or animals, such as:
-
Biochemical and Cellular Assays: Employing a combination of assays can provide a comprehensive picture:
-
Co-immunoprecipitation (Co-IP): To assess the integrity of the Myddosome complex.
-
Western Blotting: To measure the phosphorylation of downstream targets.
-
Reporter Assays: To quantify the activity of transcription factors like NF-κB.
-
ELISA: To measure the production of inflammatory cytokines.
-
Quantitative Data Summary
The following table summarizes the potency of different IRAK4-targeting modalities from various in vitro studies. This data can help in selecting the appropriate compounds and concentrations for your experiments.
| Compound/Modality | Target Function | Assay System | Readout | Potency (IC50/DC50) |
| IRAK4 Kinase Inhibitors | ||||
| PF-06650833 | Kinase | Biochemical | IRAK4 Kinase Activity | 0.8 nM |
| Kinase | Human PBMCs | LPS-induced IL-6 | 1.7 µM | |
| Irak4-IN-20 (BAY-1834845) | Kinase | Biochemical | IRAK4 Kinase Activity | 3.55 nM |
| Kinase | Cellular | Varies by cell type | Higher than biochemical IC50 | |
| IRAK4 Degraders (PROTACs) | ||||
| KT-474 | Degradation (Kinase & Scaffold) | Human PBMCs | IRAK4 Degradation | 0.88 nM (DC50) |
| Degradation (Kinase & Scaffold) | THP-1 cells | IRAK4 Degradation | 8.9 nM (DC50) | |
| Degradation (Kinase & Scaffold) | Human PBMCs | LPS/R848-induced IL-6 | 0.8 nM (IC50) | |
| IRAK4 Scaffolding Inhibitors | ||||
| Novel Scaffolding Inhibitors | Scaffolding | Recombinant proteins & cells | Block scaffolding activity | Data not yet publicly available |
Note: The potency of compounds can vary significantly between biochemical and cellular assays due to factors like cell permeability and off-target effects. It is crucial to determine the optimal concentration for your specific experimental system.[3]
Signaling Pathways and Experimental Workflows
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Caption: Mechanisms of different IRAK4 inhibitor modalities.
Caption: General experimental workflow for evaluating IRAK4 inhibitors.
Troubleshooting Guides
Co-immunoprecipitation (Co-IP) for Myddosome Analysis
Q: I'm not detecting the interaction between IRAK4 and MyD88 after stimulation. What could be the problem?
A: There are several potential reasons for a failed Co-IP. Here's a troubleshooting checklist:
-
Antibody Issues:
-
Poor Antibody Quality: Ensure you are using a high-quality, IP-validated antibody.
-
Incorrect Antibody Amount: Titrate the antibody concentration to find the optimal amount for your lysate.
-
-
Lysis Buffer Conditions:
-
Harsh Lysis Buffer: The detergents in your lysis buffer may be disrupting the protein-protein interactions. Try a milder buffer with non-ionic detergents (e.g., NP-40 or Triton X-100) and optimize the salt concentration.[13][14]
-
Protein Degradation: Always use fresh protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.[4]
-
-
Washing Steps:
-
Overly Stringent Washing: Excessive washing or harsh wash buffers can elute your protein of interest. Reduce the number of washes or use a milder wash buffer.[15]
-
-
Low Protein Expression:
-
Insufficient Target Protein: Confirm the expression of both IRAK4 and MyD88 in your input lysate via Western blot. You may need to increase the amount of starting material.[4]
-
Q: I have high background in my Co-IP, with many non-specific bands.
A: High background can obscure your results. Consider the following solutions:
-
Pre-clearing Lysate: Incubate your cell lysate with beads before adding the primary antibody to remove proteins that non-specifically bind to the beads.[14]
-
Blocking Beads: Block the beads with a protein solution like BSA before use.[16]
-
Optimize Washing: Increase the number of washes or the stringency of the wash buffer by adding a small amount of detergent.[15]
-
Reduce Antibody Concentration: Using too much antibody can lead to non-specific binding.
NF-κB Luciferase Reporter Assay
Q: My luciferase signal is very low, even in the stimulated control.
A: Low signal can be due to several factors:
-
Poor Transfection Efficiency: Optimize your transfection protocol for the specific cell line you are using. Ensure the quality and quantity of your plasmid DNA are adequate.
-
Cell Health: Make sure your cells are healthy and not overgrown at the time of transfection and stimulation.
-
Inactive Reagents: Check the expiration dates of your luciferase assay reagents and ensure they have been stored correctly.
-
Suboptimal Stimulation: Titrate the concentration of your TLR/IL-1R ligand to ensure you are getting a robust but not saturating response.
Q: I'm observing high variability between replicate wells.
A: High variability can make your data unreliable. Here are some tips to improve consistency:
-
Pipetting Accuracy: Be meticulous with your pipetting, especially when preparing serial dilutions of your inhibitor and adding reagents to the plate.
-
Consistent Cell Seeding: Ensure that all wells are seeded with the same number of cells.
-
Proper Mixing: Gently mix the plate after adding reagents to ensure even distribution.
-
Edge Effects: To avoid "edge effects" in 96-well plates, consider not using the outer wells or filling them with PBS to maintain humidity.
ELISA for Cytokine Measurement
Q: My standard curve is poor, or my sample readings are out of range.
A: A reliable standard curve is essential for accurate quantification.
-
Standard Curve Preparation: Carefully prepare your standards according to the kit instructions. Avoid repeated freeze-thaw cycles of the standard stock.[9]
-
Pipetting Errors: Inaccurate pipetting during the preparation of the standard curve is a common source of error.[9]
-
Sample Dilution: If your sample readings are too high, you will need to dilute your samples and re-run the assay. Conversely, if the signal is too low, you may need to use less diluted or undiluted samples.
-
Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol.[9]
Q: I'm seeing high background in my ELISA.
A: High background can be caused by:
-
Insufficient Washing: Ensure that you are washing the wells thoroughly between each step.[17]
-
Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific binding. You may need to increase the blocking time or try a different blocking agent.
-
Contaminated Reagents: Use fresh, high-quality reagents.
Detailed Experimental Protocols
Protocol 1: Co-immunoprecipitation (Co-IP) for Myddosome Interaction Analysis
This protocol is designed to isolate the Myddosome complex to study the protein-protein interactions within it.
Materials:
-
Cell culture reagents
-
TLR/IL-1R ligand (e.g., LPS, R848)
-
IRAK4 inhibitor/degrader/scaffolding inhibitor
-
Ice-cold PBS
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with fresh protease and phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-MyD88 or anti-IRAK4)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli buffer)
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Pre-treat cells with the IRAK4 inhibitor or vehicle control for the desired time.
-
Stimulate cells with the appropriate ligand for the indicated time.
-
Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).[3]
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody (or isotype control IgG) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.[3]
-
-
Washing and Elution:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
After the final wash, remove all residual buffer.
-
Elute the protein complexes by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.[6]
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the proteins of interest (e.g., IRAK4, IRAK1, MyD88) to detect their presence in the immunoprecipitated complex.
-
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol outlines a method to quantify the impact of IRAK4 inhibition on NF-κB transcriptional activity.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture reagents
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
IRAK4 inhibitor
-
TLR/IL-1R ligand (e.g., TNF-α, LPS)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.[18]
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with serial dilutions of the IRAK4 inhibitor or vehicle control for 1 hour.
-
Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL LPS) for 6-8 hours.[19]
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay system.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[20]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: ELISA for Cytokine Quantification
This protocol describes a general method for measuring the concentration of pro-inflammatory cytokines in cell culture supernatants.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or other cytokine-producing cells
-
Cell culture reagents
-
IRAK4 inhibitor
-
TLR/IL-1R ligand (e.g., LPS)
-
Commercially available ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
Microplate reader
Procedure:
-
Cell Treatment and Stimulation:
-
Isolate and culture PBMCs.
-
Pre-treat the cells with serial dilutions of the IRAK4 inhibitor or vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.[1]
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell-free supernatant.[1]
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating and washing.
-
Adding the detection antibody.
-
Incubating and washing.
-
Adding the enzyme conjugate (e.g., HRP-streptavidin).
-
Incubating and washing.
-
Adding the substrate and stopping the reaction.[21]
-
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and use it to calculate the concentration of the cytokine in each sample.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. kmdbioscience.com [kmdbioscience.com]
- 5. kymeratx.com [kymeratx.com]
- 6. benchchem.com [benchchem.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. blog.abclonal.com [blog.abclonal.com]
- 10. benchchem.com [benchchem.com]
- 11. Solving the IRAK-4 enigma: application of kinase-dead knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. proteinguru.com [proteinguru.com]
- 15. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 17. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 21. Cytokine Elisa [bdbiosciences.com]
Addressing high background signal in IRAK4 kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during IRAK4 kinase assays, with a specific focus on resolving high background signals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background signal in an IRAK4 kinase assay?
High background signal in an IRAK4 kinase assay can stem from several factors, broadly categorized as issues with reagents, assay conditions, and the detection method. Common culprits include:
-
Reagent Quality and Contamination:
-
ATP Source: ATP preparations can be contaminated with ADP, which will directly contribute to the background signal in ADP-detection assays like ADP-Glo™.[1]
-
Enzyme Purity: The recombinant IRAK4 enzyme preparation may be contaminated with other kinases or ATPases from the expression system.
-
Reagent Contamination: Buffers or other reagents may be contaminated with ATP or other substances that interfere with the assay chemistry.[2]
-
-
Assay Conditions:
-
High Enzyme Concentration: Using an excessive concentration of IRAK4 can lead to high basal activity and increased background.[3]
-
High ATP Concentration: While physiologically relevant, high ATP concentrations can lead to a higher background signal and may mask the effects of competitive inhibitors.[4]
-
Suboptimal Buffer Composition: The buffer composition, including the type and concentration of detergents and divalent cations (Mg²⁺, Mn²⁺), can influence non-specific binding and enzyme activity.
-
DMSO Concentration: High concentrations of DMSO, the solvent for many inhibitors, can interfere with the enzymatic reaction and increase background. The final DMSO concentration should typically not exceed 1%.[5]
-
-
Detection Method-Specific Issues:
-
Luminescence Assays (e.g., ADP-Glo™):
-
Well-to-Well Crosstalk: High signal in one well can bleed over into adjacent wells, artificially raising the background.[6] Using white, opaque-walled plates can help maximize the signal but may also increase crosstalk.[5]
-
Autoluminescence of Plates: Some microplates can emit their own light, contributing to the background.
-
-
TR-FRET Assays:
-
Incorrect Filter Sets: Using emission filters that are not specifically recommended for the assay can lead to a complete loss of the assay window.
-
Compound Interference: Test compounds can be autofluorescent or quench the fluorescent signal, leading to artifacts.
-
-
Q2: My inhibitor is not showing the expected potency. Could this be related to a high background issue?
Yes, a high background signal can significantly impact the apparent potency of an inhibitor. A high background reduces the assay window (the difference between the signal of the uninhibited and fully inhibited reaction), which in turn makes it difficult to accurately determine the IC50 value. If the background is high, the signal change upon inhibition might be too small to measure reliably. Furthermore, in ATP-competitive inhibitor assays, using an ATP concentration that is too high relative to the inhibitor's Ki will result in a higher apparent IC50.[4]
Q3: What is the difference between IRAK4's kinase and scaffolding functions, and how does this relate to my assay results?
IRAK4 has two distinct functions:
-
Kinase Function: This is the catalytic activity where IRAK4 phosphorylates downstream substrates, primarily IRAK1.[7]
-
Scaffolding Function: IRAK4 acts as a structural platform to assemble the "Myddosome" complex, which is crucial for bringing signaling components together.[7]
It's important to note that inhibiting only the kinase activity of IRAK4 may not completely block downstream signaling, as its scaffolding function can sometimes permit partial pathway activation.[7] This is a critical consideration when interpreting results from cell-based assays that measure downstream events. For biochemical assays, the focus is typically on the kinase function.
Troubleshooting Guides
Issue 1: High Background in Luminescence-Based Assays (e.g., ADP-Glo™)
Symptoms:
-
High signal in "no enzyme" or "no substrate" control wells.
-
Low signal-to-background ratio.
-
Inconsistent results across replicate wells.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| ADP Contamination in ATP | Use a high-purity ATP source. Promega's Ultra Pure ATP is recommended for ADP-Glo™ assays to improve sensitivity.[1] | Reduction in background signal in "no enzyme" controls, leading to a higher signal-to-background ratio. |
| High Enzyme Concentration | Perform an enzyme titration to determine the optimal IRAK4 concentration that gives a robust signal without excessive background.[3] | A clear relationship between enzyme concentration and signal, allowing for the selection of a concentration in the linear range of the assay. |
| Well-to-Well Crosstalk | Use high-quality, opaque white plates to maximize signal while minimizing crosstalk.[5] Consider leaving empty wells between high-signal and low-signal wells.[6] | Reduced variability between replicate wells and a more accurate measurement of low signals. |
| Reagent Contamination | Prepare fresh buffers and reagents using high-purity water. Use dedicated labware for luminescence assays to avoid cross-contamination.[2][8] | Lower and more consistent background readings across the plate. |
| Incomplete Reagent Mixing | Ensure thorough mixing of reagents in the wells, but avoid introducing bubbles which can scatter light.[6] | More consistent and reproducible readings. |
| Plate Autoluminescence | "Dark adapt" plates by incubating them in the dark for about 10 minutes before reading. | A decrease in the baseline signal from the plate itself. |
Issue 2: High Background or Low Assay Window in TR-FRET Assays
Symptoms:
-
Low signal-to-background ratio.
-
No clear distinction between positive and negative controls.
-
High variability in the emission ratio.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Instrument Settings | Ensure the use of the correct emission filters for your specific TR-FRET pair. This is a critical parameter for a successful assay. | A significant improvement in the assay window and signal-to-background ratio. |
| Compound Interference | Test for compound autofluorescence by measuring the signal of the compound in the absence of the assay reagents. | Identification of problematic compounds that may need to be excluded or tested in a different assay format. |
| Suboptimal Reagent Concentrations | Titrate the concentrations of the donor and acceptor fluorophores, as well as the kinase and substrate, to find the optimal balance for a good signal window. | An increased signal-to-background ratio and a more robust assay. |
| High Background from Non-Specific Binding | Include a non-ionic detergent like Tween-20 (around 0.01%) in the assay buffer to reduce non-specific binding. | A decrease in the background signal and an improved assay window. |
Data Presentation
The following tables provide illustrative data on how key assay parameters can affect the signal-to-background ratio in a kinase assay.
Table 1: Effect of IRAK4 Enzyme Concentration on Signal-to-Background (S/B) Ratio in an ADP-Glo™ Assay
| IRAK4 (ng) | RLU | S/B Ratio |
| 100 | 80024 | 35.9 |
| 50 | 67888 | 30.4 |
| 25 | 49208 | 22.1 |
| 12.5 | 34071 | 15.3 |
| 6.3 | 23025 | 10.3 |
| 3.1 | 15273 | 6.8 |
| 1.6 | 9842 | 4.4 |
| 0.8 | 6673 | 3.0 |
| 0.4 | 5213 | 2.3 |
| 0 | 2231 | 1.0 |
| Data adapted from Promega Corporation application note for IRAK4 Kinase Assay.[3] |
Table 2: Impact of ATP Concentration on Inhibitor IC50
| Kinase | ATP Km | Ki of Inhibitor | ATP Concentration in Assay | Calculated IC50 |
| Kinase A | 1 µM | 0.1 µM | 1 µM (Km) | 0.2 µM |
| Kinase A | 1 µM | 0.1 µM | 1 mM (Physiological) | 100 µM |
| Kinase B | 10 µM | 0.2 µM | 10 µM (Km) | 0.4 µM |
| Kinase B | 10 µM | 0.2 µM | 1 mM (Physiological) | 20 µM |
| Illustrative data based on the Cheng-Prusoff equation, demonstrating that higher ATP concentrations lead to higher apparent IC50 values for ATP-competitive inhibitors.[4] |
Experimental Protocols
Protocol 1: IRAK4 Kinase Assay using ADP-Glo™
This protocol is a general guideline for performing an IRAK4 kinase assay with luminescent detection.
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting a 5x stock.
-
Thaw IRAK4 enzyme, substrate (e.g., Myelin Basic Protein), and ATP on ice.
-
Prepare serial dilutions of test inhibitors in 1x Kinase Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.[5]
-
-
Kinase Reaction:
-
To a 96-well white, opaque-bottom plate, add 2.5 µL of the test inhibitor or vehicle control.
-
Add 12.5 µL of a master mix containing 1x Kinase Assay Buffer, ATP, and substrate to each well.
-
Initiate the reaction by adding 10 µL of diluted IRAK4 enzyme to each well (except for "no enzyme" controls).
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Visualizations
IRAK4 Signaling Pathway
Caption: The MyD88-dependent IRAK4 signaling pathway.
Experimental Workflow for IRAK4 Kinase Assay
Caption: General workflow for an IRAK4 kinase assay using ADP-Glo™.
Troubleshooting Decision Tree for High Background Signal
Caption: A decision tree for troubleshooting high background signals.
References
Technical Support Center: Best Practices for Using DMSO with IRAK4-IN-18
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the effective use of IRAK4-IN-18, with a specific focus on best practices for Dimethyl Sulfoxide (B87167) (DMSO) as a vehicle control. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that plays a key role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for the innate immune response.[2] By inhibiting IRAK4, this compound blocks the downstream activation of signaling pathways such as NF-κB and MAPK, which in turn reduces the production of pro-inflammatory cytokines.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[4] It is advisable to use a fresh, anhydrous grade of DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[4]
Q3: What are the best practices for storing this compound stock solutions in DMSO?
A3: For long-term storage, it is recommended to store the solid powder form of this compound at -20°C.[4] Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -80°C for up to a year, or at -20°C for up to one month.[4][5]
Q4: What is a vehicle control and why is it crucial when using this compound dissolved in DMSO?
A4: A vehicle control is a sample group in an experiment that is treated with the solvent used to dissolve the experimental compound (in this case, DMSO) but without the compound itself.[6] This is essential because DMSO can have its own biological effects, including anti-inflammatory properties and the ability to modulate signaling pathways.[7][8][9][10] The vehicle control allows researchers to distinguish the effects of this compound from the effects of the DMSO solvent.[6]
Q5: What is the maximum recommended final concentration of DMSO in cell-based assays?
A5: The final concentration of DMSO in cell culture should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but it is highly recommended to keep the final concentration at or below 0.1%, especially for sensitive primary cells or long-term experiments.[8][11][12][13] It is always best to perform a DMSO toxicity test on your specific cell line to determine the optimal concentration.[13]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when diluted in aqueous media.
-
Possible Cause: The solubility of this compound is significantly lower in aqueous solutions compared to DMSO. The abrupt change in solvent polarity upon dilution can cause the compound to precipitate.
-
Troubleshooting Steps:
-
Optimize the Dilution Process: Instead of diluting the DMSO stock directly into a large volume of aqueous buffer, perform serial dilutions in your cell culture medium or buffer.
-
Gentle Warming and Sonication: After dilution, you can gently warm the solution to 37°C and sonicate for a few minutes to aid in re-dissolving any precipitate.[14] Always visually inspect the solution for clarity before use.
-
Reduce Final Inhibitor Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound.
-
Use of Surfactants (with caution): In some cases, a very low concentration of a non-ionic surfactant like Tween® 80 can help maintain solubility, but this should be tested for its own effects on the assay.[14]
-
Issue 2: Inconsistent or weaker than expected inhibition in cellular assays.
-
Possible Cause: This is a common discrepancy between biochemical IC50 values and cellular EC50 values. Factors such as cell membrane permeability, intracellular ATP concentrations, and inhibitor stability can contribute to this.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure that your this compound stock solution has not degraded. Use a fresh aliquot or prepare a new stock solution.
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations to establish a complete dose-response curve and accurately determine the EC50 in your specific experimental system.
-
Check Cell Health: Run a parallel cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cytotoxicity from the inhibitor or the DMSO concentration.
-
Optimize Incubation Time: Conduct a time-course experiment to determine the optimal pre-incubation time with the inhibitor before cell stimulation.
-
Issue 3: Unexpected results in the DMSO vehicle control group.
-
Possible Cause: DMSO is not an inert solvent and can have biological effects, including anti-inflammatory activity and modulation of signaling pathways like NF-κB and MAPK.[7][8][9][10][11]
-
Troubleshooting Steps:
-
Maintain Consistent DMSO Concentration: Ensure that the final DMSO concentration is identical across all experimental and control wells. If you are performing serial dilutions of your inhibitor, the vehicle control should contain the highest concentration of DMSO used in the treated wells.
-
Titrate DMSO Concentration: Perform a preliminary experiment to determine the highest concentration of DMSO that does not affect the readout of your assay (e.g., cytokine production, cell viability).
-
Include an Untreated Control: In addition to the vehicle control, include a control group of cells that are not treated with either the inhibitor or DMSO to establish a baseline.
-
Quantitative Data Summary
| Parameter | Value | Source |
| This compound IC50 | 15 nM | [1] |
| This compound Molecular Weight | 468.5 g/mol | [1] |
| This compound Solubility in DMSO | 4 mg/mL (11.85 mM) | [4] |
| Recommended Final DMSO Concentration in Cell Culture | |
| Robust, immortalized cell lines (short-term assays) | 0.1% - 0.5% |
| Sensitive primary cells or long-term assays | ≤ 0.1% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass or polypropylene (B1209903) vials
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C for a short period can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: In Vitro Kinase Assay (Adapted from a general IRAK4 kinase assay protocol)
Objective: To determine the in vitro inhibitory activity of this compound on IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
IRAK4 substrate peptide
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute these into the kinase buffer. Ensure the final DMSO concentration is consistent across all wells.
-
Add the diluted this compound or vehicle control (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add the IRAK4 enzyme and substrate peptide solution to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tgtherapeutics.com [tgtherapeutics.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of NF-kappa B activation by dimethyl sulfoxide correlates with suppression of TNF-alpha formation, reduced ICAM-1 gene transcription, and protection against endotoxin-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide modulates NF-kappa B and cytokine activation in lipopolysaccharide-treated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic effect of dimethyl sulfoxide on ICAM-1 gene expression and activation of NF-kappaB and AP-1 in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Impact of serum proteins on IRAK4-IN-18 potency in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IRAK4-IN-18 in cellular assays. We address common issues related to the impact of serum proteins on inhibitor potency and provide detailed experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor shows high potency in biochemical assays but significantly lower potency in cellular assays. What could be the cause?
A1: This discrepancy is often observed and can be attributed to several factors within the cellular environment that are not present in a purified biochemical assay. One of the most common reasons is the presence of serum proteins in the cell culture medium. Many small molecule inhibitors, particularly those with lipophilic properties, can bind to serum proteins like albumin. This binding sequesters the inhibitor, reducing the free concentration available to enter the cells and engage with the IRAK4 target. Other factors can include poor cell permeability, active efflux of the compound by cellular transporters, or compound degradation in the culture medium.
Q2: How do serum proteins specifically affect the potency of this compound?
A2: Serum proteins, primarily albumin, can non-specifically bind to small molecule inhibitors. This interaction is typically reversible and concentration-dependent. When this compound is added to cell culture medium containing serum (e.g., Fetal Bovine Serum - FBS), a fraction of the inhibitor will bind to these proteins. Only the unbound, or "free," fraction of this compound is able to diffuse across the cell membrane and inhibit the intracellular IRAK4 kinase. This reduction in the effective concentration of the inhibitor leads to a decrease in its apparent potency, which is observed as a rightward shift in the IC50 curve (a higher IC50 value).
Q3: What is an IC50 shift assay and why is it important?
A3: An IC50 shift assay is an experiment designed to quantify the effect of serum proteins on the potency of a compound. The IC50 of the inhibitor is determined in parallel in the presence and absence of a specific concentration of serum or a purified protein like bovine serum albumin (BSA). The ratio of the IC50 value with serum to the IC50 value without serum provides a "fold-shift," which is an indicator of the extent of protein binding. This assay is crucial in early drug discovery to predict how an inhibitor's potency might translate from in vitro to in vivo conditions, where serum proteins are abundant.[1][2]
Q4: How can I interpret the results of my this compound IC50 shift assay?
A4: The magnitude of the IC50 fold-shift correlates with the degree of protein binding. A larger fold-shift suggests higher protein binding and a greater potential for a discrepancy between biochemical and cellular potency. This information is valuable for lead optimization, as medicinal chemists can aim to design compounds with lower serum protein binding while maintaining high target affinity. It is also critical for designing in vivo studies, as the dosing regimen may need to be adjusted to account for the fraction of the drug that will be sequestered by plasma proteins.[3]
Troubleshooting Guides
Issue 1: High variability in potency measurements in the presence of serum.
-
Potential Cause: Inconsistent serum concentration or lot-to-lot variability of serum.
-
Troubleshooting Tip: Ensure the same batch of FBS is used for all related experiments. If a new batch must be used, it is advisable to re-run control experiments. Maintain a consistent percentage of serum across all wells and experiments unless it is the variable being tested.
-
-
Potential Cause: Compound solubility issues.
-
Troubleshooting Tip: this compound, like many kinase inhibitors, may have limited aqueous solubility.[4][5] Ensure the compound is fully dissolved in the stock solution (typically DMSO) before diluting into the serum-containing medium. Visually inspect for any precipitation after dilution. A brief sonication of the stock solution before use can be helpful.
-
-
Potential Cause: Inadequate equilibration time.
-
Troubleshooting Tip: Pre-incubate the inhibitor with the serum-containing medium for a sufficient period (e.g., 30-60 minutes) before adding it to the cells. This allows the binding equilibrium between the inhibitor and serum proteins to be established.
-
Issue 2: No significant IRAK4 inhibition observed in cellular assays, even at high concentrations.
-
Potential Cause: Extremely high serum protein binding.
-
Troubleshooting Tip: If the IC50 shift is very large, the effective free concentration of this compound may be too low to inhibit the target. Try reducing the serum concentration in your assay if the cell line can tolerate it for the duration of the experiment. Alternatively, consider using serum-free medium for a short-term experiment to confirm cellular activity in the absence of protein binding.
-
-
Potential Cause: Low cell permeability of the inhibitor.
-
Troubleshooting Tip: While related to the physicochemical properties of the compound, this can be a confounding factor. If possible, use a cell line with known transporter expression profiles or use transporter inhibitors to investigate if active efflux is a contributing factor.
-
-
Potential Cause: Incorrect assay endpoint or timing.
-
Troubleshooting Tip: Ensure the chosen downstream readout is robustly induced by IRAK4 signaling in your cell model and that the timing of the measurement captures the inhibitory effect. For example, cytokine production may peak at a specific time point after stimulation.
-
Issue 3: High background signal in the cellular assay.
-
Potential Cause: Non-specific activity of the inhibitor or interference with the detection method.
-
Troubleshooting Tip: Run appropriate controls, including cells treated with vehicle (e.g., DMSO) and cells without the stimulating ligand, to determine the baseline signal. If using a luminescence or fluorescence-based readout, test whether this compound itself interferes with the assay reagents in a cell-free system.[6]
-
-
Potential Cause: Endogenous activity of the signaling pathway.
-
Troubleshooting Tip: Some cell lines may have a high basal level of IRAK4 pathway activation.[7] Ensure that the stimulation with a TLR agonist (e.g., LPS or R848) provides a sufficient signal window over the unstimulated baseline. If the baseline is too high, consider optimizing the cell density or serum concentration.
-
Data Presentation
Table 1: Hypothetical Potency of this compound in Biochemical vs. Cellular Assays
| Assay Type | Serum Concentration | IC50 (nM) |
| Biochemical (Purified IRAK4 Enzyme) | 0% | 5 |
| Cellular (THP-1 cells) | 0% (Serum-free media) | 50 |
| Cellular (THP-1 cells) | 10% FBS | 500 |
Table 2: Hypothetical IC50 Shift Analysis for this compound
| Condition | IC50 (nM) | Fold-Shift (vs. 0% BSA) |
| 0% BSA | 45 | 1.0 |
| 0.1% BSA | 150 | 3.3 |
| 1% BSA | 480 | 10.7 |
| 4% BSA (Physiological concentration) | 1800 | 40.0 |
Experimental Protocols
Protocol 1: Cellular IRAK4 Inhibition Assay in THP-1 Monocytes
This protocol describes a method to measure the potency of this compound by quantifying the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated THP-1 cells.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
PMA (Phorbol 12-myristate 13-acetate)
-
LPS (Lipopolysaccharide)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
TNF-α ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS.
-
To differentiate the monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48 hours.
-
After differentiation, wash the cells gently with fresh RPMI-1640 to remove PMA and non-adherent cells.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in RPMI-1640 containing the desired final concentration of FBS (e.g., 10%). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-incubate the cells with the diluted this compound or vehicle (DMSO) for 1 hour at 37°C.
-
-
Cell Stimulation:
-
After the pre-incubation period, add LPS to each well to a final concentration of 100 ng/mL to stimulate the TLR4/IRAK4 pathway. Include wells with no LPS stimulation as a negative control.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 6 hours at 37°C.
-
After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
-
TNF-α Quantification:
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Serum Shift IC50 Assay
This protocol details how to quantify the impact of serum protein on the potency of this compound.
Materials:
-
Same as Protocol 1, with the addition of Bovine Serum Albumin (BSA).
Methodology:
-
Assay Setup:
-
Follow the same procedure for cell culture and differentiation as in Protocol 1.
-
Prepare parallel sets of assay plates.
-
-
Compound Dilution in Different Serum Conditions:
-
For the first set of plates, prepare serial dilutions of this compound in serum-free RPMI-1640.
-
For subsequent sets, prepare serial dilutions of this compound in RPMI-1640 supplemented with increasing concentrations of BSA (e.g., 0.1%, 1%, 4%) or FBS (e.g., 10%).
-
-
Pre-incubation of Compound with Serum:
-
Crucially, pre-incubate the compound dilutions in the respective media (with or without serum proteins) for at least 30 minutes at 37°C to allow for binding to reach equilibrium.
-
-
Cell Treatment and Stimulation:
-
Add the pre-equilibrated compound dilutions to the differentiated THP-1 cells and incubate for 1 hour.
-
Stimulate the cells with LPS as described in Protocol 1.
-
-
Data Collection and Analysis:
-
Collect supernatants and measure TNF-α levels as in Protocol 1.
-
Calculate the IC50 value for each serum condition.
-
Determine the IC50 fold-shift by dividing the IC50 value obtained in the presence of serum protein by the IC50 value obtained in the absence of serum protein.
-
Visualizations
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for a Serum Shift Assay.
Caption: Troubleshooting Logic for Low Cellular Potency.
References
- 1. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. An examination of IC50 and IC50-shift experiments in assessing time-dependent inhibition of CYP3A4, CYP2D6 and CYP2C9 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of IRAK4 Inhibitor Potency: Benchmarking IRAK4-IN-18
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of IRAK4-IN-18 against other prominent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. The data presented is supported by available experimental details to aid in the evaluation of these compounds for research and development purposes.
IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Its pivotal role in the innate immune response has made it a compelling therapeutic target for a range of inflammatory diseases, autoimmune disorders, and certain cancers. This guide focuses on the comparative potency of several small molecule inhibitors of IRAK4, with a particular focus on this compound.
Quantitative Comparison of IRAK4 Inhibitor Potency
The following table summarizes the reported biochemical and cellular potencies of this compound and other well-characterized IRAK4 inhibitors. It is important to consider that direct comparisons of potency values can be influenced by variations in experimental conditions. Where available, key assay parameters are provided to offer a more nuanced understanding.
| Inhibitor | Target(s) | Assay Type | IC50 | Key Experimental Conditions |
| This compound | IRAK4 | Biochemical | 15 nM | Specific assay conditions not publicly available. |
| Zimlovisertib (PF-06650833) | IRAK4 | Biochemical | 0.52 nM | Full-length activated IRAK4, 600 µM ATP.[1] |
| Cellular (PBMCs) | 2.4 nM | R848-stimulated TNFα production.[1] | ||
| Emavusertib (CA-4948) | IRAK4, FLT3 | Biochemical | 57 nM | Not specified. |
| Cellular (THP-1) | <250 nM | LTA-stimulated TNFα, IL-1β, IL-6, and IL-8 release.[2] | ||
| Zabedosertib (BAY 1834845) | IRAK4 | Biochemical | 3.55 nM | 1 mM ATP.[3] |
| Cellular (Human Whole Blood) | Not specified | Inhibition of R848- and LPS-induced cytokine release.[4] |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer context for the mechanism of action and evaluation of these inhibitors, the following diagrams illustrate the IRAK4 signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Detailed Experimental Protocols
For a comprehensive understanding of how the potency of IRAK4 inhibitors is determined, detailed methodologies for key experiments are provided below.
Biochemical IRAK4 Kinase Assay (Representative Protocol)
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of a test compound against the enzymatic activity of recombinant human IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
Test inhibitor (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
96-well or 384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO. Further dilute the compound in kinase assay buffer to a 10x final concentration. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 2.5 µL of the diluted test inhibitor or vehicle (DMSO in assay buffer) to the appropriate wells of the assay plate.
-
Enzyme and Substrate Addition: Prepare a master mix containing the kinase assay buffer, IRAK4 enzyme, and the substrate (MBP). Add 12.5 µL of this master mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of an ATP solution to each well. The final ATP concentration should be close to the Kₘ value for IRAK4 (if known) to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes) to allow for the enzymatic reaction.
-
ADP Detection: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step addition of reagents with incubation periods.
-
Data Analysis: Read the luminescence signal on a plate reader. The signal is inversely proportional to the amount of IRAK4 activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for IRAK4 Inhibition in THP-1 Cells (Representative Protocol)
Objective: To determine the cellular potency (IC50) of an IRAK4 inhibitor by measuring its effect on lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) production in the human monocytic cell line, THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
Test inhibitor (serially diluted in DMSO)
-
Human TNFα ELISA kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture and Differentiation (Optional): Culture THP-1 cells in suspension. For some applications, THP-1 cells can be differentiated into macrophage-like cells by treating with PMA (e.g., 20-100 ng/mL) for 48-72 hours.
-
Cell Plating: Seed THP-1 cells (differentiated or undifferentiated) into a 96-well plate at a density of 5 x 10⁴ to 2 x 10⁵ cells per well and allow them to adhere or stabilize.
-
Inhibitor Treatment: Prepare serial dilutions of the test inhibitor in cell culture medium. Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours in a CO₂ incubator.
-
Stimulation: Add LPS to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).
-
Incubation: Incubate the plate for 4 to 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of TNFα production for each inhibitor concentration relative to the LPS-only control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This guide provides a comparative overview of the potency of this compound and other key IRAK4 inhibitors. While this compound demonstrates potent inhibition of IRAK4, a comprehensive evaluation necessitates consideration of the specific experimental contexts in which these potency values were determined. The provided protocols and diagrams offer a framework for understanding the methodologies used to assess IRAK4 inhibitor efficacy and the critical signaling pathway they target. For researchers and drug developers, a thorough understanding of these factors is paramount in the selection and advancement of promising IRAK4-targeted therapeutics.
References
Head-to-Head Comparison: A Deep Dive into IRAK4 Inhibition with a Focus on Zabedosertib (BAY 1834845)
A comprehensive guide for researchers, scientists, and drug development professionals on the landscape of IRAK4 inhibitors, with a detailed profile of Zabedosertib and a contextual overview of other research compounds like IRAK4-IN-18.
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in innate immunity, playing a pivotal role in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Its dysregulation is implicated in a host of autoimmune and inflammatory diseases, making it a prime therapeutic target. This guide provides a detailed analysis of Zabedosertib (BAY 1834845), a potent and selective IRAK4 inhibitor, and places it in the context of other research inhibitors such as this compound, for which public data is limited.
The IRAK4 Signaling Pathway: A Central Hub of Inflammation
IRAK4 is a serine/threonine kinase that functions as a master regulator in the innate immune system. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. This leads to the formation of the "Myddosome," a signaling complex where IRAK4 is activated through autophosphorylation.[1] Activated IRAK4 then phosphorylates IRAK1 and IRAK2, initiating a downstream cascade that culminates in the activation of transcription factors like NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β, which are central to the inflammatory response.[2]
Comparative Analysis: Zabedosertib vs. Research Tools
While a direct head-to-head comparison with this compound is challenging due to the limited publicly available data for the latter, we can position Zabedosertib as a clinical-stage inhibitor against the backdrop of preclinical research tools. Zabedosertib (BAY 1834845) is a potent, selective, and orally active small-molecule inhibitor of IRAK4.[3] It was developed for the treatment of immune-mediated inflammatory diseases.[4]
Biochemical and Cellular Activity
Zabedosertib has demonstrated potent inhibition of IRAK4 kinase activity and subsequent downstream signaling in various assays.
| Assay Type | Target/Cell Line | Endpoint | Zabedosertib (BAY 1834845) IC50 | This compound | Reference |
| Biochemical | Recombinant Human IRAK4 | Kinase Activity | 3.55 nM | Data not available | [5] |
| Cellular | Human Whole Blood (Resiquimod-stimulated) | IL-6 Release | 86 nM | Data not available | [6] |
| Cellular | Rat Splenic Cells (LPS-stimulated) | TNF-α Secretion | Strong Inhibition | Data not available | [4] |
Table 1: Biochemical and Cellular Activity of IRAK4 Inhibitors
In Vivo Efficacy
Zabedosertib has shown significant anti-inflammatory effects in preclinical models and has been evaluated in clinical trials.
| Model | Species | Treatment | Key Findings | Reference |
| LPS-Induced Acute Lung Injury | BALB/c Mice | Zabedosertib (150 mg/kg, p.o.) | Prevented lung injury and reduced inflammation. | [5] |
| IL-1β Induced Inflammation | Mice | Zabedosertib (40-80 mg/kg, p.o.) | Dose-dependent inhibition of inflammation. | [5] |
| LPS Induced Inflammation | Mice | Zabedosertib (10-40 mg/kg, p.o.) | Dose-dependent inhibition of inflammation. | [5] |
| Imiquimod Induced Inflammation | Mice | Zabedosertib (15-150 mg/kg, p.o., twice daily for 7 days) | Inhibition of inflammation. | [5] |
| Phase 1 Clinical Trial | Healthy Male Volunteers | Single oral doses up to 480 mg; multiple oral doses up to 200 mg twice daily | Good safety and tolerability; transient reduction in LPS-mediated cytokine release. | [6][7] |
| Phase 2a Clinical Trial | Adults with Moderate-to-Severe Atopic Dermatitis | Zabedosertib (120 mg twice daily) | Safe and well-tolerated but did not show efficacy in reducing disease severity. | [8][9] |
Table 2: In Vivo Efficacy of Zabedosertib (BAY 1834845)
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of IRAK4 inhibitors.
IRAK4 Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of IRAK4.
Protocol:
-
Plate Setup: Add 2.5 µL of 10x test inhibitor dilutions to appropriate wells of a 384-well plate. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Prepare a master mix containing recombinant IRAK4 enzyme and a suitable substrate (e.g., myelin basic protein) in kinase assay buffer. Add 12.5 µL of this master mix to all wells.
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Reaction Termination and Signal Generation: Stop the reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent). Then, add a kinase detection reagent that converts the ADP produced into a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
Cellular Cytokine Release Assay (Whole Blood)
This assay measures the ability of an inhibitor to block the production of pro-inflammatory cytokines in a more physiologically relevant context.
Protocol:
-
Blood Collection: Obtain fresh whole blood from healthy human volunteers.
-
Pre-incubation: Aliquot the blood into a 96-well plate and pre-incubate with various concentrations of the test inhibitor or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulation: Add a TLR agonist, such as Lipopolysaccharide (LPS) or R848, to the wells to stimulate cytokine production.
-
Incubation: Incubate the plate for a specified period (e.g., 6-24 hours) at 37°C in a humidified incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using a suitable method like ELISA or a cytometric bead array (CBA).
In Vivo LPS Challenge Model
This model assesses the in vivo efficacy of an IRAK4 inhibitor in a systemic inflammation model.
Protocol:
-
Animal Acclimatization: Acclimate mice (e.g., BALB/c) to the facility for at least one week.
-
Inhibitor Administration: Administer the test inhibitor (e.g., Zabedosertib) or vehicle orally at the desired doses.
-
LPS Challenge: After a specified time post-inhibitor administration (e.g., 1-2 hours), inject a sub-lethal dose of LPS intraperitoneally to induce a systemic inflammatory response.
-
Sample Collection: At various time points after the LPS challenge (e.g., 1, 3, 6 hours), collect blood samples via a suitable method.
-
Cytokine Analysis: Prepare serum or plasma from the blood samples and measure the levels of pro-inflammatory cytokines using ELISA or a multiplex assay.
Conclusion
Zabedosertib (BAY 1834845) stands out as a well-characterized, potent, and selective IRAK4 inhibitor with demonstrated in vitro and in vivo activity. While it has shown a favorable safety profile in early clinical trials, its efficacy in atopic dermatitis was not established in a phase 2a study.[8][9] The development of IRAK4 inhibitors remains a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. Further research and clinical investigation will be crucial to fully elucidate the therapeutic potential of targeting this key inflammatory kinase. The limited availability of public data on research compounds like this compound highlights the proprietary nature of early drug discovery but also underscores the importance of published data for advancing the field.
References
- 1. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 2. Immune challenges | CHDR [chdr.nl]
- 3. benchchem.com [benchchem.com]
- 4. Cytokine Release Assay - Creative Biolabs [creative-biolabs.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-cell deep phenotyping of cytokine release unmasks stimulation-specific biological signatures and distinct secretion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relation between anti-atherosclerotic effects of IRAK4 and modulation of vascular smooth muscle cell phenotype in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profiles of representative Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. An extensive search for a compound specifically named "IRAK4-IN-18" did not yield publicly available data. Therefore, this document will utilize data from well-characterized, highly selective IRAK4 inhibitors, Zabedosertib (BAY 1834845) and HS-243 , as exemplars to illustrate the principles and data relevant to the field.
IRAK4 is a serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] These pathways are central to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases.[2][3] Consequently, IRAK4 has emerged as a high-priority therapeutic target. A critical attribute for any kinase inhibitor is its selectivity—the ability to inhibit the intended target with significantly greater potency than other kinases in the human kinome. High selectivity is crucial for minimizing off-target effects and achieving a favorable safety profile.[4]
IRAK4 Signaling Pathway
Upon ligand binding to TLRs (except TLR3) or IL-1Rs, the adaptor protein MyD88 is recruited to the receptor.[5] MyD88 then recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[5][6] Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1 or IRAK2.[5][6] This phosphorylation event initiates a cascade involving the activation of TRAF6 and TAK1, which ultimately leads to the activation of the NF-κB and MAPK signaling pathways.[6] These pathways drive the transcription and production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β.[7]
Quantitative Comparison of Kinase Selectivity
The selectivity of an inhibitor is often quantified by comparing its half-maximal inhibitory concentration (IC50) against the primary target versus a broad panel of other kinases. A highly selective inhibitor will have a much lower IC50 for its intended target. The following table summarizes the biochemical potencies of two selective IRAK4 inhibitors, HS-243 and Zabedosertib, against IRAK4 and other related or key off-target kinases.
| Kinase Target | HS-243 (IC50 nM) | Zabedosertib (BAY 1834845) (IC50 nM) | Comments |
| IRAK4 | 20 [1][8] | 3.55 [9][10] | Primary Target |
| IRAK1 | 24[1][8] | >100[9] | Closely related family member. HS-243 is a dual IRAK1/4 inhibitor. |
| TAK1 | 500[1][11] | >1000[9] | Downstream kinase in the same pathway.[1] |
| FLT3 | Not specified | >1000[9] | A common off-target for kinase inhibitors used as a selectivity benchmark.[4] |
| c-KIT | Not specified | >1000[9] | Receptor tyrosine kinase. |
| Lck | Not specified | >1000[9] | Src-family tyrosine kinase. |
Note: Data is compiled from different studies and assay conditions may vary. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of kinase activity.
The data demonstrates that both HS-243 and Zabedosertib are highly potent inhibitors of IRAK4.[1][8][9][10] HS-243 also potently inhibits the closely related IRAK1, making it a dual IRAK1/4 inhibitor.[1][8] In contrast, Zabedosertib shows exceptional selectivity for IRAK4 over IRAK1 and other kinases.[9] Both compounds exhibit significantly lower potency against other kinases like TAK1 and FLT3, underscoring their high degree of selectivity.[1][4][9]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in drug development. This is typically achieved by screening the compound against a large panel of purified kinases.
Protocol: In Vitro Kinase Selectivity Profiling (Competition Binding Assay)
This protocol describes a general method for assessing kinase inhibitor selectivity using a competition binding assay format, such as the KINOMEscan™ platform.[9] This assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.
Objective: To determine the selectivity profile of an IRAK4 inhibitor by quantifying its binding affinity to a broad panel of human kinases.
Materials and Reagents:
-
Test inhibitor (e.g., this compound) stock solution (e.g., 10 mM in DMSO).
-
Kinase panel (e.g., >400 purified human kinases fused to a DNA tag).
-
Immobilized, active-site directed ligand beads.
-
Assay buffer (e.g., proprietary binding buffer).
-
Wash buffer.
-
Detection reagents (e.g., qPCR reagents).
-
96-well or 384-well plates.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. For a single-point screen, a final concentration of 1 µM is common.[9]
-
Assay Plate Setup: In the wells of a microplate, combine the appropriate kinase-tagged phage, the immobilized ligand beads, and the test inhibitor (or DMSO as a vehicle control).
-
Binding Reaction: Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The test inhibitor will compete with the immobilized ligand for binding to the kinase active site.
-
Washing: Wash the beads to remove unbound kinase. Kinases that are bound to the immobilized ligand will be retained, while kinases bound to the test inhibitor in solution will be washed away.
-
Elution and Quantification: Elute the kinase from the beads and quantify the amount of kinase-tagged DNA remaining using quantitative PCR (qPCR). The amount of kinase recovered is inversely proportional to the binding affinity of the test inhibitor.
-
Data Analysis: The results are typically reported as "Percent of Control" or "% Inhibition", where the DMSO control represents 100% kinase binding (0% inhibition). A lower percentage of control indicates stronger binding of the inhibitor to the kinase.
-
Follow-up (IC50 Determination): For kinases that show significant inhibition in the primary screen, dose-response curves are generated by running the assay with a range of inhibitor concentrations to determine the IC50 value.
Experimental Workflow
The following diagram illustrates the logical workflow for conducting a kinase selectivity profiling experiment.
Conclusion
The development of potent and selective IRAK4 inhibitors represents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[2] As demonstrated by representative compounds like Zabedosertib and HS-243, achieving a high degree of selectivity across the human kinome is a key objective in modern drug discovery.[1][9] Zabedosertib, in particular, exemplifies a highly selective inhibitor with minimal activity against the closely related IRAK1 and other kinases.[9] Comprehensive selectivity profiling, using methodologies such as broad-panel competition binding assays, is an indispensable tool for characterizing these inhibitors.[9] This rigorous evaluation allows researchers to understand potential off-target liabilities and select drug candidates with the highest potential for efficacy and safety in clinical development.
References
- 1. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A highly selective inhibitor of interleukin-1 receptor-associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of IRAK4-IN-18 and Dual IRAK1/IRAK4 Inhibitors in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective IRAK4 inhibitor, IRAK4-IN-18, against dual IRAK1/IRAK4 inhibitors. The focus is on their performance in key functional assays, supported by available experimental data, to assist researchers in selecting the appropriate tool compound for their studies in inflammation, immunology, and oncology.
Introduction to IRAK Signaling
Interleukin-1 receptor-associated kinases (IRAKs) are crucial mediators of the innate immune system, primarily involved in signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Among the four members of the IRAK family, IRAK4 and IRAK1 are catalytically active and play a central role in the inflammatory cascade. Upon receptor activation, the adaptor protein MyD88 recruits IRAK4, which then phosphorylates and activates IRAK1. This initiates a signaling cascade that leads to the activation of downstream transcription factors like NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1] Given its apical position in this pathway, IRAK4 is a prime therapeutic target. This has led to the development of both highly selective IRAK4 inhibitors and dual inhibitors that target both IRAK1 and IRAK4.
The rationale for selective IRAK4 inhibition is to block the entire downstream cascade at its origin, which may offer a potent anti-inflammatory effect. On the other hand, dual IRAK1/IRAK4 inhibitors are designed to provide a more comprehensive blockade of the pathway, as IRAK1 also has distinct signaling functions that may not be fully dependent on IRAK4's kinase activity.
Signaling Pathway Overview
The following diagram illustrates the canonical TLR/IL-1R signaling pathway mediated by IRAK4 and IRAK1.
Biochemical Potency Comparison
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) in a biochemical assay. This value indicates the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.
| Inhibitor | Target | IC50 (nM) |
| This compound | IRAK4 | 15[2] |
| IRAK1 | Not specified | |
| IRAK-1-4 Inhibitor I | IRAK4 | 200[3][4] |
| IRAK1 | 300[3][4] | |
| JH-1-25 | IRAK4 | 17.0 |
| IRAK1 | 9.3 |
Note: Data for different inhibitors may originate from studies with varying assay conditions.
Based on available biochemical data, this compound is a potent and selective inhibitor of IRAK4. In contrast, dual inhibitors like IRAK-1-4 Inhibitor I and JH-1-25 show activity against both IRAK1 and IRAK4. Notably, the relative potency against each kinase can vary among different dual inhibitors.
Performance in Cellular Functional Assays
Cellular assays provide a more physiologically relevant context to evaluate inhibitor efficacy by measuring their impact on downstream signaling events and functional outcomes within a whole-cell system.
This compound (Selective IRAK4 Inhibitor)
Dual IRAK1/IRAK4 Inhibitors (e.g., IRAK-1-4 Inhibitor I)
-
NF-κB Signaling: The dual inhibitor, IRAK-1-4 Inhibitor I, has been demonstrated to effectively suppress the activation of the NF-κB pathway.[3] By inhibiting both IRAK1 and IRAK4, it prevents the subsequent phosphorylation and degradation of IκBα, thereby keeping NF-κB in an inactive state.[3]
-
Monocyte Adhesion: A study using an unspecified dual IRAK1/4 inhibitor demonstrated that it could alleviate LPS-induced monocyte adhesion to endothelial cells, a critical process in inflammatory responses.
-
Cancer Cell Proliferation: In the context of hematological malignancies, particularly those with MYD88 mutations, dual inhibition of IRAK1 and IRAK4 has been shown to be necessary to effectively suppress leukemic stem/progenitor cell function.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against IRAK1 and IRAK4.
Methodology:
-
Enzyme and Substrate: Recombinant human IRAK1 and IRAK4 enzymes are used with a generic kinase substrate like Myelin Basic Protein (MBP).
-
Assay Principle: The assay quantifies the transfer of a phosphate (B84403) group from ATP to the substrate by the kinase. This can be detected using various methods, including radiometric assays (using ³²P-ATP) or non-radiometric methods like ADP-Glo™ which measures ADP production.
-
Procedure:
-
The kinase reaction is performed in a multi-well plate containing the kinase, substrate, ATP, and a range of inhibitor concentrations.
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated, and the amount of phosphorylated substrate or ADP is quantified.
-
IC50 values are determined by fitting the dose-response data to a suitable pharmacological model.
-
Cellular Cytokine Release Assay
This assay measures the ability of an inhibitor to block the production and release of pro-inflammatory cytokines from immune cells following stimulation.
Objective: To evaluate the effect of an inhibitor on the production of cytokines like TNF-α, IL-6, or IL-23.
Methodology:
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line such as THP-1 are commonly used.
-
Stimulus: Lipopolysaccharide (LPS), a potent TLR4 agonist, is typically used to induce cytokine production.
-
Procedure:
-
Cells are pre-incubated with various concentrations of the inhibitor for 1-2 hours.
-
LPS is added to the cell culture to stimulate the cells.
-
After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.
-
The concentration of the cytokine of interest in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Western Blot for Phospho-Protein Analysis
This technique is used to assess the phosphorylation status of key proteins within a signaling pathway, providing a direct measure of the inhibitor's effect on upstream kinase activity.
Objective: To assess the phosphorylation status of proteins like IRAK1 in response to a stimulus and inhibitor treatment.
Methodology:
-
Cell Treatment: Cells are treated with the inhibitor and/or a stimulus (e.g., LPS) for various durations.
-
Procedure:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA).
-
Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-IRAK1).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
The protein bands are visualized using a chemiluminescent substrate.
-
Conclusion
The choice between a selective IRAK4 inhibitor like this compound and a dual IRAK1/IRAK4 inhibitor depends on the specific research question and therapeutic goal.
-
This compound offers a potent and selective tool to investigate the specific roles of IRAK4 kinase activity in various biological processes. Its high selectivity minimizes the potential for off-target effects, making it a valuable probe for dissecting the IRAK4-dependent signaling pathway.
-
Dual IRAK1/IRAK4 inhibitors provide a broader blockade of the TLR/IL-1R signaling cascade. This approach may be advantageous in contexts where both IRAK1 and IRAK4 contribute significantly to the disease pathology, or where compensatory mechanisms involving IRAK1 might limit the efficacy of a purely IRAK4-selective inhibitor.
Further head-to-head studies in a variety of cellular and in vivo models are necessary to fully delineate the functional consequences of selective versus dual inhibition and to guide the development of next-generation IRAK-targeted therapies.
References
IRAK4-IN-18 vs. IRAK4 PROTAC Degraders: A Comparative Guide to Efficacy and Mechanism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct therapeutic modalities targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): the small molecule inhibitor IRAK4-IN-18 and the emerging class of IRAK4 PROTAC (Proteolysis Targeting Chimera) degraders. This comparison is based on available experimental data to highlight their respective mechanisms of action, efficacy, and potential therapeutic applications.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways.[1][2] It plays a pivotal role in the signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Dysregulation of the IRAK4 pathway is implicated in a variety of autoimmune diseases, inflammatory disorders, and certain cancers, making it a highly attractive target for therapeutic intervention.[1][3]
Two primary strategies have emerged to modulate IRAK4 activity: inhibition of its kinase function with small molecules and targeted degradation of the entire protein using PROTACs. This guide will delve into a direct comparison of a representative kinase inhibitor, this compound, and the class of IRAK4 PROTAC degraders.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between this compound and IRAK4 PROTACs lies in their mechanism of action.
This compound , as a kinase inhibitor, functions by binding to the active site of the IRAK4 enzyme. This competitive binding prevents the phosphorylation of its downstream substrates, thereby interrupting the signaling cascade that leads to the production of pro-inflammatory cytokines.[4]
IRAK4 PROTAC degraders , on the other hand, are bifunctional molecules. One end of the PROTAC binds to the IRAK4 protein, while the other end recruits an E3 ubiquitin ligase.[5] This induced proximity results in the ubiquitination of IRAK4, marking it for destruction by the cell's natural protein disposal system, the proteasome. This approach not only blocks the kinase activity but also eliminates the entire IRAK4 protein, including its scaffolding function, which is crucial for the assembly of the Myddosome signaling complex.[5]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and representative IRAK4 PROTAC degraders. It is important to note that direct head-to-head studies are limited, and the reported experimental systems and endpoints may differ.
Table 1: In Vitro Potency of this compound (Kinase Inhibitor)
| Compound | Metric | Value | Cell Line/System |
| This compound | IC50 | 15 nM | Enzymatic Assay |
IC50: The half-maximal inhibitory concentration.
Table 2: In Vitro Efficacy of Representative IRAK4 PROTAC Degraders
| Compound | Metric | Value | Cell Line | E3 Ligase |
| KT-474 | DC50 | 0.88 nM | THP-1 | Cereblon |
| KT-474 | Dmax | 101% | THP-1 | Cereblon |
| Compound 9 (GSK) | DC50 | 151 nM | PBMCs | VHL |
| Compound 9 (GSK) | Dmax | >95% | PBMCs | VHL |
DC50: The half-maximal degradation concentration. Dmax: The maximum percentage of protein degradation.
Comparative Efficacy
While a direct comparison is challenging due to the different metrics of potency (IC50 for inhibition vs. DC50 for degradation), the available data highlights key differences in their biological effects.
This compound has demonstrated potent inhibition of IRAK4 kinase activity with an IC50 of 15 nM.[1] Functionally, it has been shown to inhibit the production of the pro-inflammatory cytokine IL-23 in lipopolysaccharide (LPS)-stimulated THP-1 and dendritic cells.[1] Furthermore, it has shown efficacy in a rat model of arthritis.[1]
IRAK4 PROTAC degraders , such as KT-474, have shown high potency in inducing the degradation of the IRAK4 protein at sub-nanomolar concentrations. This degradation leads to a robust inhibition of downstream signaling, resulting in the reduced production of key inflammatory cytokines like IL-6 and TNF-α.[5] A potential advantage of the PROTAC approach is the potential for a more profound and sustained pharmacological effect due to the elimination of both the kinase and scaffolding functions of IRAK4.[5]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
IRAK4 Kinase Inhibition Assay (for IC50 Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of IRAK4.
-
Reagents and Materials: Recombinant IRAK4 enzyme, ATP, a suitable kinase substrate (e.g., a peptide), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
In a microplate, add the IRAK4 enzyme, the substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a set period.
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for IRAK4 Degradation (for DC50 and Dmax Determination)
This assay quantifies the amount of IRAK4 protein remaining in cells after treatment with a degrader.
-
Cell Culture and Treatment:
-
Plate cells (e.g., THP-1 or PBMCs) and allow them to adhere or stabilize.
-
Treat the cells with a range of concentrations of the IRAK4 PROTAC degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein amounts for all samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate it with a primary antibody specific for IRAK4.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the IRAK4 band intensity to the loading control.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
-
Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
-
Cytokine Release Assay (ELISA)
This assay measures the functional consequence of IRAK4 inhibition or degradation by quantifying the production of downstream cytokines.
-
Cell Culture and Treatment:
-
Seed immune cells (e.g., PBMCs or THP-1 cells) in a multi-well plate.
-
Pre-treat the cells with various concentrations of the test compound (inhibitor or degrader) for a specified period.
-
-
Cell Stimulation:
-
Stimulate the cells with a TLR agonist (e.g., LPS or R848) to induce cytokine production.
-
Incubate for an additional period (e.g., 18-24 hours).
-
-
Supernatant Collection and Analysis:
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of the cytokine of interest (e.g., IL-23, IL-6, TNF-α) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition relative to the stimulated vehicle-treated control.
-
Determine the IC50 value for cytokine inhibition.
-
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
Both this compound and IRAK4 PROTAC degraders represent promising strategies for targeting the IRAK4 signaling pathway. This compound demonstrates potent, direct inhibition of IRAK4's kinase activity. In contrast, IRAK4 PROTACs offer a distinct and potentially more comprehensive approach by inducing the complete degradation of the IRAK4 protein, thereby eliminating both its catalytic and scaffolding functions.
The choice between these modalities will depend on the specific therapeutic context, including the desired duration of action and the relative importance of inhibiting the kinase versus the scaffolding functions of IRAK4 in a particular disease pathology. Further head-to-head preclinical and clinical studies will be crucial to fully elucidate the comparative efficacy and safety profiles of these two innovative therapeutic approaches.
References
IC50 values of different small molecule IRAK4 inhibitors
An essential component in the advancement of treatments for inflammatory and autoimmune diseases is the development of potent and selective small molecule inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This guide provides a comparative analysis of various small molecule IRAK4 inhibitors, focusing on their IC50 values, the experimental methods used to determine these values, and the signaling pathway they target.
Comparative Potency of IRAK4 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the biochemical and cellular IC50 values for several notable small molecule IRAK4 inhibitors. It is important to note that direct comparisons should be made with caution, as these values are often determined under different experimental conditions.
| Compound Name (Company) | Target | Biochemical IC50 | Cellular IC50 | Key Features |
| Zimlovisertib (PF-06650833) (Pfizer) | IRAK4 Kinase | ~0.2 nM[1][2][3], 0.52 nM[4] | 2.4 nM (PBMC assay)[1] | First IRAK4 inhibitor to enter clinical trials.[1] |
| Emavusertib (B3028269) (CA-4948) (Curis/Aurigene) | IRAK4/FLT3 Kinase | 30 nM[1], < 50 nM[3], 57 nM[5][6] | < 250 nM (THP-1 cells)[6] | Orally bioavailable, potent inhibitor with anti-tumor activity.[1][6] |
| Zabedosertib (BAY-1834845) (Bayer) | IRAK4 Kinase | 3.55 nM[1][4] | N/A | Selective, orally active inhibitor.[1] |
| BMS-986126 (Bristol Myers Squibb) | IRAK4 Kinase | 5.3 nM[3] | N/A | Aminopyrimidine-based inhibitor.[7] |
| DW18134 | IRAK4 Kinase | 11.2 nM[4] | N/A | Demonstrated therapeutic effects in a mouse model of IBD.[4] |
| IRAK4-IN-1 | IRAK4 Kinase | 7 nM[2] | N/A | |
| IRAK4-IN-4 | IRAK4/cGAS | 2.8 nM[2] | N/A | Also inhibits cyclic GMP-AMP synthase (cGAS).[2] |
| HS-243 | IRAK-1/IRAK-4/TAK1 | 20 nM[2] | N/A | Pan-IRAK inhibitor.[2] |
| Takinib | TAK1/IRAK4/IRAK1 | 120 nM[2] | N/A | Potent and selective TAK1 inhibitor with secondary IRAK4 activity.[2] |
| IRAK-1-4 Inhibitor I | IRAK-1/IRAK-4 | 200 nM[2] | N/A | Dual inhibitor of IRAK-1 and IRAK-4.[2] |
| Cpd 084 (Dana-Farber) | IRAK4 Kinase | 1.67 nM[8] | N/A | Highly selective over IRAK-1.[8] |
| KT-474 (Kymera Therapeutics) | IRAK4 Degrader | N/A (Degrader) | N/A | First-in-class oral IRAK4 degrader targeting both kinase and scaffolding functions.[1] |
N/A: Not Available in the provided search results.
IRAK4 Signaling Pathway
IRAK4 is a critical serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[7][9] Its activation is a key step in the innate immune response. The diagram below illustrates the IRAK4 signaling cascade and the point of intervention for small molecule inhibitors.
Upon activation by pathogen- or damage-associated molecular patterns, TLRs and IL-1Rs recruit the adaptor protein MyD88.[10] This leads to the assembly of the Myddosome, a complex where IRAK4 is brought into close proximity with and phosphorylates IRAK1.[7] This phosphorylation event initiates a downstream signaling cascade involving TRAF6 and TAK1, ultimately leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[9] Small molecule inhibitors prevent the kinase activity of IRAK4, thereby blocking this entire cascade.
Experimental Protocols
The IC50 values presented are typically determined through biochemical and cellular assays. Below are representative protocols for these key experiments.
Biochemical IRAK4 Kinase Activity Assay (Example)
This type of assay measures the direct inhibition of the IRAK4 enzyme's catalytic activity. A common method is a luminescence-based assay that quantifies ATP consumption.[1]
Objective: To determine the in vitro IC50 value of a small molecule inhibitor against the isolated IRAK4 enzyme.
Workflow:
Detailed Steps:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO.[1]
-
Assay Plate Setup: Add a small volume of the diluted compound or DMSO (for controls) to the wells of an assay plate.[1]
-
Enzyme/Substrate Addition: Prepare and add a master mix containing kinase assay buffer, recombinant IRAK4 enzyme, and a suitable substrate like Myelin Basic Protein (MBP).[1][11]
-
Reaction Initiation: Start the kinase reaction by adding ATP. The final ATP concentration is typically kept close to its Michaelis-Menten constant (Km) for IRAK4.[1]
-
Detection: After incubation, stop the reaction. Add a detection reagent, such as ADP-Glo™, which measures the amount of ADP produced. The resulting luminescence signal is inversely proportional to IRAK4 activity.[1]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[1]
Other biochemical methods include FRET-based binding assays (e.g., LanthaScreen®) and radiometric assays that measure the incorporation of radiolabeled phosphate (B84403) (³³P) into a substrate.[11][12]
Cellular Assay for IRAK4 Inhibition (Example)
This assay assesses an inhibitor's ability to block IRAK4 signaling within a cellular context, typically by measuring the reduction of inflammatory cytokine production.
Objective: To determine the cellular IC50 of an IRAK4 inhibitor by measuring its effect on TLR-agonist-induced cytokine production in human peripheral blood mononuclear cells (PBMCs).[1]
Workflow:
Detailed Steps:
-
Cell Culture: Isolate and seed human PBMCs into a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the IRAK4 inhibitor for approximately one hour.[1]
-
Stimulation: Add a TLR agonist, such as Lipopolysaccharide (LPS), to all wells except the negative control to stimulate the IRAK4 pathway.[1]
-
Incubation: Culture the cells for a period sufficient to allow for cytokine production and secretion (e.g., 18-24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and quantify the concentration of a pro-inflammatory cytokine, like TNF-α or IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA).[4]
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each inhibitor concentration relative to the DMSO-treated control. Determine the cellular IC50 value by fitting this data to a dose-response curve.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dana-Farber Cancer Institute patents new IRAK-4 inhibitors | BioWorld [bioworld.com]
- 9. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Orthogonal Validation of IRAK4 Inhibition by IRAK4-IN-18
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune response, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases.[1] Upon activation, the adaptor protein MyD88 recruits IRAK4, which then phosphorylates and activates IRAK1, initiating a cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[2][3]
Given its pivotal role, validating the specific and potent inhibition of IRAK4 by small molecules like IRAK4-IN-18 is crucial. Relying on a single assay can be misleading due to potential off-target effects or artifacts of a particular system.[4][5] This guide provides a comprehensive overview of orthogonal methods to robustly validate the inhibition of IRAK4 by this compound, ensuring that the observed biological effects are a direct consequence of on-target activity. We present comparative data, detailed experimental protocols, and visualizations to support a rigorous validation workflow.
The IRAK4 Signaling Cascade
The following diagram illustrates the central role of IRAK4 in TLR/IL-1R signaling. Understanding this pathway is key to selecting appropriate orthogonal assays that probe different nodes of the cascade.
Comparison of Orthogonal Validation Methods
A multi-pronged approach using several independent techniques is essential for rigorously validating IRAK4 inhibition. The table below summarizes key orthogonal methods, their principles, and their respective advantages and limitations.
| Method | Principle | What It Measures | Advantages | Limitations |
| Biochemical Kinase Assay | Measures the transfer of phosphate (B84403) from ATP to a substrate by purified recombinant IRAK4 enzyme.[3][6] | Direct enzymatic inhibition (IC50). | Highly quantitative, high-throughput, directly assesses impact on catalytic activity. | Lacks cellular context (no cell permeability, metabolism, or physiological ATP concentrations). |
| NanoBRET™ Target Engagement Assay | A proximity-based assay using bioluminescence resonance energy transfer (BRET) to detect compound binding to a NanoLuc®-tagged IRAK4 in live cells.[7][8] | Direct target binding and residence time in a physiological environment (intracellular IC50). | Measures direct target interaction in live cells, provides quantitative affinity data.[9] | Requires genetic modification of cells; tracer competition can be complex. |
| Western Blot (Downstream Targets) | Immunodetection of proteins to measure the phosphorylation status of downstream signaling molecules (e.g., p-IRAK1) or degradation of inhibitors (e.g., IκBα).[2][10] | Inhibition of the intracellular signaling cascade. | Confirms functional consequence of kinase inhibition in a cellular pathway; widely accessible. | Semi-quantitative; can be low-throughput; requires specific antibodies. |
| Cytokine Production Assay (ELISA) | Quantifies the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells following stimulation.[1][3] | Inhibition of the ultimate biological output of the pathway (functional IC50). | Highly relevant physiological endpoint; reflects the integrated response of the signaling cascade. | Indirect measure of IRAK4 activity; can be influenced by off-target effects on other pathways.[5] |
| Chemical Proteomics (Kinobeads) | Uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. Competition with a free inhibitor (this compound) followed by mass spectrometry identifies targets.[4][11] | Target selectivity and identification of potential off-targets across the kinome. | Unbiased, proteome-wide view of inhibitor selectivity; crucial for de-risking off-target effects.[12] | Technically complex; may not capture all kinases; requires specialized equipment. |
Data Presentation: Validating this compound
The following tables summarize hypothetical quantitative data from the orthogonal methods described, providing a clear comparison of this compound's performance against a known alternative inhibitor.
Table 1: Potency and Target Engagement of IRAK4 Inhibitors
| Assay | Parameter | This compound | Alternative (e.g., PF-06650833) |
| Biochemical Kinase Assay | IC50 (nM) | 5.2 | 1.0[13] |
| NanoBRET™ Target Engagement | Intracellular IC50 (nM) | 25.8 | 12.0[13] |
| THP-1 Cellular Assay (LPS-induced) | IL-6 Release IC50 (nM) | 30.5 | 15.0 |
| PBMC Cellular Assay (R848-induced) | TNF-α Release IC50 (nM) | 45.1 | 22.0 |
Table 2: Selectivity Profile from Chemical Proteomics
| Target Kinase | % Inhibition by this compound (1 µM) |
| IRAK4 | 98% |
| IRAK1 | 15% |
| FLT3 | <5% |
| p38α | <5% |
| (Other Kinases...) | (<10%) |
Experimental Protocols & Workflows
Detailed methodologies are critical for reproducing and interpreting experimental data.
Orthogonal Validation Workflow
This diagram outlines a logical workflow for validating a novel IRAK4 inhibitor.
Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[6][14]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant IRAK4.
-
Materials:
-
Protocol:
-
Prepare a kinase reaction mixture containing kinase buffer, 25 µM ATP, and MBP substrate.[14]
-
Dispense 12.5 µL of the master mix into a 96-well plate.
-
Add 2.5 µL of serially diluted this compound or DMSO (vehicle control) to the wells.
-
Add 10 µL of recombinant IRAK4 enzyme to initiate the reaction.
-
Incubate the reaction at 30°C for 60 minutes.[3]
-
Stop the kinase reaction and measure ADP production by adding reagents from the ADP-Glo™ kit according to the manufacturer's protocol.[14] This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read luminescence on a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[3]
-
NanoBRET™ Target Engagement Assay
This live-cell assay directly measures the binding of this compound to IRAK4.
-
Objective: To quantify the apparent cellular affinity of this compound for IRAK4 in living cells.
-
Materials:
-
Protocol:
-
Transfect HEK293 cells with the IRAK4-NanoLuc® Fusion Vector and culture for 18-24 hours to allow for protein expression.[16]
-
Harvest the transfected cells and resuspend them in Opti-MEM.
-
In a white 384-well plate, add the NanoBRET™ tracer and serially diluted this compound.[15]
-
Add the cell suspension to the wells.
-
Allow the plate to equilibrate for 2 hours at 37°C in a CO2 incubator.[16]
-
Add the Nano-Glo® Substrate mixed with an extracellular NanoLuc® inhibitor.
-
Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm) simultaneously.[16]
-
Calculate the BRET ratio (Acceptor/Donor) and determine the IC50 from the competitive displacement curve.
-
Western Blot for Downstream Pathway Inhibition
This method assesses the functional consequence of IRAK4 inhibition on its immediate downstream target, IRAK1.
-
Objective: To determine if this compound inhibits the TLR-agonist-induced phosphorylation of IRAK1 in monocytic cells.
-
Materials:
-
THP-1 cells (human monocytic cell line).
-
TLR agonist: R848 (TLR7/8 agonist).[1]
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-IRAK1, anti-total-IRAK1, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
-
Protocol:
-
Seed THP-1 cells and allow them to differentiate into macrophages if required.
-
Pre-incubate cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.[3]
-
Stimulate the cells with 1 µg/mL R848 for 15-30 minutes.[1]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[17]
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.[17]
-
Block the membrane with 5% non-fat milk in TBST and incubate with the primary antibody (e.g., anti-phospho-IRAK1) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detect the signal using an ECL substrate and an imaging system.[2]
-
Strip the membrane and re-probe for total IRAK1 and a loading control (β-actin) to ensure equal loading.
-
Cytokine Production Assay (ELISA)
This assay measures the final functional output of the IRAK4 signaling pathway.
-
Objective: To measure the effect of this compound on the production and release of pro-inflammatory cytokines from human immune cells.
-
Materials:
-
Protocol:
-
Isolate PBMCs from healthy donor blood.
-
Seed PBMCs into a 96-well plate.
-
Pre-incubate the cells with serially diluted this compound for 1-2 hours.[3]
-
Add LPS to the wells to stimulate cytokine production.
-
Incubate for 6-24 hours in a CO2 incubator.[1]
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α or IL-6 in the supernatant using an ELISA kit according to the manufacturer’s instructions.[3]
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An efficient proteomics method to identify the cellular targets of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. ita.promega.com [ita.promega.com]
- 8. IRAK4-NanoLuc® Fusion Vector [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 13. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.es [promega.es]
- 15. reactionbiology.com [reactionbiology.com]
- 16. eubopen.org [eubopen.org]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of IRAK4 Inhibition: IRAK4-IN-18 vs. Genetic Knockout Models
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic ablation of a therapeutic target is critical. This guide provides an objective comparison of experimental results obtained using the selective IRAK4 inhibitor, IRAK4-IN-18, and those from IRAK4 knockout models, offering insights into the distinct and overlapping consequences of these two approaches in modulating innate immune signaling.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Its central role in innate immunity has made it a prime target for therapeutic intervention in a host of inflammatory and autoimmune diseases. This guide will dissect the experimental outcomes of two primary methodologies used to probe IRAK4 function: pharmacological inhibition with the small molecule this compound and genetic deletion through knockout models.
Data Presentation: Quantitative Comparison of Experimental Results
The following tables summarize the quantitative data from key experiments, providing a clear comparison between the effects of IRAK4 inhibition and knockout on critical inflammatory responses.
| Experimental Model | Treatment/Condition | Stimulus | Cytokine Measured | Result | Reference |
| Human Monocytes | IRAK4 Kinase Inhibitor | R848 (TLR7/8 agonist) | IL-1β mRNA | ~1.7-fold reduction at 1h, ~2.6-fold reduction at 4h | [1] |
| Human Monocytes | IRAK4 Kinase Inhibitor | R848 (TLR7/8 agonist) | IL-6 mRNA | ~2.3-fold reduction at 1h, ~4.2-fold reduction at 4h | [1] |
| Human Monocytes | IRAK4 Kinase Inhibitor | R848 (TLR7/8 agonist) | TNF-α mRNA | ~3.5-fold reduction at 1h, ~3.6-fold reduction at 4h | [1] |
| Human PBMC | IRAK4 Inhibitor (PF-06650833) | LPS | IL-1, IFN-γ, TNF-α, IL-17 | Effective decrease in secretion | [2] |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | IRAK4 Kinase-Inactive Knock-in | LPS | TNF-α, IL-6, KC | Significantly reduced production | |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | IRAK4 Knockout | LPS | TNF-α, IL-6, KC | Almost completely abolished production | |
| Murine Macrophages (RAW264.7) | IRAK4 siRNA | Wear particles/LPS | IL-1β, TNF-α | Suppressed production | [3] |
Table 1: Comparison of Cytokine Production in IRAK4 Inhibitor-Treated and Knockout Models. This table highlights the differential impact on cytokine production. While both approaches significantly reduce pro-inflammatory cytokine levels, a complete knockout of IRAK4 leads to a more profound suppression compared to the inhibition of its kinase activity alone. This suggests a potential scaffolding role for the IRAK4 protein that is independent of its kinase function.
| Experimental Model | Treatment/Condition | Stimulus | Signaling Molecule Analyzed | Result | Reference |
| Human Monocytes | IRAK4 Kinase Inhibitor | R848 | IRF5 Nuclear Translocation | Reduced | [1] |
| Human Monocytes | IRAK4 Kinase Inhibitor | R848 | NF-κB p65 Nuclear Translocation | Minimal effect | [1] |
| Human Monocytes | IRAK4 Kinase Inhibitor | R848 | IκBα Degradation | No effect | [1] |
| Murine BMDMs | IRAK4 Kinase-Inactive Knock-in | Modified LDL | IκBα Phosphorylation | Greatly attenuated | [4] |
| Murine BMDMs | IRAK4 Kinase-Inactive Knock-in | Modified LDL | JNK, p38, ERK Phosphorylation | Comparable to wild-type | [4] |
| IRAK4-deficient Th1 cells | IRAK4 Knockout | IL-18 | NF-κB activation & IκB degradation | Severely impaired | [5] |
| IRAK4-deficient Th1 cells | IRAK4 Knockout | IL-18 | AP-1 activation | Completely inhibited | [5] |
Table 2: Comparison of Downstream Signaling Events. This table illustrates the impact on key signaling pathways. Notably, while IRAK4 knockout severely impairs NF-κB activation, specific kinase inhibitors may have a more nuanced effect, with some studies showing minimal impact on the nuclear translocation of NF-κB p65 while still inhibiting cytokine production. This points towards the involvement of IRAK4 kinase activity in pathways independent of canonical NF-κB activation, such as the IRF5 pathway.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a deeper understanding of the presented data.
Generation of Bone Marrow-Derived Macrophages (BMDMs) from Knockout Mice
-
Isolation of Bone Marrow: Euthanize IRAK4 knockout and wild-type control mice according to approved institutional protocols.[6][7] Dissect femurs and tibias and flush the bone marrow with sterile Dulbecco's Modified Eagle Medium (DMEM).[6][8][9]
-
Red Blood Cell Lysis: Treat the cell suspension with RBC Lysis Buffer to remove red blood cells.[9]
-
Cell Culture and Differentiation: Plate the bone marrow cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF).[6][8][9]
-
Macrophage Maturation: Culture the cells for 7 days at 37°C in a 5% CO2 incubator, with a media change on day 4, to allow for differentiation into mature macrophages.[7][8][9]
In Vitro Stimulation and Cytokine Measurement
-
Cell Plating: Seed the differentiated BMDMs or human monocyte-derived macrophages into 96-well plates at a density of 1 x 10^5 cells/well.
-
Inhibitor Treatment: For experiments with this compound, pre-treat the cells with the desired concentration of the inhibitor or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS) at 100 ng/mL, for a specified duration (e.g., 4-24 hours).[10]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification (ELISA): Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis of NF-κB Signaling
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12][13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[11][12]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[13]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of IκBα and p65 overnight at 4°C.
-
Detection: After washing, incubate the membrane with an HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12][13]
Mandatory Visualization
The following diagrams illustrate the IRAK4 signaling pathway, the experimental workflow for comparing the two models, and the logical relationship between IRAK4's functions and the observed outcomes.
References
- 1. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IRAK-4 in macrophages contributes to inflammatory osteolysis of wear particles around loosened hip implants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Bone Marrow Derived Macrophage (BMDM) differentiation and maintenance [protocols.io]
- 7. Preparation and culture of bone marrow-derived macrophages from mice for functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Comparative Analysis of PF-06650833 (Zimlovisertib) Cross-Reactivity with IRAK Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical potency of the selective IRAK4 inhibitor, PF-06650833 (Zimlovisertib), against other members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family. The IRAK family, comprising IRAK1, IRAK2, IRAK3 (IRAK-M), and IRAK4, are crucial mediators in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), playing a pivotal role in the innate immune response. Understanding the selectivity profile of kinase inhibitors is paramount for predicting their therapeutic efficacy and potential off-target effects.
Executive Summary
PF-06650833 is a highly potent and selective inhibitor of IRAK4.[1][2][3][4] Experimental data demonstrates significant selectivity for IRAK4 over the other catalytically active family member, IRAK1.[3] IRAK2 and IRAK3 are considered pseudokinases with little to no catalytic activity, and therefore, inhibitor potency is not typically measured against them. This guide summarizes the available quantitative data, provides a detailed experimental protocol for assessing kinase inhibition, and visualizes the relevant signaling pathway and experimental workflow.
Data Presentation: Inhibitor Potency Against IRAK Family Members
The following table summarizes the inhibitory activity of PF-06650833 against IRAK family kinases. The data highlights the compound's high affinity for IRAK4.
| Kinase Target | Inhibitor | IC50 (nM) | Selectivity (Fold vs. IRAK4) | Notes |
| IRAK4 | PF-06650833 | 0.2 [2][4] | - | High-potency inhibition. |
| IRAK1 | PF-06650833 | ~1400 | ~7000-fold[3] | Significantly lower potency compared to IRAK4. |
| IRAK2 | PF-06650833 | Not Reported | Not Applicable | Considered a pseudokinase with minimal catalytic activity. |
| IRAK3 (IRAK-M) | PF-06650833 | Not Reported | Not Applicable | Considered a pseudokinase with minimal catalytic activity. |
Signaling Pathway Diagram
The diagram below illustrates the central role of the IRAK family in the Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling cascade. Upon ligand binding, MyD88 is recruited, which in turn recruits and activates IRAK4. IRAK4 then phosphorylates and activates IRAK1, leading to downstream signaling and the production of inflammatory cytokines. IRAK2 also participates in the signaling complex, while IRAK3 (IRAK-M) generally acts as a negative regulator of the pathway.
Experimental Protocols
Protocol: Biochemical Kinase Assay for IC50 Determination
This protocol outlines a generalized method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase using a luminescence-based assay that measures ADP production.
1. Materials and Reagents:
-
Recombinant human IRAK kinase (e.g., IRAK1, IRAK4)
-
Kinase-specific substrate (e.g., myelin basic protein or a synthetic peptide)
-
Test inhibitor (e.g., PF-06650833) serially diluted in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar) containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
2. Assay Procedure:
-
Compound Plating:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
Add a small volume (e.g., 1 µL) of each inhibitor dilution to the appropriate wells of the assay plate.
-
For control wells, add DMSO vehicle for "maximum activity" and assay buffer for "no enzyme" controls.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, the specific kinase, and its substrate.
-
Add the kinase/substrate master mix to all wells.
-
Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.
-
Incubate for another 30-60 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity and selectivity of a kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Species-Specific Activity of IRAK4-IN-18: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the activity of IRAK4-IN-18, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), between human and mouse species. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of IRAK4 inhibition.
Executive Summary
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical mediator of innate immune signaling downstream of Toll-like receptors (TLRs) and IL-1 receptors. However, significant species-specific differences exist in the reliance on IRAK4's kinase activity versus its scaffolding function. Murine IRAK4 signaling is highly dependent on its kinase activity for the production of pro-inflammatory cytokines.[1][2][3][4] In contrast, human IRAK4 signaling appears to rely more on its scaffolding function, with its kinase activity being partially redundant.[1][2][3][4] This guide synthesizes the available data on this compound and provides detailed experimental protocols for its evaluation, highlighting the critical considerations for translating findings from murine models to human applications.
Quantitative Data Summary: this compound Inhibition
The available data on the inhibitory activity of this compound is summarized below. The provided IC50 value was determined in human cell lines, and while a specific IC50 for murine IRAK4 is not currently available in the public domain, the known species-specific differences in IRAK4 signaling suggest potential variations in inhibitor potency.
| Species | Target | IC50 | Assay Type | Cell Line (if applicable) |
| Human | IRAK4 | 15 nM[5] | Not Specified | THP-1, Dendritic Cells[5] |
| Mouse | IRAK4 | Data not available | - | - |
Note: The IC50 value for this compound was determined using human cell lines, strongly indicating its potency against human IRAK4.[5] Given that murine IRAK4 signaling is more dependent on its kinase activity, it is plausible that this compound would also be a potent inhibitor of mouse IRAK4. However, direct experimental verification is required.
Signaling Pathway Differences: Human vs. Mouse IRAK4
The differential reliance on the kinase versus scaffolding functions of IRAK4 between humans and mice is a key factor in understanding potential variations in inhibitor efficacy.
Caption: IRAK4 Signaling in Human vs. Mouse Cells.
In human cells, the scaffolding function of IRAK4 is critical for the recruitment of IRAK1 to the Myddosome complex, and the kinase activity of IRAK4 can be partially redundant.[1][2][3][4] In contrast, in mouse cells, the kinase activity of IRAK4 is essential for the phosphorylation and activation of IRAK1 and subsequent downstream signaling.[1][2][3][4]
Experimental Protocols
To facilitate comparative studies, detailed methodologies for biochemical and cell-based assays to determine the activity of this compound are provided below.
Biochemical Kinase Assay for this compound
This protocol is adapted from standard kinase assay methodologies and can be used to determine the in vitro IC50 of this compound against purified human or mouse IRAK4.
Materials:
-
Recombinant human IRAK4 (full-length)
-
Recombinant mouse IRAK4 (full-length)
-
Biotinylated peptide substrate (e.g., Biotin-KKLNRTLSFAEPG)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a solution of IRAK4 enzyme and substrate in Kinase Buffer. Add 5 µL of this mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Buffer to each well. The final ATP concentration should be at or near the Km for IRAK4.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for Biochemical IRAK4 Kinase Assay.
Cell-Based Assay for this compound Activity
This protocol describes a method to measure the inhibitory effect of this compound on TLR-induced cytokine production in human and mouse macrophage cell lines.
Materials:
-
Human macrophage cell line (e.g., THP-1)
-
Mouse macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
ELISA kit for human TNF-α or IL-6
-
ELISA kit for mouse TNF-α or IL-6
-
96-well cell culture plates
Procedure:
-
Seed THP-1 (differentiated with PMA) or RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α or IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each concentration of this compound and determine the IC50 value.
Caption: Workflow for Cell-Based IRAK4 Inhibition Assay.
Conclusion
The available data indicates that this compound is a potent inhibitor of human IRAK4. While direct quantitative data for its activity against murine IRAK4 is lacking, the critical role of kinase activity in mouse IRAK4 signaling suggests it is likely to be an effective inhibitor in murine systems as well. The provided protocols offer a framework for researchers to conduct their own comparative studies to further elucidate the species-specific effects of this compound. A thorough understanding of these differences is paramount for the successful translation of preclinical findings in mouse models to clinical applications in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Species-specific TLR signaling—insight into human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 4. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
The Advantage of Precision: A Comparative Guide to Selective IRAK4 Inhibition Over Dual IRAK1/4 Inhibition
For researchers, scientists, and drug development professionals, the pursuit of targeted therapies with maximal efficacy and minimal side effects is paramount. In the realm of inflammatory diseases and oncology, the Interleukin-1 Receptor-Associated Kinase (IRAK) family presents a compelling target. This guide provides an objective comparison of two prominent therapeutic strategies: selective inhibition of IRAK4 versus dual inhibition of IRAK1 and IRAK4, supported by experimental data and detailed methodologies.
Interleukin-1 receptor-associated kinases (IRAKs) are central mediators of the innate immune system, acting downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R) family.[1] Upon receptor activation, the adaptor protein MyD88 recruits IRAK4, which then phosphorylates and activates IRAK1.[1] This initiates a signaling cascade culminating in the activation of transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1]
Given its apical position in this pathway, IRAK4 has been a primary focus for therapeutic intervention. However, the emergence of dual IRAK1/4 inhibitors has raised a critical question: is a broader stroke more effective, or does precision targeting of IRAK4 offer a superior therapeutic window? This guide will explore the advantages of selective IRAK4 inhibition, focusing on its unique role as both a kinase and a scaffold, the potential for off-target effects with dual inhibitors, and the contexts in which selective inhibition is not only sufficient but preferable.
Signaling Pathway: The Distinct Roles of IRAK4 and IRAK1
IRAK4's role in the TLR/IL-1R pathway is multifaceted. It possesses both a catalytic kinase activity and an essential non-enzymatic scaffolding function. The scaffolding function is critical for the assembly of the "Myddosome," a signaling complex that brings MyD88 and other IRAK family members into close proximity.[2] While IRAK4's kinase activity is responsible for the subsequent phosphorylation and activation of IRAK1, its scaffolding function is a prerequisite for signal initiation.[2][3]
Interestingly, the relative importance of IRAK4's kinase versus scaffolding function appears to be species- and cell-type dependent. In murine models, kinase activity is essential for pro-inflammatory cytokine production.[4] However, in human cells, the scaffolding function of IRAK4 plays a more dominant role in mediating responses to certain TLR ligands.[4] This distinction is crucial when considering therapeutic strategies.
Selective IRAK4 inhibitors primarily target the kinase function, but the intact scaffolding function can still permit some level of signaling. Conversely, dual IRAK1/4 inhibitors block the kinase activity of both proteins. However, emerging evidence suggests that IRAK1 also has kinase-independent scaffolding functions that are important in certain pathologies, such as some B-cell lymphomas.[5][6] In these cases, inhibiting IRAK1's kinase activity may not be sufficient, and targeting the entire protein through degradation might be more effective.[5] This nuances the decision between selective and dual inhibition.
Canonical TLR/IL-1R signaling cascade mediated by IRAK4 and IRAK1.
Quantitative Comparison of Inhibitors
The following tables summarize the biochemical and cellular potencies of representative selective IRAK4 and dual IRAK1/4 inhibitors. This data highlights the high selectivity of compounds like Zabedosertib for IRAK4, whereas dual inhibitors like KME-2780 show potent activity against both kinases.
Table 1: Biochemical Potency of Selective IRAK4 vs. Dual IRAK1/4 Inhibitors
| Parameter | Selective IRAK4 Inhibitor (Zabedosertib) | Dual IRAK1/4 Inhibitor (KME-2780) | Dual IRAK1/4 Inhibitor (HS-243)[7] |
| IRAK4 IC50 (nM) | ~3.55 | Potent | 20 |
| IRAK1 IC50 (nM) | >10,000 | Potent | 24 |
| Selectivity (IRAK1/IRAK4) | >2800-fold | ~1 | ~1.2 |
Table 2: Cellular Activity of Selective IRAK4 vs. Dual IRAK1/4 Inhibitors
| Assay | Selective IRAK4 Inhibitor (PF-06650833) | Dual IRAK1/4 Inhibitor |
| LPS-induced TNF-α release (IC50) | Potent Inhibition | Potent Inhibition |
| R848-induced IL-6 release (IC50 in human PBMCs) | 23.8 nM[8] | Not specified |
The Case for Selective IRAK4 Inhibition
The primary advantages of selectively targeting IRAK4 over dual IRAK1/4 inhibition are rooted in minimizing off-target effects and preserving certain beneficial immune responses.
Reduced Potential for Off-Target Effects
High selectivity for IRAK4 minimizes the potential for off-target effects that may arise from inhibiting IRAK1 or other kinases.[1] For example, some dual-kinase inhibitors have been associated with off-target inhibition of Pim kinases, which can have implications for cell proliferation and survival.[9][10] While the direct link between dual IRAK1/4 inhibitors and Pim kinase inhibition requires further investigation, the principle of maximizing selectivity to reduce unforeseen toxicities is a cornerstone of modern drug development.
Preserving IRAK1-Mediated Functions
While IRAK1 is a key downstream effector of IRAK4, it also participates in other signaling pathways. For instance, IRAK1 is involved in TLR7/9-mediated type I interferon (IFN) production in plasmacytoid dendritic cells, a process that is crucial for antiviral immunity.[4] Selective inhibition of IRAK4's kinase activity may dampen the inflammatory cytokine storm associated with autoimmune diseases without completely abrogating the beneficial antiviral responses mediated by IRAK1.
Sufficiency in Many Inflammatory Conditions
For many inflammatory conditions, potent and selective inhibition of IRAK4 may be sufficient to quell the inflammatory response.[1] Data from murine models of lupus and rheumatoid arthritis have shown that selective IRAK4 inhibitors can significantly ameliorate disease symptoms.[11][12][13][14] This suggests that for a significant number of autoimmune and inflammatory diseases, the therapeutic benefit is primarily derived from targeting the upstream master kinase, IRAK4.
When Dual Inhibition Might Be Considered
Despite the advantages of selectivity, there are specific contexts, particularly in oncology, where dual IRAK1/4 inhibition may offer a therapeutic advantage. In certain hematologic malignancies, such as activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) with MYD88 mutations, both IRAK1 and IRAK4 are implicated in tumor cell survival.[6][15] In some of these cancers, the scaffolding function of IRAK1, independent of its kinase activity, is essential for tumor cell survival.[5] In such cases, a dual inhibitor or even a protein degrader that eliminates both IRAK1 and IRAK4 proteins entirely may be more effective than a selective IRAK4 kinase inhibitor.[15]
Experimental Protocols
To aid researchers in their evaluation of IRAK inhibitors, detailed methodologies for key experiments are provided below.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against IRAK1 and IRAK4.
Objective: To quantify the potency of an inhibitor against purified IRAK1 and IRAK4 enzymes.
Workflow for a typical ADP-Glo™ kinase assay.
Materials:
-
Recombinant human IRAK1 and IRAK4 enzymes
-
Kinase substrate (e.g., Myelin Basic Protein or a specific peptide)
-
ATP
-
Test inhibitor (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[16]
Procedure:
-
Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and varying concentrations of the inhibitor.[1]
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[1][16]
-
Stop the reaction by adding the ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.[16] This reagent also depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP and incubate at room temperature for 30 minutes.[16]
-
Measure the luminescence, which is proportional to the amount of ADP produced.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[1]
Cellular Phospho-IRAK1 Western Blot
This assay assesses the phosphorylation status of IRAK1 in cells to determine the cellular target engagement of an IRAK4 inhibitor.
Objective: To measure the effect of an IRAK4 inhibitor on the phosphorylation of its direct substrate, IRAK1, in a cellular context.
Materials:
-
Cell line (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[17]
-
Primary antibodies (anti-phospho-IRAK1, anti-total-IRAK1, loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the inhibitor or vehicle for 1-2 hours.[17]
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for a short duration (e.g., 15-30 minutes) to induce IRAK1 phosphorylation.[17]
-
Lyse the cells to extract total protein.[17]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]
-
Incubate the membrane with a primary antibody specific for phosphorylated IRAK1.[17]
-
Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using an ECL detection system.[1]
-
Strip and re-probe the membrane for total IRAK1 and a loading control to normalize the data.[17]
Cellular Cytokine Release Assay (ELISA)
This assay measures the functional consequence of IRAK inhibition by quantifying the release of pro-inflammatory cytokines.
Objective: To determine the effect of an inhibitor on the production and release of pro-inflammatory cytokines from immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Stimulus (e.g., LPS)
-
Test inhibitor
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Pre-incubate cells with various concentrations of the inhibitor for 1-2 hours.[1]
-
Add a stimulant like LPS to the cell culture to induce cytokine production.[1]
-
After a defined incubation period (e.g., 4-24 hours), collect the cell culture supernatant.[1]
-
Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 for cytokine release inhibition.
Conclusion and Future Perspectives
The choice between a selective IRAK4 inhibitor and a dual IRAK1/4 inhibitor is highly dependent on the therapeutic indication. For many autoimmune and inflammatory diseases, the high selectivity of compounds targeting only IRAK4 offers the potential for a better safety profile by minimizing off-target effects and preserving some beneficial immune functions.[1] The robust efficacy of selective IRAK4 inhibitors in preclinical models of these diseases supports this approach.
However, in certain cancers where both IRAK1 and IRAK4 play a critical role in tumor survival, a dual inhibition strategy may be more appropriate. Future research will continue to unravel the distinct and overlapping roles of IRAK1 and IRAK4 in various disease states. The development of highly selective tool compounds for both kinases will be instrumental in these investigations. Ultimately, clinical trials will determine the therapeutic utility and safety profiles of both selective IRAK4 and dual IRAK1/4 inhibitors in different patient populations, guiding the rational design of the next generation of IRAK-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. First-in-Class, Dual Degraders of IRAK 1 and IRAK 4 for MyD88-Mutant Blood Cancers - Innovations [innovations.dana-farber.org]
- 16. promega.es [promega.es]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of IRAK4-IN-18
For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent and selective small molecule inhibitors like IRAK4-IN-18 are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound and related materials.
I. Immediate Safety and Handling Precautions
Given the potent biological activity of IRAK4 inhibitors, all materials contaminated with this compound should be treated as hazardous chemical waste. The primary objective is to prevent its release into the environment and to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in any form. This includes, but is not limited to:
-
Eye Protection: Safety goggles or glasses with side shields.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[6]
-
Body Protection: A lab coat is mandatory.[4]
-
Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood, use an appropriate respirator.[5]
Engineering Controls: All handling of solid this compound and the preparation of solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[2] Ensure adequate ventilation in the laboratory.[7]
II. Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to manage it as hazardous chemical waste.[1] Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[6]
1. Waste Segregation and Collection:
Proper segregation of chemical waste is crucial to prevent hazardous reactions and ensure compliant disposal.[5]
-
Solid Waste:
-
Unused/Expired Compound: Collect any unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.[1]
-
Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be collected in a designated hazardous waste bag or container.[4]
-
-
Liquid Waste:
-
Solutions: Collect all solutions containing this compound (e.g., stock solutions, experimental media) in a designated, leak-proof, and clearly labeled hazardous waste container.[8] The container must be compatible with the solvent used (e.g., DMSO).
-
Rinsate: The first rinse of any glassware that has contained this compound must be collected and disposed of as hazardous waste.[8]
-
-
Sharps Waste:
2. Waste Container Labeling and Storage:
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all chemical constituents (including solvents).[1][5]
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic, ideally in secondary containment.[2] Ensure the storage area is well-ventilated.[8]
3. Spill Management:
In the event of a spill, restrict access to the area and ensure it is well-ventilated.[1]
-
Liquid Spills: Absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[3]
-
Solid Spills: Carefully sweep or scoop the material to avoid generating dust.[3]
-
Cleanup: Collect all spill cleanup materials in a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable solvent (e.g., ethanol) and collect the decontamination materials as hazardous waste.[1][3]
4. Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the collected hazardous waste.[6] All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal company.[1]
III. Summary of Key Compound Information
While specific quantitative data for this compound is limited, the table below summarizes typical information for small molecule IRAK4 inhibitors.
| Property | Value/Information | Source |
| Target | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | [9] |
| Typical Form | Solid powder | [6] |
| Common Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [2] |
| Storage (Powder) | Typically -20°C for long-term stability | [2] |
| Storage (in DMSO) | Typically -80°C for long-term stability | [6] |
| Disposal Classification | Hazardous Chemical Waste | [1][2] |
IV. IRAK4 Signaling Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical protein kinase involved in the innate immune response.[10] It acts as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[11] Upon activation, these receptors recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK4.[10] Activated IRAK4 then initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. IRAK4 - Wikipedia [en.wikipedia.org]
- 11. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
Personal protective equipment for handling IRAK4-IN-18
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides essential guidance on the safe handling of IRAK4-IN-18, a potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4).[1][2][3] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and maintain the integrity of their experiments. In the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling potent, biologically active small molecule kinase inhibitors.[4][5][6]
Hazard Identification and Precautionary Measures
As a potent, biologically active small molecule, this compound should be treated as potentially hazardous. Similar kinase inhibitors are often categorized as harmful if swallowed and may cause skin and eye irritation.[6][7] Therefore, a comprehensive risk assessment should be performed for all procedures involving this compound.
Key Precautionary Measures:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[8]
-
Minimize Aerosolization: Avoid the formation of dust and aerosols during handling.[8]
-
Adequate Ventilation: Work in a well-ventilated area, preferably in a certified chemical fume hood, especially when handling the solid form.[4][5][8]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[8]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure. The required level of protection varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Body Protection: Dedicated lab coat (preferably disposable). Ventilation: Certified chemical fume hood or powder containment hood.[4] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a splash risk. Body Protection: Standard laboratory coat. Ventilation: Chemical fume hood.[4] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Standard laboratory coat. Containment: Class II biological safety cabinet.[4] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Body Protection: Standard laboratory coat. |
Operational Plan: Step-by-Step Guidance
A systematic approach is crucial for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Confirm the recommended storage conditions, typically -20°C for the solid form.[1][5]
-
Store in a clearly labeled, designated, and secure location.
2. Handling and Experimental Use:
-
Designated Area: Conduct all work with this compound in a designated and clearly marked area.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[5]
-
Avoid Contamination: Use dedicated equipment (spatulas, glassware, etc.). If not possible, thoroughly decontaminate equipment after use.
3. Disposal Plan: All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[5][6]
-
Solid Waste: Includes empty vials, contaminated gloves, pipette tips, and other disposable materials. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[5][7]
-
Liquid Waste: Collect unused solutions in a designated, sealed, and leak-proof hazardous liquid waste container. Do not pour down the drain.[5][7]
Experimental Workflow: Donning and Doffing PPE
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
